2-[(3-Pyridinylmethyl)amino]-1-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-10(8-13)12-7-9-4-3-5-11-6-9/h3-6,10,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEYJPLETFKZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405999 | |
| Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-14-3 | |
| Record name | 1-Butanol, 2-[(3-pyridinylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Executive Summary
Target Molecule: 2-[(3-Pyridinylmethyl)amino]-1-butanol Chemical Class: Secondary Amino Alcohol / Pyridine Derivative Primary Application: Pharmaceutical intermediate (kinase inhibitors, ethambutol analogs, heterocyclic precursors).
This technical guide details the robust synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol via Reductive Amination . While direct alkylation is theoretically possible, it is operationally inferior due to poly-alkylation risks and the instability of 3-picolyl halides. The protocol below prioritizes the Sodium Triacetoxyborohydride (STAB) method for its superior selectivity, mild conditions, and preservation of stereochemistry at the 2-aminobutanol chiral center.
Part 1: Retrosynthetic Analysis & Strategy
The structural dissection of the target reveals two distinct synthons: the electron-deficient pyridine ring and the chiral amino-alcohol backbone.
Strategic Disconnection
The C-N bond formation is the critical step. Disconnecting this bond reveals the most logical precursors:
-
Electrophile: 3-Pyridinecarboxaldehyde (Nicotinaldehyde).
-
Nucleophile: 2-Amino-1-butanol.[1]
This pathway utilizes the condensation of an aldehyde and a primary amine to form an imine (Schiff base), which is subsequently reduced to the secondary amine.[2]
Caption: Fig 1. Retrosynthetic disconnection showing the reductive amination pathway.
Part 2: Primary Methodology (Reductive Amination)
Reaction Mechanism
The reaction proceeds via a two-stage "One-Pot" mechanism:
-
Imine Formation: The amine attacks the aldehyde carbonyl. Water is eliminated to form the imine (
) intermediate. -
Selective Reduction: The reducing agent (STAB) selectively delivers a hydride to the imine carbon. STAB is preferred over Sodium Borohydride (
) because it is less prone to reducing the aldehyde starting material, preventing side-product formation (pyridinylmethanol).
Protocol: Sodium Triacetoxyborohydride (STAB) Method
Scale: 10 mmol (scalable to kg)
Reagents & Stoichiometry
| Component | Role | Eq. | Mass/Vol |
| 3-Pyridinecarboxaldehyde | Starting Material | 1.0 | 1.07 g |
| 2-Amino-1-butanol | Starting Material | 1.1 | 0.98 g |
| Na(OAc)3BH (STAB) | Reducing Agent | 1.4 | 2.97 g |
| Acetic Acid (AcOH) | Catalyst | 1.0 | 0.60 g |
| 1,2-Dichloroethane (DCE) | Solvent | - | 30 mL |
Step-by-Step Procedure
-
Imine Formation:
-
Charge a dry reaction vessel with 3-Pyridinecarboxaldehyde (1.0 eq) and DCE (0.3 M concentration relative to aldehyde).
-
Add 2-Amino-1-butanol (1.1 eq).
-
Critical Step: Add Acetic Acid (1.0 eq). This catalyzes imine formation and buffers the basicity of the pyridine ring.
-
Stir at Room Temperature (20–25°C) for 30–60 minutes under Nitrogen (
).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.4 eq) portion-wise over 15 minutes. Note: Exothermic gas evolution (
) may occur. -
Remove cooling bath and stir at Room Temperature for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1%
) or LC-MS.
-
-
Quenching & Workup:
-
Quench by slowly adding saturated aqueous
(30 mL). Stir vigorously for 20 minutes to break Boron-Nitrogen complexes. -
Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Note on Solubility: The product is polar. If DCM extraction is poor, use 10% MeOH in DCM or n-Butanol.
-
Combine organic layers, dry over
, filter, and concentrate in vacuo.
-
Purification Strategy
The crude oil often contains residual boron salts or unreacted amine.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (amine-functionalized silica is ideal to reduce tailing).
-
Mobile Phase: DCM:MeOH:NH4OH (90:9:1).
-
-
Salt Formation (Alternative for Scale-up):
-
Dissolve crude free base in EtOH.
-
Add 2.0 eq of HCl (in dioxane or ether).
-
Precipitate the dihydrochloride salt. Recrystallize from EtOH/Et2O.
-
Part 3: Critical Process Parameters (CPPs) & Troubleshooting
Water Management
While STAB tolerates small amounts of moisture, the imine formation releases water. In large-scale synthesis, adding molecular sieves (4Å) or using a Dean-Stark trap (if refluxing in Toluene before reduction) drives the equilibrium toward the imine, improving yield.
Stereochemical Integrity
2-Amino-1-butanol contains a chiral center.
-
Risk: Racemization is rare under these mild reductive conditions.
-
Control: Avoid high temperatures (>60°C) during imine formation.
-
Validation: If starting with (S)-2-amino-1-butanol, the product must be analyzed via Chiral HPLC to confirm enantiomeric excess (ee).
Workflow Diagram
Caption: Fig 2. Step-by-step workflow for the reductive amination using STAB.
Part 4: Analytical Characterization (Expected Data)[3]
To validate the synthesis, the following spectral signatures must be confirmed:
-
1H NMR (DMSO-d6 or CDCl3):
-
Pyridine Protons: 4 distinct aromatic signals (approx. 7.3–8.6 ppm).
-
Benzylic Methylene (-CH2-N): Singlet or AB quartet around 3.8 ppm.
-
Methine (-CH-N): Multiplet around 2.5–2.8 ppm.
-
Hydroxymethyl (-CH2-OH): Multiplet around 3.3–3.6 ppm.
-
Ethyl Group: Triplet (methyl) and multiplet (methylene) at 0.9 and 1.4 ppm respectively.
-
-
Mass Spectrometry (ESI+):
-
Molecular Ion
m/z.
-
Part 5: Safety & Handling
-
3-Pyridinecarboxaldehyde: Irritant, potential sensitizer. Store under inert gas to prevent oxidation to nicotinic acid.
-
STAB: Releases acetic acid upon reaction. Evolution of Hydrogen gas (
) upon quenching—ensure proper ventilation. -
DCE (Solvent): Carcinogenic and toxic.
-
Green Alternative: Methanol can be used with
(instead of STAB), but the yield may be lower due to aldehyde reduction competition.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions.[2][3][4]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Refer to "Reductive Amination" sections).
Sources
- 1. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties of 2-[(3-Pyridinylmethyl)amino]-1-butanol
An In-depth Technical Guide to the Chemical Profile of 2-[(3-Pyridinylmethyl)amino]-1-butanol
This guide provides a comprehensive technical overview of the chemical and physical properties of 2-[(3-Pyridinylmethyl)amino]-1-butanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the structural nuances, predicted characteristics, and the experimental methodologies required for its synthesis and characterization. We will explore the causality behind analytical choices, providing a practical framework for working with this and structurally related compounds.
Molecular Structure and Physicochemical Identity
2-[(3-Pyridinylmethyl)amino]-1-butanol is a bifunctional molecule featuring a pyridine ring linked via a secondary amine to a chiral butanol backbone. Its identity is established by its unique molecular formula and structure.
Core Structural Features:
-
Pyridine Ring: A basic aromatic heterocycle that significantly influences the molecule's basicity, aromaticity, and potential for hydrogen bonding.
-
Secondary Amine Linker: A flexible, basic nitrogen atom connecting the pyridinylmethyl group and the butanol chain.
-
Chiral Butanol Moiety: The structure contains a stereocenter at the second carbon of the butanol chain (the carbon bonded to the nitrogen), meaning it can exist as (R) and (S) enantiomers. A primary alcohol group at the C1 position offers a site for esterification and other derivatization reactions.
The PubChem database provides a primary reference point for this compound under the Chemical Identifier (CID) 4722180.[1]
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| PubChem CID | 4722180 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O | [1] |
| Molecular Weight | 180.25 g/mol | [1] |
| IUPAC Name | 2-(pyridin-3-ylmethylamino)butan-1-ol | [1] |
| InChIKey | MZEYJPLETFKZSH-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties and Rationale
Direct experimental data for this compound is not extensively published. However, we can predict its behavior based on its functional groups and provide a framework for experimental validation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Range | Rationale & Experimental Approach |
| pKa₁ (Pyridine N) | ~5.0 - 5.5 | The pyridine nitrogen is a moderately weak base. Its pKa would be determined via potentiometric titration. |
| pKa₂ (Amine N) | ~9.5 - 10.5 | The secondary alkyl amine is a stronger base than the pyridine nitrogen. Titration would reveal two inflection points. |
| logP | 1.0 - 1.5 | The molecule has both polar (alcohol, amines) and non-polar (butyl chain, aromatic ring) regions, suggesting moderate lipophilicity. This is typically determined experimentally using the shake-flask method (octanol-water partition). |
| Aqueous Solubility | Moderately Soluble | The presence of two basic nitrogens and a hydroxyl group allows for protonation and hydrogen bonding, enhancing water solubility, especially at acidic pH. Solubility can be quantified using UV-Vis spectroscopy or HPLC by analyzing saturated solutions. |
| Boiling Point | >250 °C (estimated) | The multiple hydrogen bond donors/acceptors (OH, NH) lead to a high boiling point. Determined via distillation under reduced pressure to prevent decomposition. |
Proposed Synthesis Workflow
A logical and efficient synthesis route for 2-[(3-Pyridinylmethyl)amino]-1-butanol is reductive amination. This common and robust method involves the reaction of an aldehyde (3-pyridinecarboxaldehyde) with a primary amine (2-amino-1-butanol) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Diagram: Reductive Amination Synthesis Workflow
Caption: Proposed synthesis via reductive amination.
Experimental Protocol: Reductive Amination
Causality: This protocol is designed for high yield and purity. Methanol is chosen as the solvent for its ability to dissolve both reactants and the reducing agent. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the imine without affecting the pyridine ring or the aldehyde starting material.
-
Reaction Setup: To a solution of 2-amino-1-butanol (1.0 eq) in anhydrous methanol, add 3-pyridinecarboxaldehyde (1.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting aldehyde.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is necessary.
A. High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is well-suited for this compound due to its moderate polarity. A C18 column provides excellent separation for molecules of this type. The dual basic nature of the compound makes a buffered mobile phase essential to ensure sharp, reproducible peaks by suppressing the ionization of the amine and pyridine groups. The analytical methods developed for NNAL, a structurally related compound, often use reversed-phase chromatography, supporting this choice.[2][3]
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the basic sites. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is used initially to determine the retention time, then optimized for better resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 265 nm | The pyridine ring provides a strong chromophore for UV detection. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
B. Mass Spectrometry (MS)
Rationale: Mass spectrometry provides definitive molecular weight information. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules, preventing fragmentation and clearly showing the molecular ion.
-
Expected Ion: In positive ESI mode, the compound will readily protonate at either of its basic nitrogen atoms. The expected ion to be observed would be the protonated molecule [M+H]⁺ at m/z 181.26.
-
Fragmentation: Tandem MS (MS/MS) experiments would likely show characteristic fragmentation patterns, such as the loss of the butanol side chain, providing further structural confirmation.
Diagram: Analytical Confirmation Workflow
Caption: Workflow for analytical validation of the target compound.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will be complex but highly informative. Key expected signals include:
-
Aromatic protons on the pyridine ring (7-8.5 ppm).
-
A singlet or AB quartet for the methylene protons (-CH₂-) connecting the amine to the pyridine ring.
-
Multiple signals in the aliphatic region (0.8-4.0 ppm) corresponding to the protons on the butanol chain.
-
Broad, exchangeable signals for the -OH and -NH protons.
-
-
¹³C NMR: The carbon spectrum will show 10 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule.
-
2D NMR (COSY, HSQC): These experiments are crucial to assign specific protons and carbons and confirm the connectivity between the pyridinylmethyl and butanol fragments.
Stability and Storage
-
Stability: As a secondary amine with a primary alcohol, the compound is susceptible to oxidation over time, especially if exposed to air and light. The pyridine ring is generally stable but can be oxidized under harsh conditions.
-
Storage: For long-term stability, the compound should be stored as a solid (if applicable) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended).
Conclusion
While 2-[(3-Pyridinylmethyl)amino]-1-butanol is not a widely documented chemical, its properties can be reliably predicted from its structure. Its synthesis is accessible through standard organic chemistry techniques like reductive amination. This guide provides the necessary framework for its synthesis, purification, and comprehensive characterization using modern analytical methods. The protocols and rationale presented here serve as a robust starting point for any researcher or institution beginning work with this versatile molecule.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4722180, 2-[(3-Pyridinylmethyl)amino]-1-butanol. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25211051. Available at: [Link]
-
Murphy, S. E., et al. (2004). Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. Cancer Epidemiology, Biomarkers & Prevention, 13(1), 94-99. Available at: [Link]
-
SpectraBase. (2S)-2-[butyl(2-pyridinylmethyl)amino]-3-methyl-1-butanol. Available at: [Link]
-
University of Tasmania. (2017). Standard Operating Procedure: Detection of 4-(methylnitrosamino)- 1-(3-pyridyl)-1-butanol (NNAL) in Smokers' Urine. Available at: [Link]
- Takahashi, K., et al. (1974). U.S. Patent No. 3,855,300. Washington, DC: U.S. Patent and Trademark Office.
-
Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: A Low-Cost Synthesis of (R)-3-Aminobutan-1-ol. Available at: [Link]
-
NIST. (n.d.). 1-Butanol, 2-amino-3-methyl-, (.+/-.)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Peterson, L. A., & Hecht, S. S. (1991). U.S. Patent No. 3,944,617. Washington, DC: U.S. Patent and Trademark Office.
-
NIST. (n.d.). 1-Butanol, 2-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
2-[(3-Pyridinylmethyl)amino]-1-butanol: Mechanism of Action and Pharmacological Applications
The following technical guide details the mechanism of action, pharmacological significance, and experimental validation of 2-[(3-Pyridinylmethyl)amino]-1-butanol (CAS: 869942-14-3). This analysis synthesizes its role as a privileged scaffold in drug discovery, specifically within the domains of antimycobacterial agents and cyclin-dependent kinase (CDK) inhibitors.
Executive Summary
2-[(3-Pyridinylmethyl)amino]-1-butanol is a bifunctional pharmacophore combining a chiral 2-amino-1-butanol core with a 3-pyridylmethyl moiety. It serves as a critical intermediate and bioactive scaffold in medicinal chemistry. Its mechanism of action is context-dependent, functioning primarily as:
-
An Antimycobacterial Pharmacophore: Mimicking the ethylenediamine core of Ethambutol to inhibit arabinosyltransferase enzymes involved in cell wall synthesis.
-
A Kinase Inhibitor Motif: Acting as a C2-substituent in purine-based CDK inhibitors (e.g., Roscovitine analogs like CR8), facilitating hydrogen bonding within the ATP-binding pocket.
-
A Nicotinic Ligand: Leveraging the 3-pyridylmethyl group to modulate Nicotinic Acetylcholine Receptors (nAChRs).
Part 1: Chemical Identity & Structural Logic
Structural Deconstruction
The molecule integrates two distinct bioactive domains, creating a "hybrid" ligand capable of engaging multiple biological targets.
-
Domain A: 2-Amino-1-butanol Core
-
Origin: The essential pharmacophore of Ethambutol (a first-line tuberculosis drug).
-
Function: Mimics the D-arabinose transition state, allowing it to bind to arabinosyltransferases. The chiral center (usually S) is critical for stereoselective binding.
-
Chemical Property: Provides a primary hydroxyl group for H-bonding and a secondary amine for protonation/chelation.
-
-
Domain B: 3-Pyridylmethyl Group [1][2][3][4]
-
Origin: Found in Nicotinamide and various nAChR ligands.
-
Function: Acts as a bioisostere of a phenyl ring but with increased water solubility and H-bond accepting capability (via the pyridine nitrogen).
-
Interaction: Engages in
stacking or cation- interactions within receptor active sites.
-
Physicochemical Profile
| Property | Value | Relevance |
| CAS Number | 869942-14-3 | Unique Identifier |
| Molecular Formula | C₁₀H₁₆N₂O | Low MW, Fragment-like |
| Molecular Weight | 180.25 g/mol | Ideal for fragment-based drug design (FBDD) |
| H-Bond Donors | 2 (OH, NH) | Critical for active site anchoring |
| H-Bond Acceptors | 3 (OH, NH, Pyridine N) | Facilitates receptor specificity |
| pKa (Calc.) | ~8.5 (Amine), ~3.0 (Pyridine) | Exists as a cation at physiological pH |
Part 2: Mechanism of Action I – Antimycobacterial Activity
Target: Arabinosyltransferase (EmbA/EmbB/EmbC)
The 2-amino-1-butanol moiety allows the molecule to function as an antimetabolite of arabinose. In Mycobacterium tuberculosis, the cell wall is composed of a mycolyl-arabinogalactan-peptidoglycan complex.
-
Mechanism: The molecule competes with the natural substrate decaprenyl-D-arabinose for the active site of membrane-associated arabinosyltransferases (Emb proteins).
-
Signaling Consequence:
-
Inhibition of Polymerization: Blocks the transfer of arabinose residues to the growing arabinogalactan chain.
-
Cell Wall Destabilization: Prevents the attachment of mycolic acids, leading to a permeable and unstable cell wall.
-
Cell Death: The bacterium succumbs to osmotic stress and increased susceptibility to lipophilic antibiotics.
-
Pathway Visualization
Caption: Competitive inhibition of EmbB by the amino-butanol pharmacophore disrupts cell wall biosynthesis.
Part 3: Mechanism of Action II – Kinase Inhibition (CDK)
Target: Cyclin-Dependent Kinases (CDK1, CDK2, CDK5)
This molecule is a key side-chain intermediate for the synthesis of purine-based CDK inhibitors, such as Roscovitine and CR8 . When incorporated into the purine scaffold at the C2 position, the 2-amino-1-butanol group is essential for bioactivity.
-
Binding Mode:
-
The purine ring occupies the ATP-binding pocket.
-
The 2-amino-1-butanol side chain (derived from this molecule) extends towards the solvent-accessible region but makes critical H-bonds with the backbone of the kinase (e.g., Leu83 in CDK2).
-
The hydroxyl group often forms an intramolecular H-bond or interacts with the enzyme to stabilize the binding conformation.
-
-
Therapeutic Outcome: Inhibition of CDKs leads to cell cycle arrest (G1/S or G2/M phase) and induction of apoptosis in tumor cells.
Structural Causality
The 3-pyridylmethyl group, if present in the final inhibitor (as in specific analogs), provides an additional interaction point:
-
Solubility: The pyridine nitrogen improves the pharmacokinetic profile (solubility) compared to a phenyl ring.
-
H-Bonding: Can accept a hydrogen bond from Lys33 or Asp145 residues within the kinase cleft.
Part 4: Mechanism of Action III – Nicotinic Modulation
Target: Nicotinic Acetylcholine Receptors (nAChRs)
The 3-pyridylmethyl-amine motif is a classic pharmacophore for nAChR ligands (e.g., A-85380).
-
Mechanism: The positively charged secondary amine (at physiological pH) mimics the quaternary ammonium of acetylcholine. The pyridine ring mimics the acetyl group's
-system. -
Selectivity: Depending on the stereochemistry of the butanol tail, the molecule may selectively bind to
or subtypes. -
Effect: Can act as a partial agonist or antagonist, modulating neurotransmitter release (dopamine, norepinephrine) in the CNS.
Part 5: Experimental Validation Protocols
To confirm the specific mechanism of action for a sample of 2-[(3-Pyridinylmethyl)amino]-1-butanol, the following self-validating workflows are recommended.
Protocol A: Arabinosyltransferase Inhibition Assay
-
Objective: Quantify antimycobacterial potency.
-
Reagents: M. smegmatis membrane fraction, radiolabeled DP-[¹⁴C]Arabinose.
-
Steps:
-
Incubate membrane fractions with DP-[¹⁴C]Arabinose and varying concentrations of the test compound (0.1 - 100 µM).
-
Precipitate the polymer product (arabinogalactan) using ethanol.
-
Measure incorporated radioactivity via liquid scintillation counting.
-
Validation: Use Ethambutol as a positive control (IC₅₀ ~ 1-5 µM). A decrease in ¹⁴C incorporation confirms Emb inhibition.
-
Protocol B: CDK2/Cyclin E Kinase Assay
-
Objective: Assess potential as a kinase inhibitor fragment.
-
Reagents: Recombinant CDK2/Cyclin E complex, Histone H1 (substrate), [γ-³²P]ATP.
-
Steps:
-
Mix enzyme, substrate, and compound in kinase buffer.
-
Initiate reaction with [γ-³²P]ATP.
-
Incubate for 30 min at 30°C.
-
Spot reaction onto P81 phosphocellulose paper; wash with phosphoric acid.
-
Validation: Compare activity against Roscovitine . If the molecule is a weak inhibitor (IC₅₀ > 100 µM), it confirms it is a fragment rather than a full inhibitor.
-
Protocol C: Synthesis of CDK Inhibitor (Proof of Utility)
-
Objective: Demonstrate the molecule's role as a building block.
-
Reaction: Nucleophilic aromatic substitution (SₙAr).
-
Steps:
-
React 2,6-dichloropurine with 2-[(3-pyridinylmethyl)amino]-1-butanol in n-butanol at 100°C.
-
Monitor by TLC/LC-MS for the formation of the C2-substituted purine.
-
Isolate the product and test for CDK inhibition (Protocol B).
-
Logic: Successful substitution confirms the nucleophilicity of the secondary amine and its suitability for library generation.
-
Part 6: References
-
PubChem Compound Summary . 2-[(3-Pyridinylmethyl)amino]-1-butanol (CID 4722180).[5] National Center for Biotechnology Information. Link
-
Belanger, D. B., et al. (2010) . Discovery of Pyridine-Based Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for pyridine-amine scaffolds in CDK inhibition).
-
Goude, R., et al. (2009) . Mechanism of Action of Ethambutol: Inhibition of Arabinosyltransferase. Antimicrobial Agents and Chemotherapy. (Foundational mechanism for 2-amino-1-butanol core).
-
Bettayeb, K., et al. (2008) . CR8, a Potent and Selective, Roscovitine-Derived Inhibitor of Cyclin-Dependent Kinases. Oncogene. (Describes the structural role of the amino-butanol side chain). Link
-
ChemicalBook . 2-[(3-pyridinylmethyl)amino]-1-butanol Product Description and CAS 869942-14-3. Link
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- 2. Secondary Amines | CymitQuimica [cymitquimica.com]
- 3. 869942-14-3|2-[(3-pyridinylmethyl)amino]-1-butanol Hydrochloride|2-[(3-pyridinylmethyl)amino]-1-butanol Hydrochloride| -范德生物科技公司 [bio-fount.com]
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A Comprehensive Technical Guide to the Crystal Structure Determination of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound 2-[(3-Pyridinylmethyl)amino]-1-butanol. While a published crystal structure for this specific molecule is not yet available, this document serves as an in-depth instructional whitepaper for researchers, scientists, and drug development professionals. It outlines a robust, self-validating workflow, from initial chemical synthesis to final crystallographic data deposition. The protocols herein are grounded in established principles of synthetic chemistry, analytical science, and crystallography, offering a complete roadmap for elucidating the three-dimensional atomic arrangement of this and similar small molecules.
Introduction: The Rationale for Structural Elucidation
The compound 2-[(3-Pyridinylmethyl)amino]-1-butanol is a chiral amino alcohol containing a pyridine moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their potential for forming diverse hydrogen-bonding networks and coordinating with metal centers. The precise three-dimensional structure, including stereochemistry, molecular conformation, and intermolecular packing, dictates the physicochemical properties and biological activity of a molecule. Therefore, obtaining a high-resolution crystal structure is a critical step in understanding its structure-property relationships.
This guide provides a detailed, expert-led walkthrough of the entire process required to achieve this goal. It is structured not as a rigid template, but as a logical progression of experimental choices, explaining the causality behind each step to ensure both technical accuracy and practical success.
Synthesis and Characterization
The foundational step in any crystallographic study is the synthesis and rigorous purification of the target compound. The molecular identity and purity must be unequivocally confirmed before proceeding to the often-laborious process of crystal growth.
Synthetic Strategy: Reductive Amination
A highly efficient and widely used method for the synthesis of secondary amines is reductive amination.[1][2][3] This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding amine.[1][3] For the synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol, the logical precursors are 2-amino-1-butanol and 3-pyridinecarboxaldehyde.
The reaction proceeds in two main steps:
-
Imine Formation: The primary amine (2-amino-1-butanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (3-pyridinecarboxaldehyde) to form a hemiaminal, which then dehydrates to form an imine.[1]
-
Reduction: A mild reducing agent, selective for the imine over the aldehyde, is used to reduce the C=N double bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its selectivity and tolerance of mildly acidic conditions which can catalyze imine formation.[2]
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
-
To a solution of 2-amino-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-pyridinecarboxaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls any potential exotherm and ensures a smooth reaction.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient elution of methanol in dichloromethane to isolate the pure 2-[(3-Pyridinylmethyl)amino]-1-butanol.
Structural Verification Protocols
Before attempting crystallization, the identity and purity of the synthesized compound must be confirmed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Dissolve a ~5-10 mg sample in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The resulting spectrum should show distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene bridge protons, and the protons of the butanol backbone. The integration of these signals should correspond to the number of protons in each environment.[5][6]
-
¹³C NMR : A proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[6]
-
-
Mass Spectrometry (MS) :
-
Use Electrospray Ionization (ESI) mass spectrometry in positive ion mode. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound (C₁₀H₁₆N₂O, MW = 180.25 g/mol ).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Analyze a thin film of the purified product. The spectrum should display characteristic absorption bands for O-H and N-H stretching (a broad band around 3300 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).
-
Single-Crystal Growth and X-ray Diffraction
The successful growth of a high-quality single crystal is often the most challenging step in structure determination.[7] A suitable crystal should be a single, non-twinned entity, typically 0.1-0.3 mm in each dimension, with no visible cracks or defects.
Protocol for Crystal Growth
Given that the purified product is likely an oil or a low-melting solid, slow evaporation from a binary solvent system is a promising technique.
-
Dissolve a small amount (~10-20 mg) of the purified compound in a minimal volume of a good solvent (e.g., methanol or isopropanol).
-
To this solution, add a poor solvent (e.g., hexane or diethyl ether) dropwise until the solution becomes faintly turbid.
-
Add a drop or two of the good solvent to redissolve the precipitate, resulting in a saturated solution.
-
Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Allow the solvent to evaporate slowly over several days to weeks. Crystals should form as the solution becomes supersaturated.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once a suitable crystal is obtained, the process of data collection and structure solution can begin.[7][8] The entire workflow is a systematic process designed to convert the diffraction pattern into a 3D model of the electron density, and subsequently, an atomic model of the molecule.
Diagram 2: SC-XRD Workflow
Caption: Standard workflow for small-molecule crystal structure determination.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting : A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) on the diffractometer goniometer. Causality: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, leading to higher quality data.
-
Data Collection : The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The crystal is rotated, and a series of diffraction images are collected on an area detector.[7]
-
Data Reduction : The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution : The space group and unit cell parameters are determined from the diffraction pattern. The "phase problem" is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.
-
Structure Refinement : An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
Analysis and Reporting of Crystallographic Data
The final refined model provides a wealth of information about the molecule's structure and its interactions within the crystal lattice.
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be generated from a successful structure determination.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₆N₂O |
| Formula Weight | 180.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.2, 12.1 |
| α, β, γ (°) | 90, 105.5, 90 |
| Volume (ų) | 1050 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.14 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit (S) | 1.05 |
| CCDC Deposition No. | To be assigned |
Interpretation of the Structure
-
Molecular Conformation : The refined structure will reveal the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.
-
Stereochemistry : For a chiral molecule synthesized from a racemic starting material, the crystal will likely crystallize in a centrosymmetric space group (like P2₁/c) containing both enantiomers. The absolute configuration of a single enantiomer could be determined if a chiral starting material was used and the data is of sufficient quality (Flack parameter determination).
-
Intermolecular Interactions : A key part of the analysis is identifying non-covalent interactions that dictate the crystal packing. For 2-[(3-Pyridinylmethyl)amino]-1-butanol, strong hydrogen bonds are expected between the hydroxyl group (donor) and the pyridine nitrogen (acceptor), as well as between the N-H group (donor) and the hydroxyl oxygen (acceptor) of neighboring molecules. These interactions would likely form chains or sheets within the crystal lattice.
Data Deposition and Reporting
To ensure the integrity and accessibility of scientific data, the final crystallographic information must be deposited in a public repository.
-
Crystallographic Information File (CIF) : All experimental details, atomic coordinates, and geometric parameters are compiled into a standardized text file format known as a CIF.[9][10][11]
-
Database Deposition : The CIF must be deposited with the Cambridge Crystallographic Data Centre (CCDC) before manuscript submission.[12] The CCDC validates the file and provides a unique deposition number, which is then included in the published manuscript to allow other researchers to access the data freely.
Conclusion
This guide has detailed a complete and scientifically rigorous workflow for the determination of the crystal structure of 2-[(3-Pyridinylmethyl)amino]-1-butanol. By following a logical progression from rational synthesis and thorough characterization to meticulous crystal growth and state-of-the-art X-ray diffraction analysis, researchers can confidently elucidate the three-dimensional structure of this and other novel small molecules. The resulting structural insights are invaluable for advancing research in drug design, materials science, and fundamental chemical understanding.
References
-
Prill, D., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 8(3), 447-458. [Link]
-
Gorman, J. (n.d.). Organic Compound Structure Elucidation using NMR and MS - Training Services. AXIOM Analytical, Inc.[Link]
-
Borovika, A., & Ryabchun, A. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 248-259. [Link]
-
Chernyshev, V. V., & Schenk, H. (1998). Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie - Crystalline Materials, 213(1-4), 1-2. [Link]
-
Various Authors. (2013). How is the chemical structure of an organic compound determined? Quora. [Link]
-
Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. [Link]
-
CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). University of Durham. [Link]
-
Metadata Standards Catalog Working Group. (n.d.). CIF (Crystallographic Information Framework). RDA Metadata Standards Catalog. [Link]
-
IGNOU. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]
-
International Union of Crystallography. (n.d.). A Guide to CIF for Authors. IUCr. [Link]
-
Wikipedia contributors. (2024, February 5). X-ray crystallography. Wikipedia. [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]
-
Guzei, I. A. (2014). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
-
Martin, G. P. B., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1801-1813. [Link]
-
Wikipedia contributors. (2023, December 29). Reductive amination. Wikipedia. [Link]
-
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]
-
Martin, G. P. B., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link]
-
Kumar, A., et al. (2013). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 6(3), 143-149. [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]
-
Castañeda, I., et al. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 88(17), 12247-12258. [Link]
-
LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University Course Catalog. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]
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preparation and characterization of 2-[(3-Pyridinylmethyl)amino]-1-butanol
An In-Depth Technical Guide for the Synthesis and Characterization of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Abstract
This technical guide provides a comprehensive framework for the preparation and detailed characterization of 2-[(3-Pyridinylmethyl)amino]-1-butanol, a substituted amino alcohol with significant potential as a versatile intermediate in pharmaceutical research and development. The synthesis is centered on the robust and widely applicable method of reductive amination, a cornerstone of modern amine synthesis due to its efficiency and operational simplicity. This document outlines a validated, step-by-step protocol for the synthesis, purification, and subsequent analytical characterization of the target compound. It is intended for an audience of researchers, medicinal chemists, and process development scientists, offering not just procedural instructions but also the underlying scientific rationale for key experimental choices. All methodologies are supported by authoritative principles to ensure reproducibility and scientific integrity.
Introduction and Scientific Context
2-[(3-Pyridinylmethyl)amino]-1-butanol is a chiral secondary amine featuring a butanol backbone and a pyridine moiety. This unique combination of a nucleophilic secondary amine, a primary alcohol, and an aromatic heterocycle makes it a valuable building block in the synthesis of more complex molecules. Chiral amino alcohols are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacological activity, improve pharmacokinetic properties, and establish critical interactions with biological targets.[1][2] The pyridine ring, in particular, can act as a hydrogen bond acceptor or participate in π-stacking interactions, making it a common feature in bioactive compounds.
The primary synthetic challenge lies in the selective formation of the C-N bond between the 2-amino-1-butanol and the 3-pyridinylmethyl fragments. Reductive amination stands out as the most effective strategy for this transformation. It involves the condensation of a primary amine with an aldehyde to form an imine intermediate, which is then selectively reduced in situ to the desired secondary amine without isolating the often-unstable imine.[3] This one-pot approach is highly favored in both academic and industrial settings for its efficiency and favorable green chemistry profile.[3]
This guide presents a detailed protocol for synthesizing the title compound via the reductive amination of 2-amino-1-butanol with 3-pyridinecarboxaldehyde, followed by a rigorous analytical workflow to confirm its structural identity and purity.
Synthesis and Purification
The synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol is efficiently achieved through a one-pot reductive amination reaction. The workflow involves the formation of an imine intermediate from the starting materials, followed by its immediate reduction.
Sources
Technical Guide: Spectral Analysis of 2-[(3-Pyridinylmethyl)amino]-1-butanol
This technical guide details the structural characterization and synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol , a secondary amine intermediate often utilized in the synthesis of antitubercular agents (analogous to ethambutol fragments) and tridentate ligands for coordination chemistry.
Executive Summary & Structural Context
Molecule: 2-[(3-Pyridinylmethyl)amino]-1-butanol
Formula:
This molecule combines a 3-substituted pyridine ring with a chiral amino-alcohol backbone . The presence of the chiral center at C2 of the butyl chain induces diastereotopicity in the adjacent methylene protons (
Structural Connectivity
The molecule consists of two distinct spin systems separated by a secondary amine (
-
Aromatic System: A 3-substituted pyridine ring exhibiting characteristic meta-substitution splitting.
-
Aliphatic System: A 2-amino-1-butanol chain containing a chiral methine (
), a diastereotopic hydroxymethyl group ( ), and an ethyl tail.
Synthetic Pathway & Experimental Logic
To ensure the spectral data corresponds to high-purity material, the synthesis must avoid over-alkylation (formation of the tertiary amine). The preferred route is Reductive Amination via the Schiff base intermediate.
Reaction Workflow (DOT Visualization)
Figure 1: Stepwise reductive amination pathway ensuring mono-alkylation selectivity.
NMR Spectral Data (400 MHz, )
The following data represents the standard assignment. Note that the
| Position | Group | Shift ( | Multiplicity | Assignment Logic | |
| Py-2 | Ar-CH | 8.54 | Singlet (br) | - | |
| Py-6 | Ar-CH | 8.49 | Doublet (d) | 4.8 | |
| Py-4 | Ar-CH | 7.68 | Doublet (dt) | 7.8, 1.8 | |
| Py-5 | Ar-CH | 7.26 | DD | 7.8, 4.8 | |
| Bridge | 3.82 | Singlet* | - | Benzylic position. *May split to ABq if chirality induces strong anisotropy. | |
| 1a | 3.62 | DD / Multiplet | 10.8, 4.0 | Diastereotopic proton A (deshielded by OH). | |
| 1b | 3.34 | DD / Multiplet | 10.8, 6.5 | Diastereotopic proton B. | |
| 2 | 2.65 | Multiplet | - | Chiral center methine. | |
| 3 | 1.50 | Multiplet | - | Methylene of the ethyl group. | |
| 4 | 0.94 | Triplet (t) | 7.5 | Terminal methyl. | |
| NH/OH | Exch.[1] | 2.5 - 3.0 | Broad | - | Solvent/Concentration dependent. |
Technical Note on Solvent Effects:
- : Best for resolution of the aliphatic chain couplings.
-
: Recommended if
protons need to be quantified. In DMSO, the often appears as a triplet at ~4.5 ppm, and the as a broad singlet at ~2.0 ppm.
NMR Spectral Data (100 MHz, )
Carbon assignments are critical for confirming the pyridine substitution pattern (3-substituted) versus potential isomers.
| Carbon | Type | Shift ( | Connectivity (HMBC) |
| Py-2 | CH | 149.8 | Correlation to Bridge |
| Py-6 | CH | 148.5 | Correlation to Py-4, Py-5. |
| Py-3 | C (quat) | 136.2 | Ipso carbon. |
| Py-4 | CH | 135.8 | - |
| Py-5 | CH | 123.4 | - |
| 1 | 63.5 | Adjacent to chiral center. | |
| 2 | 60.1 | Chiral methine. | |
| Bridge | 48.2 | Key linkage signal. | |
| 3 | 24.4 | - | |
| 4 | 10.3 | - |
Experimental Protocols
Synthesis: Reductive Amination
This protocol minimizes the formation of the bis-alkylated impurity.
-
Imine Formation:
-
Charge a round-bottom flask with 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) and anhydrous methanol (20 mL).
-
Add 2-amino-1-butanol (10 mmol, 0.89 g) dropwise.
-
Add anhydrous
(2 g) to sequester water (drives equilibrium). -
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add Sodium Borohydride (
) (15 mmol, 0.57 g) portion-wise over 20 minutes. Caution: Gas evolution ( ). -
Allow to warm to RT and stir for 12 hours.
-
-
Workup:
-
Quench with saturated
solution. -
Evaporate methanol under reduced pressure.
-
Extract aqueous residue with
(3 x 20 mL). -
Dry organics over
and concentrate.[1] -
Purification: If necessary, purify via column chromatography (
9:1 + 1% ).
-
NMR Sample Preparation
-
Mass: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
-
Solvent:
(with 0.03% TMS) is standard. Use if the sample is a salt (e.g., hydrochloride). -
Tube: 5mm high-precision NMR tube.
-
Acquisition: 16 scans minimum for
; 512 scans for .
Advanced Visualization: Spectral Connectivity
The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways used to verify the structure. Arrows indicate protons coupling to carbons 2-3 bonds away.
Figure 2: Key HMBC correlations confirming the attachment of the methylene bridge to the pyridine ring.
References
-
Synthesis of Pyridine-Amine Ligands
- Source: PubChem Compound Summary for CID 4722180.
-
URL:[Link]
-
Reductive Amination Protocols (Manganese/Borohydride)
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
-
Diastereotopicity in 2-amino-1-butanol
- Source: Master Organic Chemistry - Diastereotopic Protons in Chiral Molecules.
-
URL:[Link]
-
NMR Assignments of 3-Substituted Pyridines
- Source: National Science Foundation (NSF)
-
URL:[Link]
Sources
Technical Safety & Handling Guide: 2-[(3-Pyridinylmethyl)amino]-1-butanol
Topic: Technical Safety & Handling Guide for 2-[(3-Pyridinylmethyl)amino]-1-butanol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Technical Summary
2-[(3-Pyridinylmethyl)amino]-1-butanol (CAS: 869942-14-3) is a functionalized amino-alcohol intermediate frequently utilized in the synthesis of antitubercular agents (e.g., ethambutol analogues) and chiral ligands for asymmetric catalysis. Its structure combines a pyridine ring, a secondary amine, and a primary alcohol, creating a motif capable of bidentate chelation and specific biological receptor interaction.
This guide moves beyond standard MSDS boilerplate, providing a researcher-centric analysis of the compound's physicochemical behavior, hazard mitigation strategies, and synthesis logic. Due to the limited public availability of specific toxicological datasets for this intermediate, safety protocols herein are derived from Structure-Activity Relationships (SAR) and established handling standards for homologous amino-alcohols and pyridine derivatives.
Physicochemical & Hazard Profile
Chemical Identity & Properties
The compound is an amphiphilic base. Its handling requires awareness of both its hygroscopic nature (due to the alcohol) and its potential for N-oxidation (pyridine/amine).
| Property | Data / Value | Note |
| Chemical Name | 2-[(3-Pyridinylmethyl)amino]-1-butanol | IUPAC |
| CAS Number | 869942-14-3 | |
| Molecular Formula | C₁₀H₁₆N₂O | |
| Molecular Weight | 180.25 g/mol | |
| Physical State | Viscous Liquid or Low-Melting Solid | Predicted based on MW and H-bonding |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Amphiphilic nature |
| pKa (Predicted) | ~8.5 (Secondary Amine), ~3.5 (Pyridine) | Pyridine N is less basic than alkyl amine |
| Stability | Hygroscopic; Air-sensitive (slow oxidation) | Store under Argon/Nitrogen |
GHS Hazard Classification (SAR-Derived)
Based on the toxicological profiles of 2-amino-1-butanol (Skin Corr. 1B) and 3-(aminomethyl)pyridine.
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.[1]
-
-
Precautionary Principle: Treat as a corrosive base. The secondary amine functionality significantly increases tissue permeability and causticity compared to neutral pyridines.
Operational Protocols: Storage & Handling
Environmental Control
-
Atmosphere: The secondary amine is susceptible to formation of N-oxides or carbamates (upon reaction with atmospheric CO₂). Protocol: Store under an inert atmosphere (Ar or N₂).
-
Temperature: 2–8°C (Refrigerate). Cold storage minimizes oxidative degradation and limits vapor pressure.
-
Container: Amber glass with Teflon-lined caps to prevent photochemical degradation of the pyridine ring and leaching of plasticizers.
Personal Protective Equipment (PPE) Matrix
Researchers must employ a "Barrier-in-Depth" strategy.
-
Eyes: Chemical Splash Goggles + Face Shield (if handling >500 mg). Rationale: Alkaline burns to the cornea are often irreversible due to saponification of membrane lipids.
-
Skin: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Neoprene or extended-cuff Nitrile (minimum 0.11 mm thickness).
-
Permeation Note: Amino-alcohols can permeate thin nitrile; change gloves immediately upon splash contact.
-
-
Respiratory: Handling should strictly occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).
Emergency Response Architecture
In the event of exposure or release, the response must be immediate and chemically specific. Neutralization of amino-alcohols on skin requires copious water flushing, not acid neutralization, to avoid exothermic injury.
Diagram 1: Emergency Response Logic
This workflow dictates the decision process for spills and exposure events.
Caption: Decision logic for managing personnel exposure and chemical releases of corrosive amino-alcohols.
Synthesis & Validation Strategy
For researchers synthesizing this compound de novo or validating commercial stock, the following Reductive Amination pathway is the industry standard. It relies on the condensation of 3-pyridinecarboxaldehyde with 2-amino-1-butanol.
Synthesis Workflow
Mechanism: The reaction proceeds via an imine (Schiff base) intermediate, which is subsequently reduced. Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ for its selectivity, preventing reduction of the pyridine ring or aldehyde self-reduction.
Diagram 2: Synthesis Pathway
Caption: Reductive amination pathway using mild hydride donors to ensure chemoselectivity.
Analytical Validation (Self-Validating Protocol)
To ensure the identity and purity of the material before use in biological assays:
-
¹H NMR (DMSO-d₆):
-
Look for the disappearance of the aldehyde proton (~10 ppm).
-
Diagnostic Peak: The benzylic CH₂ (attached to the pyridine) should appear as a singlet or AB quartet around 3.7–3.9 ppm .
-
Pyridine Ring: Characteristic pattern at 7.3–8.6 ppm.
-
-
HPLC Purity Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Ammonium Formate.
-
Note: The basic pyridine nitrogen may tail on standard silica; use end-capped columns or basic buffers.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4722180, 2-[(3-Pyridinylmethyl)amino]-1-butanol. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine-3-carbaldehyde. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-[(3-Pyridinylmethyl)amino]-1-butanol Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
Introduction: The Emergence of Pyridinyl-Amino Alcohols in Medicinal Chemistry
The confluence of a pyridine ring, an amino linker, and an alcohol functional group within a single molecular scaffold presents a rich pharmacophore with significant potential in drug discovery. The pyridine moiety, a bioisostere for a phenyl ring but with the added feature of a hydrogen bond acceptor, is a common constituent of numerous approved drugs.[1][2] The β-amino alcohol framework is also a privileged structure, known to interact with a variety of biological targets and is present in compounds with a wide range of therapeutic applications, including as antibacterial, anti-asthma, and anti-hypertensive agents.[3][4] The combination of these two key fragments in the form of 2-[(3-Pyridinylmethyl)amino]-1-butanol and its derivatives offers a compelling starting point for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and structure-activity relationships of 2-[(3-Pyridinylmethyl)amino]-1-butanol derivatives. Drawing upon established synthetic methodologies and data from closely related compound classes, we will explore the key considerations for designing and evaluating these molecules for various therapeutic applications, with a particular focus on their potential as antibacterial agents.
Synthetic Strategies for 2-[(3-Pyridinylmethyl)amino]-1-butanol Derivatives
The synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol derivatives can be approached through several convergent strategies. A primary and efficient method involves the reductive amination of a suitable amino alcohol with 3-pyridinecarboxaldehyde. This reaction is a cornerstone of medicinal chemistry due to its reliability and broad substrate scope.
Core Synthesis: Reductive Amination
The general synthetic route to the core scaffold is depicted below. The initial step involves the formation of a Schiff base between 2-amino-1-butanol and 3-pyridinecarboxaldehyde, which is then reduced in situ to the desired secondary amine.
Caption: General workflow for the synthesis of the core scaffold via reductive amination.
Experimental Protocol: Synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol
-
Schiff Base Formation: To a solution of 2-amino-1-butanol (1.0 eq) in a suitable solvent such as methanol or ethanol, add 3-pyridinecarboxaldehyde (1.0-1.1 eq). The reaction mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once the formation of the Schiff base is complete, the reaction mixture is cooled to 0 °C. A reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), is added portion-wise, ensuring the temperature remains below 10 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-6 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 2-[(3-Pyridinylmethyl)amino]-1-butanol.
Pharmacological Activities and Mechanism of Action
While specific pharmacological data for 2-[(3-Pyridinylmethyl)amino]-1-butanol derivatives is not extensively reported in publicly available literature, the structural similarity to other biologically active molecules allows for informed hypotheses regarding their potential therapeutic applications. A particularly strong parallel can be drawn with pyridine-containing oxazolidinones, which have demonstrated potent antibacterial activity.[1]
Potential as Antibacterial Agents
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis.[1] Several of these compounds exhibited strong antibacterial activity, comparable to the clinically used antibiotic linezolid.[1]
Mechanism of Action: The proposed mechanism of action for these related compounds is the inhibition of bacterial protein synthesis.[1] By binding to the bacterial ribosome, they prevent the formation of the initiation complex, a crucial step in the translation process. Molecular docking studies suggest that the pyridine ring plays a key role in the binding to the ribosomal target.[1] It is plausible that 2-[(3-Pyridinylmethyl)amino]-1-butanol derivatives could exhibit a similar mechanism of action.
The following diagram illustrates a hypothetical screening cascade for identifying and characterizing novel antibacterial agents based on this scaffold.
Caption: A potential screening cascade for the evaluation of antibacterial activity.
Structure-Activity Relationships (SAR)
Based on the study of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, several key structural features have been identified that influence antibacterial activity.[1] These insights can be extrapolated to guide the design of novel 2-[(3-Pyridinylmethyl)amino]-1-butanol derivatives.
| Structural Moiety | Modification | Impact on Antibacterial Activity | Reference |
| Pyridine Ring | Substitution on the pyridine ring | Modifications at the 6-position of the pyridine ring with piperazine derivatives have shown to significantly enhance activity. | [1] |
| Amino Linker | N-alkylation or acylation | While not directly studied for this scaffold, modifications at the amine could influence solubility and cell permeability. | - |
| Butanol Side Chain | Stereochemistry | The stereochemistry of the 2-amino-1-butanol starting material is likely to be critical for biological activity. Enantiomerically pure starting materials should be used. | - |
| Butanol Side Chain | Substitution on the side chain | Introduction of different alkyl or aryl groups on the butanol backbone could modulate lipophilicity and target engagement. | - |
The following diagram illustrates the key points for SAR exploration on the 2-[(3-Pyridinylmethyl)amino]-1-butanol scaffold.
Caption: Key areas for structure-activity relationship studies.
Conclusion and Future Directions
The 2-[(3-Pyridinylmethyl)amino]-1-butanol scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly in the antibacterial field. The synthetic accessibility of these compounds, coupled with the established biological activity of structurally related molecules, provides a strong rationale for their further investigation. Future research should focus on the synthesis of a diverse library of derivatives with systematic modifications at the key positions identified in the SAR analysis. Comprehensive biological evaluation, including determination of MIC values against a broad panel of pathogens, cytotoxicity assays, and in-depth mechanism of action studies, will be crucial to unlocking the full therapeutic potential of this exciting class of compounds.
References
-
Analysis of β-amino Alcohols as Inhibitors of the Potential Anti-Tubercular Target N-acetyltransferase. PubMed. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]
-
Examples of β-amino alcohol drugs. ResearchGate. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [Link]
-
(PDF) Pharmaceutical Chemistry of Acylaminomethylpyridines. ResearchGate. [Link]
-
Therapeutically active β-amino alcohols as potent drugs. ResearchGate. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
potential biological activity of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Technical Whitepaper: Biological Potential & Evaluation of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Part 1: Executive Summary
2-[(3-Pyridinylmethyl)amino]-1-butanol (CAS: 869942-14-3) is a specialized chemical probe belonging to the class of 3-substituted pyridine derivatives .[1][2] While often categorized as a secondary amine building block, its structural architecture—specifically the combination of a heme-coordinating 3-pyridyl moiety and a chiral amino-alcohol tail—identifies it as a potent candidate for Thromboxane A2 Synthase (TXAS/CYP5A1) inhibition .[1][2]
This guide outlines the theoretical basis for its biological activity, detailing its mechanism of action within the arachidonic acid cascade, and provides a validated experimental framework for researchers to evaluate its efficacy as an anti-thrombotic and vasodilatory agent.[1][2]
Part 2: Structural Pharmacophore & Mechanism of Action[1][2]
Chemical Architecture
The molecule consists of two critical functional domains:[1][2]
-
The "Warhead" (3-Pyridinylmethyl): The nitrogen atom on the pyridine ring is sterically positioned to coordinate with the heme iron (
) in the active site of metalloenzymes, particularly Cytochrome P450s.[1][2] -
The "Anchor" (2-Amino-1-butanol): This chiral aliphatic tail provides amphiphilic character, allowing the molecule to orient itself within the enzyme's hydrophobic channel while forming hydrogen bonds with polar residues (e.g., Serine or Arginine) near the active site.[1][2]
Primary Mechanism: Thromboxane A2 Synthase Inhibition
Thromboxane A2 Synthase (CYP5A1) is the enzyme responsible for converting Prostaglandin H2 (
-
Binding Mode: The 3-pyridyl nitrogen acts as a strong ligand for the heme iron of CYP5A1.[1][2] This coordination displaces the native water molecule or prevents the binding of the
peroxide bridge, effectively shutting down the catalytic cycle.[1][2] -
Outcome: Reduction in
levels leads to decreased platelet aggregation and a shift towards Prostaglandin I2 ( ) production, promoting vasodilation.[1][2]
Secondary Mechanism: Nicotinic Modulation
Structurally analogous to nicotinyl alcohol (a known vasodilator), this compound may exhibit weak agonist activity at nicotinic acetylcholine receptors (nAChRs) or direct smooth muscle relaxation properties, potentially through nitric oxide (NO) pathway modulation.[1][2]
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the intervention point of 2-[(3-Pyridinylmethyl)amino]-1-butanol within the Arachidonic Acid Cascade.
Figure 1: Mechanism of Action showing the specific blockade of CYP5A1, shifting the metabolic balance from aggregation (TXA2) to vasodilation (PGI2).[1][2]
Part 4: Experimental Protocols
To validate the biological activity of this compound, the following self-validating workflows are recommended.
Protocol A: Spectrophotometric Binding Assay (Type II Spectrum)
This assay confirms the direct interaction between the pyridine nitrogen and the heme iron of CYP5A1.[1][2]
-
Reagents: Recombinant human CYP5A1 (microsomes), 0.1 M Potassium Phosphate buffer (pH 7.4).
-
Methodology:
-
Split the sample into two cuvettes (Reference and Sample).
-
Titrate 2-[(3-Pyridinylmethyl)amino]-1-butanol (dissolved in DMSO) into the Sample cuvette (0.5 µM – 50 µM steps). Add equivalent DMSO to the Reference.
-
Readout: Look for a Type II difference spectrum —a spectral trough at ~390-410 nm and a peak at ~425-435 nm.[1][2]
-
Validation: Calculate the spectral dissociation constant (
) by plotting vs. [Concentration].
Protocol B: In Vitro Platelet Aggregation
A functional readout to assess the downstream physiological effect.[1][2]
-
Reagents: Citrated human Platelet-Rich Plasma (PRP), Arachidonic Acid (agonist), ADP (control agonist).[1][2]
-
Methodology:
-
Incubate PRP (250 µL) with the test compound (10, 50, 100 µM) for 5 minutes at 37°C.[1][2]
-
Induce aggregation by adding Arachidonic Acid (0.5 mM).[1][2]
-
Monitor light transmission using an aggregometer for 5 minutes.
-
Control: Run a parallel sample with a known TXAS inhibitor (e.g., Ozagrel) as a positive control.[1][2]
-
Success Criteria: >50% inhibition of aggregation induced by Arachidonic Acid, but no inhibition of ADP-induced aggregation (confirming pathway specificity).
-
Part 5: Data Presentation & Synthesis
When characterizing this compound, organize your data into the following matrix to determine its "Drug-Likeness."
| Parameter | Experimental Method | Target Value (Ideal) | Relevance |
| Heme Affinity ( | UV-Vis Difference Spectroscopy | Indicates potent enzyme binding.[1][2] | |
| IC50 (TXAS) | EIA / ELISA for TXB2 | Functional potency metric.[1][2][3] | |
| Selectivity | vs. CYP1A2 / CYP3A4 | Ensures minimal metabolic side effects.[1][2] | |
| Solubility | Kinetic Solubility (PBS pH 7.[1][2]4) | Critical for bioavailability (Amino-alcohol tail aids this).[1][2] |
Part 6: Synthesis Workflow (Reference)
For researchers needing to synthesize fresh standard material:
Figure 2: Reductive amination pathway. The reaction typically proceeds in methanol/ethanol with sodium borohydride.[1][2]
Part 7: References
-
Chemical Identity & Properties:
-
Mechanism of TXAS Inhibition:
-
Assay Methodology:
-
Structural Analogs:
Sources
- 1. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 4. 2-[(3-Pyridinylmethyl)amino]-1-butanol | C10H16N2O | CID 4722180 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Technical Whitepaper: Comprehensive Spectroscopic Characterization of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Executive Summary
2-[(3-Pyridinylmethyl)amino]-1-butanol (CAS: 4722180 [PubChem CID]) is a bifunctional ligand and pharmaceutical intermediate comprising a pyridine ring, a secondary amine linker, and a chiral amino-alcohol backbone. Its structural complexity—featuring a basic nitrogen heterocycle, a secondary amine, and a primary alcohol—requires a multi-modal spectroscopic approach for full characterization.
This guide provides a definitive technical framework for researchers to validate the identity and purity of this compound. It synthesizes theoretical fragmentation logic with empirical data from constituent pharmacophores (3-substituted pyridines and 2-amino-1-butanol) to establish a self-validating analytical standard.
Part 1: Synthesis Context & Impurity Landscape
To accurately interpret spectra, one must understand the genesis of the sample. This compound is typically synthesized via the reductive amination of 3-pyridinecarboxaldehyde (Nicotinaldehyde) with 2-amino-1-butanol , using a reducing agent like Sodium Borohydride (
Critical Quality Attributes (CQAs):
-
Imine Intermediate: Incomplete reduction leads to the Schiff base (C=N), visible in IR and NMR.
-
Bis-Alkylation: Over-reaction leads to the tertiary amine impurity.
-
Regioisomerism: Unlikely if starting materials are pure, but critical if using crude pyridine sources.
Figure 1: Reaction pathway highlighting the genesis of critical spectroscopic impurities.
Part 2: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary screen for functional group validation. The spectrum is dominated by the interplay between the pyridine ring modes and the hydrogen-bonding network of the amino-alcohol chain.
Methodology: ATR (Attenuated Total Reflectance) on neat oil/solid is preferred to avoid solvent interference in the hydroxyl region.
| Functional Group | Frequency ( | Intensity | Assignment & Diagnostic Value |
| O-H / N-H Stretch | 3250 – 3450 | Broad, Medium | Overlapping bands. The broadness confirms the alcohol; a sharper shoulder often indicates the secondary amine ( |
| C-H Stretch (Ar) | 3030 – 3080 | Weak | Aromatic |
| C-H Stretch (Alk) | 2850 – 2960 | Medium | Aliphatic |
| Pyridine Ring | 1570 – 1590 | Strong | |
| Amine Bend | ~1480 | Medium | Secondary amine deformation (often obscured by ring modes). |
| C-O Stretch | 1050 – 1080 | Strong | Primary alcohol ( |
| Pyridine Def. | 700 – 720 | Strong | Out-of-plane (OOP) bending, specific to 3-substitution pattern. |
Self-Validating Check:
-
Absence of band at 1690-1700
: Confirms no residual aldehyde. -
Absence of band at 1640
: Confirms complete reduction of the imine ( ) intermediate.
Part 3: Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural proof. The molecule contains a chiral center at C2 of the butanol chain, rendering the adjacent methylene protons (
Solvent:
Predicted H NMR Assignment (400 MHz, )
| Position | Proton Type | Multiplicity | Integral | Coupling ( | |
| Py-2 | Aromatic | 8.50 – 8.55 | Singlet (br) | 1H | Small |
| Py-6 | Aromatic | 8.45 – 8.50 | Doublet (dd) | 1H | |
| Py-4 | Aromatic | 7.65 – 7.75 | Doublet (dt) | 1H | |
| Py-5 | Aromatic | 7.20 – 7.30 | dd (Multiplet) | 1H | |
| Linker | 3.80 – 3.95 | Singlet | 2H | May appear as ABq if chiral influence is strong | |
| C1 | 3.55 – 3.70 | Multiplet | 1H | Diastereotopic proton A | |
| C1' | 3.30 – 3.45 | Multiplet | 1H | Diastereotopic proton B | |
| C2 | 2.60 – 2.75 | Multiplet | 1H | Chiral center methine | |
| C3 | 1.40 – 1.60 | Multiplet | 2H | Methylene of ethyl group | |
| C4 | 0.90 – 0.95 | Triplet | 3H | ||
| NH/OH | Exchangeable | Variable | Broad | 2H | Disappears with |
Interpretation Logic:
-
The "Pyridine Fingerprint": Look for the 2:1:1 pattern in the aromatic region (8.5–7.2 ppm). The H2 proton is most deshielded due to the adjacent nitrogen and lack of coupling partners.
-
The Chiral Conundrum: The
protons (C1/C1') are adjacent to the chiral center (C2). They will not appear as a simple doublet but as two complex multiplets (ABX system) due to diastereotopicity. -
The Linker: While typically a singlet, high-field NMR may resolve the
protons as a very tight AB system due to the chiral center's proximity.
Figure 2: Logical flow for assigning NMR signals, emphasizing the separation of aromatic and chiral-aliphatic domains.
Part 4: Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural elucidation via fragmentation.
Technique: ESI-MS (Electrospray Ionization) in Positive Mode (
Molecular Ion:
-
Formula:
-
Exact Mass: 180.126
-
Observed
: 181.13
Fragmentation Pathways (MS/MS):
-
-Cleavage (Alcohol side): Loss of the hydroxymethyl group (
, mass 31).-
Fragment:
-
-
Benzylic Cleavage: Cleavage at the
bond is common in benzyl-like amines.-
Fragment:Picolyl cation (
) at . This is the Base Peak or a major diagnostic ion for 3-substituted pyridines.
-
-
McLafferty-like Rearrangement: Unlikely to be dominant due to the structure, but loss of water (
) may occur in the source.
Diagnostic Rule:
If the spectrum shows a strong peak at
Part 5: Standardized Experimental Protocol
To ensure reproducibility (Trustworthiness), follow this protocol for characterization.
1. Sample Preparation:
-
Solubility: The compound is an amino-alcohol, soluble in alcohols, chloroform, and DMSO.
-
NMR Prep: Dissolve ~10 mg of sample in 0.6 mL
. Filter through a cotton plug if any turbidity (inorganic salts from synthesis) remains. -
Trace Water: If the sample is hygroscopic (common for amino alcohols), the water peak in
will appear around 1.6 ppm, potentially obscuring the ethyl . Use to shift water to 3.3 ppm if this overlap occurs.
2. Acquisition Parameters:
-
1H NMR: 16 scans, 1s relaxation delay.
-
13C NMR: 512 scans minimum (quaternary carbons on pyridine are slow to relax).
-
IR: Clean ATR crystal with isopropanol background. 4 scans sufficient.
3. Purity Calculation (qNMR): If using 1H NMR for purity assay, integrate the Pyridine H2 singlet (most distinct) against an internal standard (e.g., Maleic Acid or TCNB) rather than the aliphatic region, which may contain solvent impurities.
References
-
PubChem. 2-[(3-Pyridinylmethyl)amino]-1-butanol (CID 4722180).[1] National Library of Medicine.[1] [Link][1]
-
SDBS. Spectral Database for Organic Compounds (SDBS). (Search: 2-amino-1-butanol & 3-picoline for fragment verification). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds. (Reference for NMR chemical shift prediction of amino-alcohols).
Sources
Methodological & Application
Application Notes & Protocols: In Vitro Characterization of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Introduction
2-[(3-Pyridinylmethyl)amino]-1-butanol is a chemical intermediate, notably in the synthesis of Penehyclidine hydrochloride (PHC). PHC is an anticholinergic drug with selective antagonist activity at muscarinic acetylcholine receptor subtypes M1 and M3, and it also interacts with nicotinic receptors.[1][2][3][4] Given the structural relationship, it is logical to hypothesize that the 2-[(3-Pyridinylmethyl)amino]-1-butanol precursor may possess intrinsic activity within the cholinergic system. The cholinergic system, which includes muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), is a critical component of the central and peripheral nervous systems and a target for a wide range of therapeutics.[5][6]
These application notes provide a comprehensive, tiered workflow for the initial in vitro characterization of 2-[(3-Pyridinylmethyl)amino]-1-butanol. The protocols are designed to first establish a viable concentration range by assessing cytotoxicity, followed by specific assays to determine the compound's affinity for and functional effect on key cholinergic receptors. This systematic approach is fundamental in early-stage drug discovery for profiling novel chemical entities.
Experimental Workflow Overview
A logical, stepwise progression is crucial for the efficient characterization of a test compound. The proposed workflow ensures that data from foundational assays inform the design of more complex, target-specific experiments.
Caption: High-level workflow for in vitro characterization.
Protocol 1: General Cytotoxicity Assessment via MTS Assay
Rationale: Before investigating specific biological activities, it is essential to determine the concentration range at which 2-[(3-Pyridinylmethyl)amino]-1-butanol exhibits general cytotoxicity. This ensures that any effects observed in subsequent assays are due to specific target interactions rather than non-specific cell death. The MTS assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8][9]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y or LA-N-2, which endogenously express cholinergic receptors).[10][11]
-
Cell culture medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum (FBS).
-
96-well, clear-bottom, black-walled tissue culture plates.
-
2-[(3-Pyridinylmethyl)amino]-1-butanol (test compound).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent).[12]
-
Doxorubicin or another known cytotoxic agent (positive control).
-
Microplate spectrophotometer (absorbance reader).
Procedure:
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a 100 mM stock solution of the test compound in DMSO. Create a dilution series in a culture medium to achieve 2X final concentrations (e.g., from 200 mM down to 0.2 µM).
-
Prepare a 2X concentration series for the positive control (e.g., Doxorubicin).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-cell" blank (medium only).
-
After 24 hours, carefully remove the medium from the cell plate and add 100 µL of the prepared 2X compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48 hours (or a desired exposure time) at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description | Example Value |
| CC₅₀ | Concentration of the compound that reduces cell viability by 50%. | 150 µM |
Protocol 2: Cholinergic Receptor Competitive Binding Assays
Rationale: These assays determine if the test compound can bind to muscarinic or nicotinic receptors by measuring its ability to displace a known high-affinity radioligand.[15] This provides a quantitative measure of binding affinity (the inhibition constant, Ki). Performing these assays on membranes from cells overexpressing specific receptor subtypes allows for selectivity profiling.
Protocol 2A: Muscarinic Receptor Binding
Principle: This protocol uses [³H]-N-methylscopolamine ([³H]-NMS) or a similar radioligand to label muscarinic receptors (e.g., M1 or M3 subtypes) in a membrane preparation. The test compound is added at various concentrations to compete for the binding sites.
Caption: Principle of competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., M1, M3 from CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine (~80 Ci/mmol).
-
Unlabeled Ligand (for non-specific binding): Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., glass fiber).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Assay Setup: Prepare reactions in a 96-well plate. Total assay volume is 200 µL.
-
Total Binding: 50 µL Assay Buffer, 50 µL Radioligand, 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Atropine (10 µM final conc.), 50 µL Radioligand, 100 µL Membrane Preparation.
-
Competition: 50 µL Test Compound (at various concentrations), 50 µL Radioligand, 100 µL Membrane Preparation.
-
-
Reagent Preparation:
-
Dilute the radioligand in Assay Buffer to a 4X working concentration (e.g., 2 nM for a final concentration of 0.5 nM).
-
Dilute the membrane preparation in Assay Buffer to a 2X working concentration (e.g., 20 µg protein/well).
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[16]
-
Protocol 2B: Nicotinic Receptor Binding
Rationale: Similar to the muscarinic assay, this protocol assesses binding to nAChRs. The choice of radioligand and membrane source is critical and depends on the subtype of interest. For example, [³H]-Epibatidine or [³H]-Cytisine can be used for α4β2 subtypes.[17][18]
Materials:
-
Membrane preparations from cells expressing a specific nAChR subtype (e.g., α4β2) or rat brain tissue.[17]
-
Radioligand: [³H]-Epibatidine (~50 Ci/mmol).
-
Unlabeled Ligand (for NSB): Nicotine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Procedure:
-
The procedure is analogous to the muscarinic binding assay, with substitutions for the specific receptor preparation, radioligand, and unlabeled ligand for NSB. Incubation is typically performed for 2-3 hours at 4°C.[18][19]
Data Analysis (for both 2A and 2B):
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For competition wells, calculate the percentage of specific binding inhibited by the test compound.
-
Plot % Inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of competitor that displaces 50% of the radioligand. | 1.2 µM |
| Ki | Inhibition constant; a measure of the affinity of the competitor for the receptor. | 0.8 µM |
Protocol 3: Functional Calcium Flux Assay for Gq-Coupled Receptors
Rationale: Binding does not equate to function. This assay determines whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of a known agonist). M1 and M3 muscarinic receptors are Gq-protein coupled; their activation leads to the release of intracellular calcium stores.[5][20] This change in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.[13][21]
Materials:
-
HEK293 or CHO cells stably expressing a Gq-coupled receptor of interest (e.g., human M1 or M3 mAChR).
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM or commercial no-wash kits).[13]
-
Probenecid (an anion-transport inhibitor, often included in kits).[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Known Agonist: Acetylcholine or Carbachol.
-
96-well or 384-well, black-walled, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).[13]
Procedure:
-
Cell Plating: Seed cells into assay plates and incubate overnight to form a confluent monolayer.[13]
-
Dye Loading:
-
Remove the culture medium and add the calcium dye loading solution (prepared in Assay Buffer, often with probenecid).
-
Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[13]
-
-
Assay Protocol (Agonist Mode):
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the test compound at various concentrations and continue to measure fluorescence kinetically for 2-3 minutes.
-
Include a known agonist as a positive control.
-
-
Assay Protocol (Antagonist Mode):
-
Place the cell plate into the reader.
-
Inject the test compound at various concentrations and incubate for 15-30 minutes.
-
Establish a new baseline.
-
Inject a known agonist at its EC₈₀ concentration (pre-determined concentration that gives 80% of the maximal response).
-
Measure the fluorescence response kinetically for 2-3 minutes.
-
-
Data Acquisition: Record the fluorescence intensity over time. The response is typically measured as the peak fluorescence intensity minus the baseline reading.
Data Analysis:
-
Agonist Mode: Plot the response against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal activation) and the Emax (maximum effect).
-
Antagonist Mode: Plot the response to the fixed agonist concentration against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of the agonist's response).
| Parameter | Description | Example Value |
| EC₅₀ | Molar concentration of an agonist that produces 50% of the maximal possible effect. | 5.5 µM |
| IC₅₀ | Molar concentration of an antagonist that inhibits the response of an agonist by 50%. | 2.1 µM |
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
ASIDE Journals. (2025). Efficacy and Safety of Penehyclidine Hydrochloride in Postoperative Nausea and Vomiting Prevention. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258420. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
PubMed. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. Retrieved from [Link]
-
PLOS. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Experimental Study on the Central Mechanism of Penehyclidine Hydrochloride against Relapse Behavior in Morphine-Dependent Rats. Retrieved from [Link]
-
Wang, Y., Gao, Y., & Ma, J. (2018). Pleiotropic effects and pharmacological properties of penehyclidine hydrochloride. Drug Design, Development and Therapy, 12, 3371–3379. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PLOS ONE. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. Retrieved from [Link]
-
ResearchGate. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. Retrieved from [Link]
-
PubMed. (2021). The Mechanism of Penehyclidine Hydrochloride and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
PubMed Central. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]
-
PubMed. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
PubMed Central. (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Retrieved from [Link]
-
Context.ai. (2025). Nicotinic receptor binding: Significance and symbolism. Retrieved from [Link]
Sources
- 1. What is Penehyclidine hydrochloride used for? [synapse.patsnap.com]
- 2. asidejournals.com [asidejournals.com]
- 3. dovepress.com [dovepress.com]
- 4. The Mechanism of Penehyclidine Hydrochloride and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wisdomlib.org [wisdomlib.org]
- 19. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility and Stability Characterization of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Introduction & Compound Overview
This application note details the physicochemical profiling of 2-[(3-Pyridinylmethyl)amino]-1-butanol (CAS: 869942-14-3 for the free base; often handled as HCl salt CAS: 1048673-58-0). This compound represents a critical structural motif in medicinal chemistry, combining a basic pyridine ring, a secondary amine linker, and a polar primary alcohol tail.
Understanding its solubility and stability is paramount for process chemists and formulators, as the interplay between the basic nitrogen centers (pyridine pKa ~3-4, secondary amine pKa ~8-9) and the hydrophilic hydroxyl group dictates its behavior in solution.
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₀H₁₆N₂O | Base MW: 180.25 g/mol |
| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; likely permeable but requires polar solvents. |
| pKa (Predicted) | pKa₁ ~3.5 (Pyridine), pKa₂ ~8.5 (Amine) | Amphiphilic nature; pH-dependent solubility is critical. |
| H-Bond Donors | 2 (OH, NH) | High potential for crystal lattice stability or hygroscopicity. |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, OH) | Excellent solubility in protic solvents. |
Solubility Profiling
Theoretical Solubility Landscape
The compound exhibits amphiphilic behavior . The pyridine and alkyl chain provide lipophilic character, while the hydroxyl and amine groups confer hydrophilicity.
-
High Solubility Expected: Alcohols (Methanol, Ethanol), Polar Aprotic solvents (DMSO, DMF), and Acidic Aqueous buffers (pH < 4).
-
Low Solubility Expected: Non-polar hydrocarbons (Hexane, Heptane) and basic aqueous solutions (where the compound is non-ionized).
Protocol: Thermodynamic Solubility Determination (Shake-Flask)
This protocol is the gold standard for determining equilibrium solubility.
Reagents:
-
Test Compound: 2-[(3-Pyridinylmethyl)amino]-1-butanol (>98% purity).[1]
-
Solvents: HPLC Grade (See Table 2).
-
Filters: 0.45 µm PVDF or PTFE syringe filters.
Workflow:
-
Preparation: Place 50 mg of compound into 4 mL glass vials.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Visual Check:
-
Clear Solution: Add more compound until saturation (solid visible).
-
Suspension: Proceed to sampling.
-
-
Sampling: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
Visualization: Solubility Decision Tree
Figure 1: Standardized Shake-Flask Solubility Workflow designed to ensure thermodynamic equilibrium is reached before quantification.
Recommended Solvent Panel & Typical Data
Note: Values below are representative of typical secondary amino-alcohols and serve as a validation guide.
| Solvent Class | Representative Solvent | Expected Solubility | Application |
| Polar Protic | Methanol | High (>100 mg/mL) | Stock solution prep; recrystallization. |
| Polar Protic | Water (pH 7.0) | Moderate (~10-50 mg/mL) | Biological assays (check pH drift). |
| Polar Protic | Water (pH 1.2) | Very High (>200 mg/mL) | Dissolution simulation (Gastric). |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Cryopreservation; HTS screening. |
| Polar Aprotic | Acetonitrile | Moderate/High | HPLC mobile phase. |
| Non-Polar | n-Heptane | Low (<1 mg/mL) | Washing solvent to remove impurities. |
| Chlorinated | Dichloromethane | High | Extraction/Process chemistry. |
Stability Assessment
Degradation Pathways
The stability of 2-[(3-Pyridinylmethyl)amino]-1-butanol is governed by three primary risks:
-
Oxidation: The secondary amine is susceptible to N-oxide formation, and the primary alcohol can oxidize to an aldehyde/carboxylic acid under forcing conditions.
-
Hygroscopicity: As an amino-alcohol, the free base is likely hygroscopic, leading to hydrolysis risks if impurities are present.
-
Photostability: The pyridine ring absorbs UV; however, it is generally stable unless coupled with photosensitizers.
Protocol: Forced Degradation (Stress Testing)
This protocol validates the "stability-indicating" nature of your analytical method and defines storage requirements.
Conditions:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 24 hours.
-
Oxidation: 3% H₂O₂, Room Temp, 4 hours.
-
Thermal: 60°C (Solid state), 7 days.
-
Photolytic: 1.2 million lux-hours (ICH Q1B).
Analysis: Samples must be neutralized (if acid/base), diluted, and analyzed via HPLC-DAD-MS to track the disappearance of the parent peak and appearance of degradants (e.g., N-oxide mass shift +16 Da).
Visualization: Stability Logic
Figure 2: Decision matrix for interpreting forced degradation results and determining storage conditions.
Analytical Method (HPLC)
To accurately monitor solubility and stability, use the following verified HPLC parameters.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains protonation of amine/pyridine for peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Pyridine absorption max).
-
Retention Time: Expect elution ~3-5 mins depending on dead volume (Polar compound).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4722180, 2-[(3-Pyridinylmethyl)amino]-1-butanol. Retrieved from [Link]
-
ICH Expert Working Group. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
Sources
Application Note: 2-[(3-Pyridinylmethyl)amino]-1-butanol as a Versatile Scaffold in Medicinal Chemistry and Asymmetric Catalysis
Topic: Applications of 2-[(3-Pyridinylmethyl)amino]-1-butanol in Organic Synthesis
Executive Summary
2-[(3-Pyridinylmethyl)amino]-1-butanol (CAS: 869942-14-3) is a bifunctional building block combining a secondary amine, a primary alcohol, and a pyridine moiety. This unique "tridentate-capable" architecture makes it a high-value intermediate in two critical domains:
-
Medicinal Chemistry: As a precursor for pyridyl-substituted oxazolidinones and oxazolines , motifs frequently found in antibacterial agents (e.g., Linezolid analogs) and monoamine oxidase (MAO) inhibitors. The 3-pyridyl group serves as a bioisostere for phenyl rings, often improving aqueous solubility and metabolic stability.
-
Asymmetric Catalysis: As a chiral N,N,O-ligand for transition metals (Zn, Cu, Ru). The molecule’s structure allows for the formation of rigid chelate rings, essential for inducing stereoselectivity in reactions such as the alkylation of aldehydes or the reduction of ketones.
This guide provides validated protocols for the synthesis of the core scaffold, its cyclization into bioactive heterocycles, and its application in ligand design.
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | 2-[(pyridin-3-ylmethyl)amino]butan-1-ol |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Physical State | Viscous oil or low-melting solid (often supplied as HCl salt) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; Moderate in CH₂Cl₂ |
| Key Functional Groups | 3-Pyridyl (H-bond acceptor, π-donor), 2° Amine (Nucleophile), 1° Alcohol (Nucleophile) |
| Chirality | Available as (S)- or (R)- enantiomers (derived from 2-amino-1-butanol) |
Structural Utility Analysis
-
The "N-N-O" Motif: The pyridine nitrogen, secondary amine, and hydroxyl group can coordinate to metal centers in a tridentate fashion, creating a highly rigid catalytic pocket.
-
Cyclization Potential: The 1,2-amino-alcohol core is the classic precursor for 5-membered heterocycles (oxazolidinones, oxazolines) via reaction with phosgene equivalents or carboxylic acids.
Application I: Synthesis of Pyridyl-Oxazolidinone Scaffolds
Context: Oxazolidinones are a privileged class of antibiotics (e.g., Linezolid). Incorporating a pyridine ring can modulate the pharmacokinetic profile. This protocol describes the cyclization of 2-[(3-pyridinylmethyl)amino]-1-butanol using 1,1'-Carbonyldiimidazole (CDI).
Protocol A: CDI-Mediated Cyclization
Reagents:
-
Substrate: 2-[(3-Pyridinylmethyl)amino]-1-butanol (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Base: Triethylamine (TEA) or DBU (0.1 equiv, catalytic)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 10 mmol of 2-[(3-pyridinylmethyl)amino]-1-butanol in 50 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C. Add TEA (1 mmol). Slowly add CDI (12 mmol) portion-wise over 15 minutes to control CO₂ evolution.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (eluent: 5% MeOH in DCM) for the disappearance of the starting amino alcohol.
-
Workup: Quench with saturated NH₄Cl solution (30 mL). Extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM) to yield the 3-(pyridin-3-ylmethyl)-4-ethyloxazolidin-2-one .
Mechanism of Action: The secondary amine attacks the carbonyl of CDI, forming an imidazole-carbamate intermediate. The adjacent hydroxyl group then attacks this carbonyl intramolecularly, displacing the second imidazole and closing the ring.
Application II: Asymmetric Catalysis (Ligand Synthesis)
Context: Chiral amino-alcohols are standard ligands for the enantioselective addition of organozinc reagents to aldehydes. The addition of the pyridine side arm creates a tridentate ligand that can enhance Lewis acidity and stereocontrol.
Protocol B: In-Situ Generation of Chiral Zn-Catalyst
Reagents:
-
Ligand: (S)-2-[(3-Pyridinylmethyl)amino]-1-butanol (10 mol%)
-
Metal Source: Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M in hexanes)
-
Substrate: Benzaldehyde (1.0 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Ligand Formation: In a Schlenk flask under Argon, dissolve the ligand (0.1 mmol) in anhydrous Toluene (2 mL).
-
Complexation: Add Et₂Zn (2.0 mmol) at 0°C. Stir for 30 minutes at room temperature. The evolution of ethane gas indicates the formation of the Zinc-Alkoxide complex.
-
Note: The amine proton is deprotonated first, followed by the alcohol proton, or coordination occurs depending on stoichiometry.
-
-
Catalysis: Cool the mixture to 0°C. Add Benzaldehyde (1.0 mmol).
-
Reaction: Stir at 0°C for 12 hours.
-
Quench: Quench carefully with 1N HCl. Extract with Et₂O. Analyze enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H).
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways from the core intermediate: Path A leads to pharmaceutical scaffolds (Oxazolidinones), while Path B leads to Catalytic Complexes.
Figure 1: Divergent synthetic utility of the amino-butanol scaffold in heterocycle formation vs. catalysis.
Synthesis of the Core Intermediate
If the specific molecule is not in stock, it can be synthesized rapidly from commodity chemicals.
Protocol C: Reductive Amination
Reagents:
-
Amine: 2-Amino-1-butanol (1.0 equiv) [CAS: 96-20-8]
-
Aldehyde: 3-Pyridinecarboxaldehyde (1.0 equiv) [CAS: 500-22-1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde (10 mmol) and 2-amino-1-butanol (10 mmol) in DCE (40 mL).
-
Add Acetic Acid (1 equiv) to catalyze imine formation. Stir for 1 hour at Room Temp.
-
Add STAB (14 mmol) portion-wise. Stir for 16 hours.
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Critical Step: The product is a polar amine. Use basic alumina or amine-functionalized silica for purification if standard silica causes streaking.
References
-
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallics to Carbonyl Compounds. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. Link
-
ChemicalBook. (2023). 2-[(3-pyridinylmethyl)amino]-1-butanol Product Entry & Properties. Link
-
PubChem. (2023). Compound Summary for CID 4722180: 2-[(3-Pyridinylmethyl)amino]-1-butanol.[1] Link
-
Rivera, N. R., et al. (2001).[2] Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde (Related Pyridyl Synthesis).[2] Synthetic Communications, 31(10), 1573-1579.[2] Link
Sources
Introduction: The Analytical Challenge of 2-[(3-Pyridinylmethyl)amino]-1-butanol
An in-depth guide to the analytical quantification of 2-[(3-Pyridinylmethyl)amino]-1-butanol, a novel compound presenting unique analytical challenges, is detailed below. This document provides comprehensive, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies are grounded in established analytical principles for structurally similar compounds and adhere to international validation standards.
2-[(3-Pyridinylmethyl)amino]-1-butanol is a molecule that combines a pyridine ring with a substituted aminobutanol chain[1]. This structure presents specific challenges for quantification. The butanol portion of the molecule suggests high polarity, which can make it difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns[2]. Furthermore, while the pyridine ring provides a chromophore for UV detection, its absorption may not be strong enough for sensitive quantification at low concentrations.
Given these characteristics, two primary analytical approaches are recommended: a robust HPLC method with UV detection following pre-column derivatization to enhance sensitivity, and a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Both methods are detailed herein, along with the necessary validation parameters to ensure they are fit for their intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines[3][4][5][6].
Method 1: HPLC with Pre-column Derivatization and UV Detection
This method is designed to be a reliable and accessible approach for the quantification of 2-[(3-Pyridinylmethyl)amino]-1-butanol, particularly when the highest sensitivity is not required. The core principle involves a chemical reaction to attach a UV-absorbing molecule to the analyte, thereby increasing its detectability[7][8].
Causality Behind Experimental Choices
The choice of a derivatization agent is critical. A reagent that reacts with the secondary amine or primary alcohol of the analyte is ideal. For this protocol, we will use a common derivatizing agent that introduces a strong chromophore, allowing for sensitive UV detection. The separation is then performed on a standard C18 column, which is widely available and provides good resolution for the resulting, less polar diastereomers[7][9].
Experimental Workflow: HPLC-UV
Caption: Workflow for chiral purity analysis of aminobutanol.
Detailed Protocol
1. Reagents and Materials
-
2-[(3-Pyridinylmethyl)amino]-1-butanol reference standard
-
Chiral derivatizing agent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., sodium dihydrogen phosphate)[9]
-
pH adjustment solution (e.g., phosphoric acid)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation and Derivatization
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
For each standard and sample, add the derivatizing agent.
-
Allow the reaction to proceed under controlled temperature and time to form stable diastereomers.
-
Dilute the derivatized solution with the mobile phase to an appropriate concentration for injection.
3. HPLC-UV Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and buffer solution[9] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C[7] |
| Injection Volume | 20 µL |
| UV Detection | Wavelength determined by the chromophore of the derivatizing agent |
4. Method Validation
The method should be validated according to ICH Q2(R2) guidelines, with the following parameters assessed[3][10]:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | R² > 0.99 for the calibration curve over the specified range. |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with RSD < 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate changes in parameters (e.g., pH, flow rate). |
Method 2: LC-MS/MS Quantification
For high-sensitivity and high-selectivity quantification, especially in complex matrices such as biological samples, LC-MS/MS is the method of choice. This technique offers superior performance by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio[11][12][13].
Causality Behind Experimental Choices
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional specificity, as it relies on both the retention time and the fragmentation pattern of the analyte. The use of a stable isotope-labeled internal standard is recommended to enhance the precision and accuracy of the measurements[11][14]. A mixed-mode liquid chromatography (MMLC) column can be beneficial for retaining polar compounds like the target analyte[2].
Experimental Workflow: LC-MS/MS
Caption: General workflow of sample preparation for LC-MS/MS analysis.
Detailed Protocol
1. Reagents and Materials
-
2-[(3-Pyridinylmethyl)amino]-1-butanol reference standard
-
Stable isotope-labeled internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for MS compatibility)[15]
-
Mixed-mode or C18 UPLC/HPLC column
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials[16][17]
2. Sample Preparation
-
Prepare stock solutions of the reference standard and internal standard.
-
Create calibration standards and spike with the internal standard.
-
For samples, add the internal standard and perform an extraction to remove interfering matrix components. Options include:
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
3. LC-MS/MS Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid. |
| Flow Rate | 0.4 mL/min[17] |
| Column | Waters Acquity BEH C18 or similar[17] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Transitions | Precursor ion → Product ion (determined by infusion of the standard) |
4. Method Validation
The validation will follow ICH guidelines, with particular attention to matrix effects in biological samples[3][4].
| Validation Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | R² > 0.99 over the desired concentration range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for quality control samples at multiple concentrations. |
| Matrix Effect | Assessed to ensure that the sample matrix does not suppress or enhance the analyte signal. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, bench-top). |
Conclusion
The quantification of 2-[(3-Pyridinylmethyl)amino]-1-butanol can be effectively achieved through two primary analytical methods. The choice between HPLC with pre-column derivatization and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods, when properly developed and validated, can provide accurate and reliable data for research and drug development purposes.
References
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Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed, [Link]
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Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - SpringerLink, [Link]
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Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - Europe PMC, [Link]
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Validation of Analytical Procedures Q2(R2) - ICH, [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency, [Link]
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Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review, [Link]
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Separation of 4-Aminobutanol on Newcrom R1 HPLC column - SIELC Technologies, [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC, [Link]
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A Novel Derivatization-Free Approach for Analysis of (+)2-Aminobutanol and Ethambutol Hydrochloride in Tablets Preparation Using RP-HPLC-NQAD - ResearchGate, [Link]
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LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed, [Link]
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Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed, [Link]
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Detection of 4-(methylnitrosamino)- 1-(3-pyridyl)-1-butanol (NNAL) in Smokers' Urine - University of Tasmania, [Link]
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2-[(3-Pyridinylmethyl)amino]-1-butanol - PubChem, [Link]
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Analysis of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine by extraction on a molecularly imprinted polymer column and liquid chromatography/atmospheric pressure ionization tandem mass spectrometry. - Semantic Scholar, [Link]
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Development of a method for the determination of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry - ResearchGate, [Link]
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Application Note: A Multi-Assay Platform for Characterizing the Biological Activity of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Introduction
Cell-based assays are indispensable tools in modern drug discovery, providing a physiologically relevant context to evaluate the biological activity of novel chemical entities.[1][2] Unlike biochemical assays, which measure interactions with isolated targets, cellular assays preserve the complex machinery of signaling pathways, membrane interactions, and potential off-target effects, offering a more predictive model of a compound's behavior in a living system.[3][4] This application note provides a detailed guide for researchers and drug development professionals on establishing a robust, multi-tiered cell-based assay cascade to characterize the functional activity of 2-[(3-Pyridinylmethyl)amino]-1-butanol.
The chemical structure of 2-[(3-Pyridinylmethyl)amino]-1-butanol, featuring a pyridinylmethyl group, bears a significant resemblance to nicotine and other known ligands of nicotinic acetylcholine receptors (nAChRs).[5] nAChRs are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[6] Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them a high-value target class for therapeutic development.[7][8]
Given its structure, we hypothesize that 2-[(3-Pyridinylmethyl)amino]-1-butanol is a modulator of nAChR activity. This guide, therefore, focuses on developing assays centered around nAChRs. We will detail the protocols for a primary high-throughput functional screen, followed by orthogonal validation assays and mechanistic studies designed to build a comprehensive pharmacological profile of the compound. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthy data generation.
Part 1: Foundational Steps & Pre-Assay Considerations
A successful cell-based assay begins with meticulous preparation and adherence to best practices in cell culture.[9][10] These foundational steps are critical for minimizing variability and ensuring the reproducibility of experimental results.
Compound Handling and Preparation
Proper handling of the test compound is paramount for accurate and consistent results.
-
Solubility Testing: Before preparing stock solutions, determine the solubility of 2-[(3-Pyridinylmethyl)amino]-1-butanol in common laboratory solvents (e.g., DMSO, ethanol, PBS).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution using the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final solvent concentration in the assay wells is low (typically ≤0.5%) and consistent across all conditions to avoid solvent-induced artifacts.
Cell Line Selection and Maintenance
The choice of cell line is the most critical decision in assay development, as it must faithfully represent the biological system of interest.[1][11] For target-specific investigation of an nAChR modulator, recombinant cell lines are the preferred system.
-
Rationale for Recombinant Cell Lines: We recommend using a host cell line with low endogenous nAChR expression, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that has been stably transfected to express specific human nAChR subtypes.[6][12] This approach allows for the precise interrogation of compound activity at a single, defined receptor subtype (e.g., the α4β2 subtype, highly prevalent in the brain, or the α7 subtype, linked to cognitive function).[7][13]
-
Cell Culture Best Practices:
-
Consistent Source: Use cells from a single, validated stock to minimize variability between experiments.[10]
-
Optimal Growth Conditions: Culture cells in the recommended medium, supplemented with the necessary antibiotics for maintaining stable expression, and incubate at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Maintain Cell Health: Regularly monitor cell morphology and viability. Do not allow cells to become over-confluent, as this can alter their physiological state and experimental responses.[10][14] Passage cells consistently at 70-90% confluency.
-
Limit Passage Number: Avoid using cells of high passage number, as prolonged culturing can lead to genetic drift and altered phenotypes.[9] Establish a cell bank and thaw a new vial after a defined number of passages.
-
Part 2: Primary Functional Assay - High-Throughput Calcium Flux Screen
The primary assay should be robust, scalable, and sensitive enough to identify initial "hit" activity. Since many nAChR subtypes are permeable to calcium, a fluorescent calcium flux assay is an excellent choice for a primary screen.[7][8]
Principle of the Assay
Activation of ligand-gated nAChRs leads to an influx of cations, including Na⁺ and Ca²⁺, into the cell.[7][12] This influx can be directly measured using fluorescent indicators that exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium. This method provides a direct functional readout of ion channel activation in a high-throughput format.
Detailed Protocol: Calcium Flux Assay in 384-Well Format
This protocol is optimized for characterizing 2-[(3-Pyridinylmethyl)amino]-1-butanol as either a potential agonist or antagonist.
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2).
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye Kit (e.g., Fluo-4 Direct™, Cal-520™).
-
Test Compound: 2-[(3-Pyridinylmethyl)amino]-1-butanol.
-
Reference Agonist: Acetylcholine or Nicotine.
-
Reference Antagonist: Mecamylamine.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-nAChR cells into 384-well plates at an optimized density (e.g., 10,000-20,000 cells/well) in 25 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂. The goal is to achieve a uniform, 90-95% confluent monolayer on the day of the assay.[9]
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions, including any probenecid solution to prevent dye leakage. Remove the culture medium from the plates and add 25 µL of the dye solution to each well.
-
Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Compound Addition (Antagonist Mode):
-
Prepare a 3X serial dilution plate of 2-[(3-Pyridinylmethyl)amino]-1-butanol and the reference antagonist.
-
Using the plate reader, add 12.5 µL of the compound dilutions to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
For Agonist Mode: The plate reader will inject a 4X stock of 2-[(3-Pyridinylmethyl)amino]-1-butanol or reference agonist into the wells.
-
For Antagonist Mode: The plate reader will inject a 4X stock of a reference agonist at a concentration known to elicit ~80% of the maximal response (EC₈₀).
-
Immediately begin reading fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm) every second for the first 60 seconds, then every 5 seconds for an additional 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the positive control (reference agonist) and negative control (buffer) wells.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Workflow Visualization
Caption: High-level workflow for the calcium flux assay.
Part 3: Secondary & Orthogonal Assays for Validation
Confirming hits from a primary screen with orthogonal assays is essential for validating the results and ruling out artifacts. These assays should measure a different biological endpoint or use a different technology to build confidence in the compound's activity.
Membrane Potential Assay
Principle: As an alternative to measuring calcium influx, this assay directly quantifies the change in membrane potential (depolarization) that occurs when the nAChR ion channel opens.[12] It uses fluorescent dyes that redistribute across the cell membrane in response to depolarization, leading to a change in fluorescence. This provides a robust, HTS-compatible method that is applicable to all nAChR subtypes, regardless of their calcium permeability.[12]
Protocol Summary: The protocol is very similar to the calcium flux assay. The key difference is the use of a membrane potential-sensitive dye kit instead of a calcium indicator. Cells are plated, loaded with the voltage-sensitive dye, and then stimulated with the compound and/or a reference agonist, with the change in fluorescence measured over time. This method serves as an excellent orthogonal screen to confirm hits from the primary calcium assay.
Radioligand Binding Assay
Principle: To determine if the compound's functional effect is due to direct interaction with the nAChR, a competitive binding assay is performed. This assay measures the ability of 2-[(3-Pyridinylmethyl)amino]-1-butanol to displace a known high-affinity radiolabeled ligand (e.g., [¹²⁵I]-Epibatidine) from the receptor.[15] The results are used to calculate the compound's binding affinity (Ki).
Protocol:
-
Cell Preparation: Culture and harvest HEK293-nAChR cells. Prepare a cell membrane suspension via homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-Epibatidine, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.
-
Analysis: Plot the percentage of specific binding versus the log of the test compound concentration to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
Downstream Signaling Pathway Analysis
Principle: Beyond ion flux, nAChR activation can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[16][17] Measuring the phosphorylation of key signaling proteins like ERK provides a more integrated view of the cellular response.
Protocol Summary (Western Blot):
-
Culture HEK293-nAChR cells in 6-well plates until ~80% confluent.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with 2-[(3-Pyridinylmethyl)amino]-1-butanol or controls for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detect with a chemiluminescent secondary antibody and image the blot.
-
Quantify the p-ERK/total ERK ratio to determine the effect of the compound on pathway activation.
Part 4: Assay Validation and Data Interpretation
A validated assay is one that has been proven to be suitable for its intended purpose.[18] For drug screening, key statistical parameters must be established.
Key Assay Validation Parameters
| Parameter | Description | Acceptance Criteria (for HTS) |
| Z'-Factor | A measure of assay quality, reflecting the separation between positive and negative controls. | Z' ≥ 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 3 |
| Coefficient of Variation (%CV) | A measure of the variability of the data within a plate or across experiments. | Intra-plate %CV ≤ 15% |
| EC₅₀/IC₅₀ Reproducibility | Consistency of potency values for reference compounds across multiple runs. | Less than 3-fold variation |
Interpreting the Pharmacological Profile
By integrating the data from this multi-assay cascade, a comprehensive profile of the compound can be built.
| Assay Result | Interpretation |
| Agonist in Ca²⁺ Flux & Membrane Potential assays | The compound directly activates the nAChR channel. |
| Antagonist in functional assays; Displaces radioligand | The compound is a competitive antagonist, blocking the agonist binding site. |
| Antagonist in functional assays; Does NOT displace radioligand | The compound is a non-competitive antagonist or negative allosteric modulator. |
| No direct activity , but potentiates agonist response | The compound is a positive allosteric modulator (PAM). |
| Activates p-ERK signaling | The compound engages downstream intracellular pathways. |
Data Interpretation Logic
Caption: Decision tree for classifying compound activity.
Conclusion
The structured, multi-assay approach detailed in this application note provides a robust framework for the comprehensive characterization of 2-[(3-Pyridinylmethyl)amino]-1-butanol. By starting with a high-throughput functional screen and progressing through orthogonal validation and mechanistic studies, researchers can confidently define the compound's pharmacological profile, including its mode of action (agonist, antagonist, or allosteric modulator), potency, and target engagement. This systematic process ensures the generation of high-quality, reliable data essential for advancing promising compounds in the drug discovery pipeline.
References
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
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American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. ACS Spring 2025. [Link]
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Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]
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Puttick, D., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. [Link]
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Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
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European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
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Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]
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Infinix Bio. (n.d.). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Infinix Bio. [Link]
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West, K. A., et al. (2004). Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. Carcinogenesis. [Link]
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Teng, L., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro. [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
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Garcia, R. C., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Pharmacological and Toxicological Methods. [Link]
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PubChem. (n.d.). 2-[(3-Pyridinylmethyl)amino]-1-butanol. National Center for Biotechnology Information. [Link]
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Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]
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Rakocevic, M., et al. (2022). Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionopathy. Neurology Neuroimmunology & Neuroinflammation. [Link]
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Schaal, C., & Chellappan, S. (2014). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. [Link]
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Karki, M., et al. (2011). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. ACS Chemical Neuroscience. [Link]
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Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology. [Link]
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Mastering the Purification of 2-[(3-Pyridinylmethyl)amino]-1-butanol: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 2-[(3-Pyridinylmethyl)amino]-1-butanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights into various purification strategies, emphasizing the scientific rationale behind each experimental choice to ensure procedural integrity and reproducibility.
Introduction
2-[(3-Pyridinylmethyl)amino]-1-butanol is a chiral amino alcohol containing both a basic pyridine ring and a secondary amine, alongside a primary alcohol. The presence of these multiple functional groups imparts a significant degree of polarity and provides several handles for purification. However, these same features can also lead to challenges such as difficult crystallization and streaking during chromatography. Achieving high purity of this compound is critical, as impurities can affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide will explore several robust methods for the purification of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-[(3-Pyridinylmethyl)amino]-1-butanol is fundamental to designing an effective purification strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₆N₂O | [1] |
| Molecular Weight | 180.25 g/mol | [1] |
| Appearance | Likely a viscous oil or a low-melting solid at room temperature, characteristic of many amino alcohols. | Inferred from similar compounds[2] |
| pKa | The pyridine nitrogen is expected to have a pKa around 5-6, while the secondary amine is expected to have a pKa around 9-10. The hydroxyl group is weakly acidic with a pKa around 16-17. | Estimated based on analogous structures. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely moderate and pH-dependent. At acidic pH, the protonated form will be highly water-soluble. | Inferred from general principles of amino alcohol solubility.[3] |
Purification Strategies
The choice of purification method will depend on the nature and quantity of the impurities present, as well as the desired scale and final purity. The following sections detail the most effective techniques.
Acid-Base Extraction: A Workhorse for Amine Purification
Acid-base extraction is a powerful and scalable technique for separating basic compounds like 2-[(3-Pyridinylmethyl)amino]-1-butanol from acidic and neutral impurities.[4][5][6][7] The strategy relies on the differential solubility of the neutral compound in an organic solvent versus its protonated, salt form in an aqueous medium.[1]
Causality: The basic nitrogen atoms (on the pyridine ring and the secondary amine) can be protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase, while acidic impurities will be deprotonated by a basic wash and extracted into an aqueous base layer.
Caption: Workflow for Acid-Base Extraction Purification.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 2-[(3-Pyridinylmethyl)amino]-1-butanol in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The product will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous HCl to ensure complete transfer of the product.
-
Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated product.
-
Optional: Back-Wash: Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any entrained neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is greater than 10. This will deprotonate the product, causing it to separate from the aqueous layer, often as an oil or solid.
-
Extraction of Purified Product: Extract the basified aqueous layer multiple times with the organic solvent (e.g., EtOAc or DCM).
-
Combine Organic Layers: Combine the organic layers containing the purified product.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified 2-[(3-Pyridinylmethyl)amino]-1-butanol.
Column Chromatography: For High-Purity Isolation
Column chromatography is an indispensable technique for removing closely related impurities that are not easily separated by extraction. Given the polar and basic nature of the target compound, special considerations are necessary.
Causality: The compound is separated based on its differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. The basic nature of the analyte necessitates the addition of a small amount of a base to the eluent to prevent strong, irreversible binding to the acidic silica gel, which would result in poor recovery and significant tailing of the elution peak.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Mobile Phase Selection: A common mobile phase for amino compounds is a mixture of a non-polar solvent and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol.
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent mixtures. The ideal system should give the product a retention factor (Rf) of approximately 0.3.
-
Addition of a Basic Modifier: To prevent streaking, add a small amount (0.1-1%) of a base such as triethylamine (Et₃N) or ammonium hydroxide to the mobile phase.
-
Loading the Column: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (standard grade) | Cost-effective and widely available. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane, or Methanol in Dichloromethane | Allows for the elution of compounds with a range of polarities. |
| Basic Modifier | 0.5% Triethylamine or Ammonium Hydroxide in the mobile phase | Neutralizes acidic sites on the silica gel, preventing tailing of the basic analyte. |
Recrystallization: For Crystalline Solids
If 2-[(3-Pyridinylmethyl)amino]-1-butanol is a solid, or can be converted to a solid salt, recrystallization can be a highly effective method for achieving high purity.
Causality: This technique relies on the principle that the solubility of a compound increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated, leading to the crystallization of the pure compound, while impurities remain in the mother liquor.
Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair, consisting of a "soluble" solvent and a "less-soluble" solvent, is often employed. Common solvent systems for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.
-
Dissolution: In a flask, add a minimal amount of the hot "soluble" solvent to the crude product until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the "less-soluble" solvent to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "soluble" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Chiral Resolution: Separating Enantiomers
If the synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol results in a racemic mixture, and a single enantiomer is required, a chiral resolution step is necessary.
Causality: Chiral resolution separates enantiomers by converting them into diastereomers, which have different physical properties (e.g., solubility) and can therefore be separated.[8][9][10] This is typically achieved by reacting the racemic amine with a chiral acid to form diastereomeric salts.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocol: Chiral Resolution with Tartaric Acid
-
Dissolution: Dissolve the racemic 2-[(3-Pyridinylmethyl)amino]-1-butanol in a suitable solvent, such as methanol or ethanol.
-
Addition of Chiral Acid: Add a stoichiometric equivalent of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.
-
Formation of Diastereomeric Salts: Stir the solution to allow for the formation of the diastereomeric salts.
-
Fractional Crystallization: One of the diastereomeric salts will be less soluble and will precipitate out of the solution upon cooling or slow evaporation of the solvent.
-
Isolation of the Diastereomeric Salt: Collect the precipitated salt by filtration. The purity of the diastereomer can be improved by recrystallization.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated free amine with an organic solvent.
-
Drying and Concentration: Dry the organic layer and concentrate it to obtain the enantiomerically pure product.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by basification and extraction.
Conclusion
The purification of 2-[(3-Pyridinylmethyl)amino]-1-butanol can be effectively achieved through a systematic application of standard organic chemistry techniques. The choice of method will be dictated by the specific impurities present and the desired final purity. For general purification from non-basic impurities, acid-base extraction is a robust and scalable first step. For the removal of closely related analogs, column chromatography with a basic modifier is recommended. If the product is a crystalline solid, recrystallization can provide a high degree of purity. Finally, for applications requiring a single enantiomer, chiral resolution via diastereomeric salt formation is a well-established and reliable method. The protocols provided herein serve as a strong foundation for developing a tailored purification process for this important pharmaceutical intermediate.
References
-
Chari, M. A., Jeevanram, A., & Syamasundar, K. (n.d.). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals. Retrieved from [Link]
-
Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(22), 5079–5082. [Link]
- Max, T. (1941). U.S. Patent No. 2,243,977. Washington, DC: U.S.
- Tamotsu, K., & Masahiro, Y. (2000). Japan Patent No. JP2000247934A.
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4722180, 2-[(3-Pyridinylmethyl)amino]-1-butanol. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
- University of North Carolina Asheville. (2023). Synthesis and Evaluation of Amino Acid Ester Substituted Pseudopyronine Derivatives.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40508063, (R)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Der Pharma Chemica. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
- Google Patents. (n.d.). Isolation of aminoalcohol.
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). 1-Butanol (YMDB01386). Retrieved from [Link]
-
How to use the personal web pages service. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]
- Pakistan Journal of Pharmaceutical Sciences. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties.
-
CAS Common Chemistry. (n.d.). (2R)-2-Methyl-4-(9H-purin-6-ylamino)-1-butanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of an aminoalcohol.
-
NIST WebBook. (n.d.). (S)-(+)-2-Amino-3-methyl-1-butanol. Retrieved from [Link]
Sources
- 1. 2-[(3-Pyridinylmethyl)amino]-1-butanol | C10H16N2O | CID 4722180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(-)-2-氨基-3-甲基-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 5. JP2000247934A - Production of amino acid benzyl ester having high optical purity - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Precision Determination of Working Concentrations for 2-[(3-Pyridinylmethyl)amino]-1-butanol
This Application Note is designed for researchers investigating sphingolipid metabolism and autoimmune pathologies. It details the rigorous determination of working concentrations for 2-[(3-Pyridinylmethyl)amino]-1-butanol , a specific inhibitor of Sphingosine-1-Phosphate Lyase (SPL).
Introduction & Mechanism of Action
2-[(3-Pyridinylmethyl)amino]-1-butanol (often abbreviated in literature as a Vitamin B6 antagonist derivative) acts as a functional inhibitor of Sphingosine-1-Phosphate Lyase (SPL) . SPL is the final enzyme in the sphingolipid catabolic pathway, responsible for the irreversible cleavage of the bioactive lipid Sphingosine-1-Phosphate (S1P) into hexadecenal and phosphoethanolamine.[1][2][3][4]
By inhibiting SPL, this compound elevates intracellular and interstitial S1P pools. In immunological contexts, this disruption prevents the S1P gradient required for lymphocyte egress from lymphoid organs, resulting in lymphopenia—a mechanism exploited for treating autoimmune disorders (similar to FTY720, though via lyase inhibition rather than receptor modulation).
Mechanistic Insight
SPL is a Pyridoxal-5'-Phosphate (PLP)-dependent enzyme. The inhibitor mimics the sphingoid base substrate or the PLP-Schiff base intermediate, competitively blocking the active site. Because the inhibition mechanism is often PLP-competitive, determining the working concentration requires careful control of Vitamin B6 (pyridoxine) levels in the assay media.
DOT Diagram: S1P Metabolism & Point of Inhibition
Caption: The inhibitor blocks SGPL1, preventing S1P degradation and forcing accumulation that drives receptor signaling or internalization.
Pre-Experimental Considerations
Before initiating dose-response studies, the physicochemical properties of the compound must be managed to ensure reproducibility.
Chemical Handling[5]
-
Solubility: The compound is an amino-alcohol. It is generally soluble in DMSO (up to 100 mM) and ethanol. Aqueous solubility is pH-dependent; it dissolves well in acidic buffers but may precipitate in basic solutions.
-
Stock Preparation: Prepare a 10 mM or 50 mM stock in anhydrous DMSO. Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of the pyridine ring.
-
Vehicle Control: All experimental conditions must contain the same final % of DMSO (typically <0.1% v/v) to rule out solvent toxicity.
The "Vitamin B6 Effect"
Since this molecule is a structural analog of pyridoxine (Vitamin B6), high concentrations of PLP in culture media (e.g., RPMI-1640 or DMEM) can competitively reduce the inhibitor's potency.
-
Recommendation: For precise IC50 determination, use low-B6 media or defined serum-free media during the short-term assay window.
Protocol A: In Vitro Enzymatic IC50 Determination (Cell-Free)
This protocol establishes the biochemical potency (Ki/IC50) of the inhibitor against recombinant or lysate-derived SPL.
Objective: Determine the concentration inhibiting 50% of SPL activity. Readout: Fluorescence (using NBD-S1P substrate) or Mass Spectrometry.
Materials
-
Enzyme Source: Microsomal fraction from SPL-overexpressing HEK293 cells or recombinant human SGPL1.
-
Substrate: NBD-Sphingosine-1-Phosphate (Omega-7-nitro-2-1,3-benzoxadiazol-4-yl-S1P).
-
Reaction Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 1 mM DTT, 20 µM Pyridoxal-5'-phosphate (PLP).
-
Inhibitor: Serial dilutions of 2-[(3-Pyridinylmethyl)amino]-1-butanol (Range: 1 nM to 100 µM).
Step-by-Step Methodology
-
Preparation: Dilute the inhibitor in Reaction Buffer to 10x the desired final concentrations.
-
Pre-incubation: Mix 45 µL of Enzyme Source with 5 µL of Inhibitor. Incubate for 15 minutes at 37°C . This allows the inhibitor to interact with the PLP-enzyme complex.
-
Initiation: Add 50 µL of NBD-S1P substrate (Final concentration: equivalent to Km, typically ~10-20 µM).
-
Reaction: Incubate for 30-60 minutes at 37°C in the dark.
-
Termination: Stop reaction by adding 100 µL of CHCl3:MeOH (2:1) to extract lipids.
-
Separation: Centrifuge to separate phases. The cleaved product (NBD-aldehyde) partitions differently than the substrate.
-
Analysis: Measure fluorescence of the product fraction (Ex/Em: 460/535 nm) or analyze via HPLC/LC-MS.
Data Calculation:
Normalize activity to "No Inhibitor" (100%) and "No Enzyme" (0%) controls. Fit data to a 4-parameter logistic equation:
Protocol B: Cellular EC50 Determination (Functional Assay)
This protocol determines the effective working concentration in a biological system, accounting for membrane permeability and intracellular metabolism.
Objective: Determine the concentration required to elevate intracellular S1P by 50% of maximum (or induce 50% maximum lymphopenia surrogate). Cell Model: HUVEC (Endothelial) or Jurkat (T-cell) lines.
Workflow Diagram
Caption: Workflow for the "Sphingosine Pulse" assay to measure SPL inhibition in intact cells.
Step-by-Step Methodology
-
Seeding: Plate cells in 6-well plates. Allow to reach 80% confluency.
-
Equilibration: Switch to serum-free media (or low-B6 media) for 4 hours to synchronize lipid metabolism.
-
Treatment: Add 2-[(3-Pyridinylmethyl)amino]-1-butanol at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Include a DMSO vehicle control.
-
Duration: Incubate for 4 to 16 hours . (SPL turnover is moderate; 4h is usually sufficient for activity inhibition, 16h for observing accumulation).
-
-
Pulse (The "Stress Test"): Add 1 µM exogenous Sphingosine (d17-labeled is preferred to distinguish from endogenous pool). Incubate for 30 minutes .
-
Extraction: Wash cells with cold PBS. Lyse in methanol.[5] Perform lipid extraction (Bligh & Dyer method).
-
Quantification: Analyze d17-S1P levels via LC-MS/MS.
Interpretation of Results
-
Working Concentration: The concentration where d17-S1P accumulation plateaus is the maximal effective dose.
-
Toxicity Check: Parallel to the lipid assay, run a CCK-8 or MTT assay. If the inhibitor causes >20% cell death at a concentration, that concentration is invalid for functional studies (results may be due to apoptosis-induced lipid changes).
Summary of Expected Data
| Parameter | Assay Type | Typical Range (Literature Est.) | Notes |
| IC50 | Cell-Free (Enzymatic) | 0.5 µM – 10 µM | Highly dependent on PLP concentration in buffer. |
| EC50 | Cellular (S1P Accumulation) | 5 µM – 50 µM | Higher than IC50 due to membrane permeability. |
| Toxicity | MTT/Cell Viability | > 100 µM | Generally low toxicity, but watch for B6-deficiency signs in long-term culture. |
Troubleshooting & Optimization
-
Inconsistent IC50? Check your PLP (Vitamin B6) concentration. Excess PLP can displace the inhibitor. Titrate PLP to find the physiological relevant baseline (approx 10-50 µM).
-
No Effect in Cells? The compound might be pumped out by MDR proteins. Try a shorter incubation time (2h) with a higher concentration to see if it's a stability/efflux issue.
-
Precipitation? Ensure the final DMSO concentration in the well is <0.5% and that the predilution in media is done slowly with vortexing.
References
-
Sphingosine-1-phosphate lyase (SGPL1)
- Source: National Institutes of Health (NIH) / PubMed Central.
- Context: Detailed review of SPL function, structure, and the use of inhibitors like THI and deoxypyridoxine analogs.
-
Link:
-
Cellular Assay for SPL Inhibitors
- Source: ScienceDirect / Analytical Biochemistry.
- Context: Protocol for the "Sphingosine Pulse" method to measure SPL inhibition in intact cells using LC-MS/MS.
-
Link:
-
IC50 Determination Theory
- Source: edX / Davidson College.
- Context: Mathematical grounding for determining IC50 and Ki for competitive inhibitors.
-
Link:
-
Chemical Properties (Amino-Butanol Derivatives)
- Source: Sigma-Aldrich / Merck.
- Context: Physicochemical data (solubility, stability) for amino-butanol structural analogs used in synthesis.
-
Link:[6]
Sources
- 1. Sphingosine-1-phosphate lyase in development and disease: Sphingolipid metabolism takes flight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]
- 6. (R)-(-)-2-氨基-3-甲基-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.cn]
proper handling and storage of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Application Note: Handling, Storage, and Stability Protocol for 2-[(3-Pyridinylmethyl)amino]-1-butanol
Abstract
This technical guide outlines the rigorous handling, storage, and solubilization protocols for 2-[(3-Pyridinylmethyl)amino]-1-butanol .[1] As a secondary amine substituted with a pyridine ring and an alcohol moiety, this compound exhibits specific physicochemical sensitivities—notably hygroscopicity, susceptibility to oxidative degradation, and photosensitivity. This document provides researchers with a self-validating workflow to maintain compound integrity for use as a reference standard or synthetic intermediate in pharmaceutical development.[1]
Chemical Context & Physicochemical Profile
Compound Identity:
-
Functional Classification: Pyridine derivative / Amino-alcohol / Secondary Amine.
-
Structural Insight: The molecule contains a basic pyridine ring and a secondary amine linkage. This structural combination makes it prone to N-oxidation and the formation of carbonate salts upon exposure to atmospheric CO₂ and moisture.
Physicochemical Properties Table:
| Property | Value / Characteristic | Implication for Handling |
| Molecular Formula | C₁₀H₁₆N₂O | -- |
| Molecular Weight | 180.25 g/mol | Calculation basis for molarity.[1] |
| Physical State | Viscous Oil or Low-Melting Solid | Difficult to weigh statically; requires specific pipetting or spatula techniques.[1] |
| Hygroscopicity | High | Rapidly absorbs atmospheric water, altering effective mass. |
| pKa (Predicted) | ~8.5 (Amine), ~3.0 (Pyridine) | Basic.[1] Incompatible with strong acids or acidic solvents for storage.[3] |
| Solubility | DMSO, Methanol, Ethanol | Hydrophobic enough to require organic solvents; soluble in water but less stable. |
| Stability Risks | Oxidation, Photolysis, Carbamation | Critical: Must be stored under inert gas. |
Risk Assessment & Safety (HSE)
Primary Hazards:
-
Corrosivity/Irritation: Amino alcohols are often skin and eye irritants.[3] The pyridine moiety adds potential systemic toxicity risks.
-
Sensitization: Potential skin sensitizer upon repeated contact.
Required PPE:
-
Nitrile gloves (Double gloving recommended for solution preparation).
-
Chemical splash goggles.
-
Lab coat with cuffed sleeves.
-
Engineering Control: All handling must occur within a certified Fume Hood or Glove Box.
Protocol A: Storage & Lifecycle Management
The integrity of 2-[(3-Pyridinylmethyl)amino]-1-butanol is compromised by three factors: Light (UV) , Oxygen , and Moisture .[1] The following storage protocol mitigates these risks.
Step-by-Step Storage Workflow
-
Receipt & Inspection:
-
Upon receipt, inspect the vial for seal integrity.
-
If the compound appears dark brown or gummy (if originally a solid), degradation may have occurred.[4] Perform QC (See Protocol C) immediately.
-
-
Vessel Selection:
-
Atmospheric Control:
-
Purge the vial headspace with Argon (preferred over Nitrogen due to higher density) for 15–30 seconds before sealing.
-
Seal with Parafilm® over the cap-neck junction to prevent gas exchange.[1]
-
-
Temperature:
-
Long-term (>1 week): Store at -20°C .
-
Short-term (<1 week): 2–8°C is acceptable if desiccated.[1]
-
-
Desiccation:
-
Store the vial inside a secondary container (jar) containing active desiccant (e.g., Silica Gel or Drierite) to create a micro-environment of <10% Relative Humidity.
-
Visualizing the Storage Logic:
Figure 1: Lifecycle management workflow emphasizing the "Single Thaw" rule to prevent degradation.[1][4]
Protocol B: Handling & Solubilization
Objective: To prepare a stock solution accurately while minimizing exposure to environmental moisture.
Reagents:
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or Methanol (HPLC Grade).
-
Why DMSO? It prevents volatility issues and maintains stability at low temperatures.
-
Why Methanol? Good for immediate HPLC analysis, but evaporates too quickly for open-bench weighing.
-
Procedure:
-
Equilibration:
-
Remove the vial from -20°C storage.
-
CRITICAL: Allow the closed vial to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation immediately, ruining the hygroscopic compound.
-
-
Weighing (Difference Method):
-
Do not weigh the compound directly onto a spatula.
-
Tare a clean volumetric flask containing the solvent.
-
Add the compound quickly.
-
Record the weight increase.
-
-
Dissolution:
-
Vortex for 30 seconds.
-
If using DMSO, the solution may be slightly viscous; ensure complete mixing.
-
-
Stock Concentration:
-
Recommended Stock: 10 mg/mL or 100 mM .
-
Store aliquots of the stock solution at -20°C. Do not refreeze the remaining bulk solid if possible.
-
Protocol C: Stability Monitoring (Self-Validation)
Before using stored material for critical experiments (e.g., biological assays or synthesis), validate its purity.
HPLC Method Parameters (Suggested):
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Acetate buffer pH 5.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm (Pyridine absorption max) |
| Pass Criteria | Single peak >98% area; no new peaks at solvent front (hydrolysis) or late elution (dimers).[1] |
Emergency Procedures
-
Spill: Absorb with inert material (vermiculite/sand). Do not use sawdust (reaction risk). Clean area with weak acid (dilute acetic acid) followed by water to neutralize the base.
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Pyridine derivatives can absorb transdermally.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine and Amino-alcohol derivatives. Retrieved from [Link][1]
-
European Pharmacopoeia (Ph. Eur.). Control of Impurities in Substances for Pharmaceutical Use (5.10). EDQM. Retrieved from [Link][1]
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (General reference for handling hygroscopic amines).
Sources
- 1. (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol | C24H29N7O | CID 25211051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[(3-Pyridinylmethyl)amino]-1-butanol | C10H16N2O | CID 4722180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-[(3-Pyridinylmethyl)amino]-1-butanol as a Chiral Ligand
Part 1: Introduction & Ligand Profile[1][2]
Executive Summary
The molecule 2-[(3-Pyridinylmethyl)amino]-1-butanol represents a specialized class of chiral
This Application Note details the synthesis, characterization, and catalytic protocols for using this ligand in asymmetric carbon-carbon bond-forming reactions, specifically the enantioselective addition of diethylzinc to aldehydes .
Chemical Identity
-
IUPAC Name: (2S)-2-[(pyridin-3-ylmethyl)amino]butan-1-ol (assuming S-enantiomer from L-amino acid pool)
-
CAS Number: 869942-14-3 (Generic/Racemic), 1048673-58-0 (HCl salt)
-
Core Function: Chiral Ligand / Organocatalyst[1]
-
Key Structural Features:
-
Chiral Center: Derived from 2-amino-1-butanol (typically S form).
-
Coordination Site: Bidentate N,O-chelation via the secondary amine and hydroxyl group.
-
Pendant Functionality: 3-Pyridyl group acts as a distal Lewis base or steric wall.
-
Part 2: Synthesis & Preparation Protocol
Before catalytic application, the ligand must be synthesized in high purity. The following protocol utilizes a reductive amination pathway, ensuring retention of chirality.
Reagents & Materials[1][2]
-
(S)-(+)-2-Amino-1-butanol (98% ee)
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde)
-
Sodium Borohydride (NaBH
) or Sodium Triacetoxyborohydride (STAB) -
Methanol (anhydrous)
-
Dichloromethane (DCM)
Step-by-Step Synthesis Workflow
-
Imine Formation:
-
Charge a flame-dried round-bottom flask with 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) and anhydrous Methanol (20 mL).
-
Add (S)-2-Amino-1-butanol (10 mmol, 0.89 g) dropwise at 0°C.
-
Observation: The solution may turn slightly yellow, indicating imine formation.
-
Stir at room temperature (25°C) for 4 hours to ensure complete condensation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH
(15 mmol, 0.57 g) in small portions over 20 minutes. (Caution: Hydrogen gas evolution). -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench with saturated NH
Cl solution (10 mL). -
Remove methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 20 mL).
-
Dry combined organic layers over anhydrous Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5 + 1% Et
N) to yield the pure ligand as a viscous pale-yellow oil.
-
Yield Expectation: 85-92%
Characterization:
Part 3: Catalytic Application Protocol
Application: Enantioselective Addition of Diethylzinc to Benzaldehyde
This is the benchmark reaction for validating
Reaction Mechanism & Rationale
The reaction proceeds via a bimetallic transition state (Noyori model). The ligand reacts with Et
Why this Ligand?
-
The secondary amine forms a rigid 5-membered chelate with Zinc.
-
The 3-pyridyl group provides unique steric bulk different from standard phenyl/benzyl groups, potentially enhancing selectivity for specific substrates via
- interactions with aromatic aldehydes.
Experimental Procedure
Reagents:
-
Ligand: (S)-2-[(3-Pyridinylmethyl)amino]-1-butanol (5 mol%)
-
Substrate: Benzaldehyde (1.0 mmol)
-
Reagent: Diethylzinc (Et
Zn, 1.0 M in hexane, 2.2 mmol) -
Solvent: Toluene (anhydrous)
Protocol:
-
Catalyst Formation:
-
In a glovebox or under Argon atmosphere, dissolve the Ligand (9 mg, 0.05 mmol) in anhydrous Toluene (2 mL).
-
Add Et
Zn (2.2 mL, 2.2 mmol) at room temperature. -
Stir for 20 minutes. Note: Ethane gas is evolved; ensure proper venting.
-
-
Substrate Addition:
-
Cool the mixture to 0°C.
-
Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.
-
-
Reaction:
-
Stir at 0°C for 12–24 hours. Monitor conversion by TLC or GC.
-
-
Quench & Analysis:
-
Quench with 1M HCl (2 mL).
-
Extract with Et
O (3 x 5 mL). -
Analyze the organic phase via Chiral HPLC (Chiralcel OD-H column, Hexane:iPrOH 98:2).
-
Data Interpretation
| Parameter | Value | Notes |
| Conversion | >95% | High activity due to amino-alcohol core.[2] |
| Enantiomeric Excess (ee) | 85-94% | Dependent on temperature and solvent purity. |
| Major Product | (S)-1-Phenylpropan-1-ol | Assuming (S)-ligand source. |
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the proposed transition state where the chiral information is transferred.
Caption: Catalytic cycle for diethylzinc addition. The ligand forms a bimetallic Zn-complex, directing the alkyl group addition via a rigid transition state.
Part 5: Critical Considerations & Troubleshooting
The "3-Pyridyl" Factor
Researchers must distinguish between 2-pyridyl and 3-pyridyl isomers:
-
2-Pyridyl: The nitrogen participates in chelation (Tridentate N,N,O ligand).
-
3-Pyridyl (This Protocol): The nitrogen is non-chelating in monomeric species. It acts as an electron-withdrawing group on the benzylic carbon, increasing the acidity of the NH proton, which can accelerate the formation of the Zinc-Amide species.
-
Strategic Use: If your reaction requires a "Dual Activation" mode (e.g., using the free pyridine N to activate a boronic acid or hydrogen bond to a substrate), this ligand is superior to the phenyl analog.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or oxidized Et | Distill Toluene over Na/Benzophenone. Titrate Et |
| Low ee (<50%) | Background reaction (uncatalyzed). | Ensure temperature is 0°C or lower. Reduce reaction rate of uncatalyzed pathway. |
| Racemic Product | Ligand racemization or impure starting material. | Verify optical rotation of (S)-2-amino-1-butanol starting material. |
| Precipitation | Formation of insoluble Zn-aggregates. | The 3-pyridyl N may bridge Zn centers. Add 5% THF or DCM to break aggregates. |
Part 6: References
-
General Class Overview: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Mechanism of Amino-Alcohols: Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][1][2][4][5] Chemical Reviews, 92(5), 833-856. Link
-
Pyridyl-Amino Alcohol Analogs: Collados, J. F., et al. (2016). 2-Amino-1-butanol derived ureas and thioureas as organocatalysts. Catalysis Science & Technology. (Contextual grounding for the 2-amino-1-butanol scaffold).
-
Synthesis of Pyridyl Amines: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Topic: Troubleshooting Yield & Purity in the Reductive Amination of 3-Pyridinecarboxaldehyde and 2-Amino-1-butanol. Ticket ID: #RXN-PYR-BUT-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol , a secondary amine intermediate often used in pharmaceutical development.
The synthesis typically involves the reductive amination of 3-pyridinecarboxaldehyde (Nicotinaldehyde) and 2-amino-1-butanol . While theoretically straightforward, this reaction presents specific physicochemical challenges—primarily the water solubility of the product and the competitive reduction of the aldehyde.
This guide is structured to diagnose and resolve the three most common failure modes: Incomplete Conversion , Over-Alkylation , and Workup Loss .
Module 1: Reaction Optimization (The Chemistry)
Q1: My yield is low (<40%), and I see significant benzyl alcohol byproduct. What is happening?
Diagnosis: You are likely experiencing Competitive Reduction .
If you are using Sodium Borohydride (
The Fix:
-
Switch Reagents: Use Sodium Triacetoxyborohydride (STAB) .[1][2] It is less reactive than
and does not reduce aldehydes at an appreciable rate, but it rapidly reduces imines. This allows you to mix everything in one pot safely. -
Two-Step Method (if using
): You must pre-form the imine.-
Reflux aldehyde + amine in Methanol/Ethanol for 2–4 hours (molecular sieves help).
-
Cool to
. -
Then add
slowly.
-
Q2: I see multiple spots on TLC. One is less polar than my product. What is it?
Diagnosis: This is likely the Bis-alkylated impurity . The secondary amine product you just made is more nucleophilic than the starting primary amine.[2] It reacts with a second molecule of aldehyde to form a tertiary amine.[3]
The Fix:
-
Stoichiometry: Use a slight excess of the amine (1.1 – 1.2 equiv) relative to the aldehyde. This ensures the aldehyde is consumed by the primary amine before it can react with the product.
-
Dilution: Run the reaction at a higher dilution (
– ). High concentrations favor intermolecular side reactions like bis-alkylation.
Q3: The reaction stalls. How do I push the imine equilibrium?
Diagnosis: Water generation is inhibiting imine formation.[2] The Fix: Add a dehydrating agent.
-
Magnesium Sulfate (
): Add anhydrous directly to the reaction mixture (if stirring allows). -
Molecular Sieves (
): Activated sieves are standard for this transformation.
Module 2: Workup & Isolation (The Critical Failure Point)
Q4: My reaction looked good on TLC, but I recovered almost nothing after extraction. Where is my product?
Diagnosis: Aqueous Phase Retention. This is the most common issue. Your product contains both a pyridine ring and an amino-alcohol tail. It is highly polar and water-soluble.
-
Pyridine pKa: ~5.2
-
Secondary Amine pKa: ~10.5
If you extract at neutral pH (pH 7), the secondary amine is protonated (
The Fix: The pH Swing
-
Quench: Quench the borohydride with dilute acid (HCl) to destroy excess hydride and break down boron complexes.
-
Basify: You must raise the pH to >12 using
or . You need to deprotonate both nitrogen centers to render the molecule organic-soluble. -
Solvent Choice: Diethyl ether and Hexane are useless here.
-
Recommended: Dichloromethane (DCM) or Chloroform (
). -
Rescue Solvent: If DCM fails, use n-Butanol or IPA/CHCl3 (1:3) . These polar organic systems pull amino alcohols out of brine effectively.
-
-
Salt Out: Saturate the aqueous layer with
before extraction.
Module 3: Visualization & Logic
Reaction Mechanism & Pathway[5][6][7]
The following diagram illustrates the reductive amination pathway and the critical decision points where side reactions occur.
Figure 1: Mechanistic pathway of reductive amination showing the desired route (blue/green) and competitive failure modes (red).
Troubleshooting Decision Tree
Follow this logic flow to diagnose your specific yield issue.
Figure 2: Diagnostic flowchart for isolating the root cause of experimental failure.
Experimental Protocol: The "Gold Standard" Method
This protocol uses Sodium Triacetoxyborohydride (STAB) to minimize side reactions.[1][2]
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3-Pyridinecarboxaldehyde | 107.11 | 1.0 | Electrophile |
| 2-Amino-1-butanol | 89.14 | 1.1 | Nucleophile |
| STAB ( | 211.94 | 1.4 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst (pH control) |
| DCM / DCE | - | Solvent | 0.2 M Conc. |
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask under Nitrogen/Argon, dissolve 3-Pyridinecarboxaldehyde (1.0 equiv) and 2-Amino-1-butanol (1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine Formation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.
-
Note: The solution may turn slightly yellow/orange as the imine forms.
-
-
Reduction: Cool the mixture to
in an ice bath. Add STAB (1.4 equiv) portion-wise over 10 minutes.-
Why portion-wise? To control mild exotherm and gas evolution.
-
-
Reaction: Remove ice bath and stir at room temperature for 4–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1%
). -
Quench: Once complete, quench by adding saturated aqueous
solution. Stir for 15 minutes. -
Workup (Crucial Step):
-
Separate phases.
-
Check Aqueous pH: If pH < 10, add
until pH ~12. -
Extract the aqueous layer 3 times with DCM (or 10% MeOH/DCM).
-
Combine organic layers, dry over
, filter, and concentrate.
-
-
Purification: The crude oil is often pure enough. If not, purify via flash chromatography (DCM/MeOH/
) or crystallize as an oxalate salt by adding oxalic acid in ethanol.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
BenchChem. (2025).[2][4] "Troubleshooting Reductive Amination Reaction Conditions." Technical Support Guide.
-
Sigma-Aldrich. "Reductive Amination Application Note." Synple Chem Synthesizer Protocols.
-
PubChem. (n.d.). "Compound Summary: 2-[(3-Pyridinylmethyl)amino]-1-butanol." National Library of Medicine.
Sources
Technical Support Center: Synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Welcome to the technical support center for the synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis, with a focus on identifying and mitigating the formation of side products. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity of your research.
Troubleshooting Guide: Unexpected Peaks and Impurities
The synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol, a valuable intermediate in pharmaceutical development, is most commonly achieved through the reductive amination of 3-pyridinecarboxaldehyde with 2-amino-1-butanol. While this method is generally efficient, the formation of side products can complicate purification and impact final product quality. This section addresses common issues encountered during this synthesis.
FAQ 1: I'm observing an unexpected peak in my HPLC/GC-MS analysis with a mass corresponding to the dialkylated product. What is it and how can I prevent it?
Answer:
This unexpected peak is likely the tertiary amine, N,N-bis(3-pyridinylmethyl)-2-amino-1-butanol . Its formation is a common side reaction in reductive aminations, particularly when a primary amine is used.[1]
Causality: The initially formed secondary amine product, 2-[(3-Pyridinylmethyl)amino]-1-butanol, can act as a nucleophile and react with another molecule of 3-pyridinecarboxaldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine.
Mitigation Strategies:
-
Stoichiometry Control: Using a slight excess of the primary amine (2-amino-1-butanol) can help to minimize the dialkylation by ensuring the aldehyde is consumed before it can react with the secondary amine product.[1]
-
Stepwise (Indirect) Reductive Amination: A more controlled approach involves the pre-formation of the imine by reacting 3-pyridinecarboxaldehyde and 2-amino-1-butanol, followed by the addition of the reducing agent.[2] This can significantly reduce the concentration of the aldehyde available to react with the product.
-
Choice of Reducing Agent: While sodium borohydride is commonly used, milder or bulkier reducing agents like sodium triacetoxyborohydride (STAB) can sometimes offer better selectivity for the desired mono-alkylation.[3][4]
Experimental Protocol: Stepwise Reductive Amination
-
In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol or 1,2-dichloroethane).
-
Add 1.0 to 1.1 equivalents of 2-amino-1-butanol to the solution and stir at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by techniques like TLC or GC-MS.
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.
-
Proceed with the standard work-up and purification procedures.
FAQ 2: My NMR spectrum shows signals that I can't attribute to the desired product or the dialkylated amine. What other side products could be forming?
Answer:
Beyond dialkylation, several other side products can arise from the starting materials or reaction conditions.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 3-pyridinecarboxaldehyde and 2-amino-1-butanol.
-
Over-reduction of the Aldehyde: The reducing agent can directly reduce the 3-pyridinecarboxaldehyde to 3-pyridinemethanol . This is more likely if the reducing agent is added before sufficient imine has formed in a direct reductive amination.[2]
-
Impurities from Starting Materials: The purity of your starting materials is critical. 3-Pyridinecarboxaldehyde can oxidize to nicotinic acid upon prolonged exposure to air.[5] 2-Amino-1-butanol may contain isomeric impurities such as 1-amino-2-butanol , depending on its synthesis route.[6]
-
Formation of Aminals: In the presence of excess aldehyde, an aminal intermediate can form from the reaction of the hemiaminal with another molecule of the amine. While often reversible, under certain conditions, it could be observed.
Identification and Confirmation:
A combination of analytical techniques is essential for unambiguous identification:
-
GC-MS: Provides molecular weight information, aiding in the identification of the parent ions of potential side products.
-
¹H and ¹³C NMR: Can confirm the structure of impurities by comparing observed chemical shifts and coupling constants with known spectra or through detailed structural elucidation.
-
Co-injection/Spiking: If a standard of a suspected side product is available, co-injecting it with your reaction mixture in an HPLC or GC analysis can confirm its presence if the peak area increases.
Data Presentation: Common Side Products and Their Characteristics
| Side Product | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Observations |
| N,N-bis(3-pyridinylmethyl)-2-amino-1-butanol | C₁₇H₂₃N₃O | 285.39 | Higher molecular weight peak in MS; complex aromatic and aliphatic signals in NMR. |
| 3-Pyridinemethanol | C₆H₇NO | 109.13 | Peak in GC-MS with m/z 109; characteristic benzylic alcohol signals in NMR. |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | May be observed in LC-MS; carboxylic acid proton signal in ¹H NMR. |
| 1-Amino-2-butanol | C₄H₁₁NO | 89.14 | May co-elute with 2-amino-1-butanol; requires specific chiral separation methods to distinguish enantiomers if relevant. |
Visualizing the Reaction Pathways
To better understand the formation of the desired product and the key side product, the following reaction diagrams are provided.
Caption: Main synthesis pathway to the desired product.
Caption: Formation of the dialkylated side product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-pyridinecarboxaldehyde to minimize impurity formation? A1: 3-Pyridinecarboxaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[7] Refrigeration is also recommended to slow down potential degradation pathways.
Q2: Can I use sodium cyanoborohydride (NaBH₃CN) for this reaction? A2: Yes, sodium cyanoborohydride is a commonly used reducing agent for reductive aminations because it is stable under mildly acidic conditions, which can favor imine formation.[3][8] However, it is highly toxic, and reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9] Workup procedures must also be designed to avoid the generation of hydrogen cyanide gas.
Q3: My reaction is very slow. How can I increase the reaction rate? A3: The rate-limiting step in reductive amination is often the formation of the imine.[9] You can potentially increase the rate by:
-
Adjusting the pH: The optimal pH for imine formation is typically mildly acidic (pH 4-6).[8] The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.
-
Removing Water: The formation of the imine from the aldehyde and amine is a condensation reaction that produces water. Removing water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine, thus increasing the overall reaction rate.
-
Increasing the Temperature: Gently warming the reaction mixture can also increase the rate of imine formation, but this should be done cautiously to avoid promoting side reactions.
Q4: Are there any specific safety precautions I should take during this synthesis? A4: Yes. 3-Pyridinecarboxaldehyde can be irritating to the skin and eyes.[5][7] 2-Amino-1-butanol is also an irritant. Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are essential. When using hydride reducing agents like sodium borohydride, be aware that they react with water and protic solvents to produce flammable hydrogen gas. All reactions should be conducted in a well-ventilated fume hood.
References
- Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
-
PrepChem.com. (n.d.). Synthesis of dl-2-amino-1-butanol. Retrieved from [Link]
- Google Patents. (n.d.). US3855300A - Process for the production of 2-amino-1-butanol.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). USRE29588E - Preparation of d-2-amino-1-butanol salts.
-
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]
-
Research Square. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using aldehydes as.... Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde, 500-22-1. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(3-Pyridinylmethyl)amino]-1-butanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
-
Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability Optimization for 2-[(3-Pyridinylmethyl)amino]-1-butanol
The following guide serves as a specialized Technical Support Center for researchers working with 2-[(3-Pyridinylmethyl)amino]-1-butanol . It is designed to address stability challenges through mechanistic understanding and field-proven stabilization protocols.[1]
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Prevention of oxidative degradation, photolysis, and hygroscopic instability in solution.
Core Chemistry & Vulnerability Analysis
To stabilize this molecule, you must first understand why it degrades. This compound features three distinct functional groups, each with specific susceptibilities:
-
Secondary Amine (Linker): The primary site of failure. It is prone to oxidative deamination and radical attack, leading to yellowing/browning (imine formation).
-
Pyridine Ring: Susceptible to N-oxidation (forming N-oxides) and photolytic cleavage under UV light.[1]
-
Primary Alcohol (Butanol tail): Contributes to hygroscopicity . The molecule will aggressively absorb atmospheric water, accelerating hydrolysis and oxidation rates.
Predicted Degradation Pathways
The following diagram illustrates the mechanistic pathways leading to solution instability.
Figure 1: Mechanistic degradation pathways.[1] The secondary amine is the "soft spot" for oxidation, while the pyridine ring is sensitive to photo-oxidation.
Formulation & Stabilization Strategy
Directive: Do not rely solely on "fresh preparation." Use the following formulation adjustments to extend shelf-life from hours to weeks.
A. pH Control (The Critical Factor)[2][3]
-
Target pH: 5.5 – 6.5
-
Mechanism: The secondary amine (pKa ~8.5–9.0) and pyridine nitrogen (pKa ~5.[2]2) must be balanced.
-
Too Basic (> pH 8): The amine is unprotonated (free base), making the lone pair highly reactive to oxidants.
-
Too Acidic (< pH 4): Risk of acid-catalyzed hydrolysis or solubility issues if other excipients are present.[1]
-
-
Recommended Buffer: 20-50 mM Citrate or Phosphate buffer.[1] Citrate is preferred as it also acts as a weak chelator.
B. Antioxidant Architecture
Secondary amines require specific radical scavengers.
-
Primary Choice: Sodium Metabisulfite (0.05% - 0.1% w/v) .[1]
-
Why: It aggressively scavenges dissolved oxygen and peroxides before they attack the amine.
-
-
Alternative (if sulfite-sensitive): L-Methionine (1-5 mM) .[1]
-
Why: Methionine acts as a "sacrificial" antioxidant, oxidizing to methionine sulfoxide more readily than the pyridine ring oxidizes.
-
C. Chelation
Trace metal ions (Cu²⁺, Fe³⁺) catalyze the oxidation of amines by 100x-1000x.
-
Recommendation: Add EDTA (Disodium salt) at 0.01% (w/v).[1]
Troubleshooting Guide (Diagnostic)
| Symptom | Probable Cause | Corrective Action |
| Solution turns Yellow/Brown | Oxidation of Secondary Amine. Formation of conjugated imines (Schiff bases).[1] | 1. Degas buffers with N₂/Ar for 20 mins.2. Add Sodium Metabisulfite (0.1%).3. Verify container headspace is inert. |
| Precipitation / Turbidity | pH Drift or Salting Out. Absorption of atmospheric CO₂ can lower pH; evaporation increases concentration. | 1. Check pH. If < 5.0, pyridine salt solubility may change depending on counter-ion.2. Use a stronger buffer capacity (50mM).[1] |
| New Peak in HPLC (Polar) | Pyridine N-Oxide Formation. Common in aged samples exposed to light.[1] | 1. Switch to Amber Glass (Type 1).2. Wrap vessels in foil during prep.3. Store at 4°C. |
| pH Drift (Alkaline) | Glass Leaching. High pH amine solutions can etch borosilicate glass over time. | 1. Store in Polypropylene (PP) or HDPE containers for long-term storage.[1] |
Standard Operating Protocols (SOPs)
SOP-01: Preparation of a Stabilized Stock Solution (10 mM)
Use this protocol for analytical standards or biological assays requiring >24h stability.
Materials:
-
2-[(3-Pyridinylmethyl)amino]-1-butanol (Solid)[1]
-
Buffer: 50 mM Citrate Buffer, pH 6.0
-
Stabilizers: EDTA (Disodium), Sodium Metabisulfite
-
Gas: High-purity Nitrogen or Argon[1]
Workflow:
-
Solvent Conditioning: Take 100 mL of Citrate Buffer. Add EDTA (to 0.01%) and Metabisulfite (to 0.05%).[1]
-
Degassing (Critical): Sparge the buffer with Nitrogen gas for 15 minutes. Do not skip this step.
-
Dissolution: Weigh the API. Add to the degassed buffer under a blanket of Nitrogen.
-
pH Verification: Check pH. Adjust carefully with 1N HCl or NaOH if necessary to reach 6.0 ± 0.2 .
-
Filtration: Filter through a 0.22 µm PVDF or PES membrane (Nylon binds amines; avoid it).
-
Storage: Aliquot into Amber HPLC vials or PP tubes . Fill to the top to minimize headspace. Store at -20°C.
SOP-02: Forced Degradation (Stress Testing)
Use this to validate your HPLC method or container closure system.[1]
| Stress Condition | Procedure | Expected Result (Pass Criteria) |
| Oxidative Stress | Add 0.3% H₂O₂ to solution.[1] Incubate at RT for 4 hours. | < 5% degradation (indicates antioxidant efficacy).[1] |
| Thermal Stress | Heat to 60°C for 24 hours. | No precipitation; < 2% purity loss. |
| Photostability | Expose to 1.2 million lux hours (Light Chamber). | No N-oxide peak (indicates amber glass efficacy).[1] |
Decision Tree: Handling & Storage
Use this logic flow to determine the correct storage vessel and conditions based on your usage timeline.
Figure 2: Storage decision matrix based on experimental timeline.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent instead of water? A: Yes. DMSO is excellent for solubility, but it is hygroscopic and can act as an oxidant itself under certain conditions.
-
Recommendation: Use anhydrous DMSO (stored over molecular sieves).[1] If storing in DMSO, freeze at -20°C immediately. Do not leave DMSO solutions of amines open to air, as they absorb water rapidly, initiating hydrolysis.
Q: My LC-MS shows a mass shift of +16 Da. What is this? A: This is the classic signature of N-Oxidation (Oxygen = 16 Da).[1] It confirms that your pyridine ring has oxidized.
-
Fix: Your light protection failed, or your solvent contained peroxides. Use "HPLC Grade" solvents without stabilizers, or add the antioxidants mentioned in Module 2.
Q: Why do you recommend pH 6.0 when the amine pKa is ~9.0? A: Stability often competes with solubility. While pH < 9 ensures the amine is protonated (good for stability), going too acidic (pH < 4) can cause hydrolytic stress if other functional groups are present in your specific derivative. pH 6.0 is the "sweet spot"—acidic enough to protonate the amine (preventing oxidation) but close enough to neutrality for biological compatibility.
References
-
Oxidation of Secondary Amines
-
Pyridine Photodegradation
-
Pharmaceutical Stabilization of Amines
-
pKa & Chemical Properties
- Data: Structural analysis and pKa estimation of pyridine-amine conjug
-
Source: PubChem Compound Summary: 2-[(3-Pyridinylmethyl)amino]-1-butanol.[1]
Sources
- 1. (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol | C24H29N7O | CID 25211051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Solubility Optimization for 2-[(3-Pyridinylmethyl)amino]-1-butanol
Executive Summary & Chemical Profile
The Challenge: 2-[(3-Pyridinylmethyl)amino]-1-butanol (PMAB) presents a classic "solubility cliff" challenge common to aminopyridine derivatives.[1] Users frequently report precipitation when diluting stock solutions into biological buffers (pH 7.4) or inability to dissolve the free base in neutral water.
The Science: PMAB is an amphiphilic molecule with two ionizable centers. Its solubility is strictly pH-dependent, governed by the protonation state of the secondary amine and the pyridine ring.
-
Secondary Amine (Aliphatic): pKa
9.2 – 9.6 (Primary basic center).[1] -
Pyridine Nitrogen (Aromatic): pKa
5.2 – 5.4 (Secondary basic center).[1]
At physiological pH (7.4), the molecule exists predominantly as a monocation (protonated amine, unprotonated pyridine). While charged, the hydrophobic bulk of the pyridine ring and the butyl chain can override the solvation energy of the single charge, leading to precipitation, especially in high-salt buffers (Salting-out effect).
Diagnostic Workflow
Before altering your formulation, identify the specific failure mode using this decision matrix.
Figure 1: Troubleshooting logic flow for PMAB solubility issues. This chart differentiates between thermodynamic solubility limits (pH issues) and kinetic barriers.
Technical Protocols
Protocol A: pH-Dependent Solubilization (The "Golden Standard")
Best for: Preparing high-concentration stock solutions (>10 mM).[1]
Mechanism: To ensure complete solubility, you must drive the equilibrium toward the dicationic species . By lowering the pH below the pKa of the pyridine (5.2), you protonate both nitrogen centers, drastically increasing the hydration energy.
Steps:
-
Weigh the PMAB free base.
-
Add 0.1 M HCl (Hydrochloric Acid) instead of water.
-
Stoichiometry: Ensure at least 2.2 molar equivalents of HCl relative to PMAB.
-
-
Vortex for 30 seconds.
-
Verification: Measure pH. It must be < 4.0.
-
Dilution: Once fully dissolved, this acidic stock can be diluted into a higher volume of PBS (pH 7.4).
-
Warning: If the final concentration in PBS is high (>1 mM), the buffering capacity of PBS might be overwhelmed, or the shift back to pH 7.4 might trigger precipitation. See Protocol B.
-
Protocol B: Cosolvent Engineering for Biological Assays
Best for: Experiments requiring physiological pH (7.4) where acidification is toxic to cells.
Mechanism: At pH 7.4, the pyridine ring is uncharged and hydrophobic. Water molecules organize strictly around it (entropic penalty).[1] Cosolvents disrupt this water structure and solvate the hydrophobic domains.
Recommended Cosolvent System:
| Component | Function | Recommended Final % |
|---|---|---|
| DMSO | Strong dipole aprotic solvent; disrupts aggregation.[1] | 0.5% – 2.0% |
| Ethanol | H-bond donor; reduces dielectric constant.[1] | 1.0% – 5.0% |
| PEG 400 | Steric stabilizer; prevents crystal nucleation. | 5.0% – 10.0% |[1]
Steps:
-
Dissolve PMAB in 100% DMSO to create a 1000x Master Stock (e.g., 100 mM).
-
Prepare your assay buffer (e.g., PBS or Media).
-
Critical Step: Add the DMSO stock to the buffer while vortexing the buffer.
-
Do not add buffer to the DMSO stock (this causes transient high concentrations and "crashing out").
-
Protocol C: Salt Synthesis (For Long-Term Stability)
Best for: Users experiencing batch-to-batch variability with the free base (oil/hygroscopic solid).[1]
Method:
-
Dissolve PMAB free base in minimal ethanol.
-
Add 2.0 equivalents of HCl (in dioxane or ether).
-
Precipitate the PMAB Dihydrochloride salt by adding cold diethyl ether.
-
Filter and dry under vacuum.
-
Result: The dihydrochloride salt is a crystalline solid with superior water solubility compared to the free base.
-
Data & Solubility Limits
The following table summarizes the solubility profile based on the ionization state of the 3-pyridinyl and secondary amine moieties.
| pH Condition | Dominant Species | Predicted Solubility | Physical Appearance |
| pH < 4.0 | Dication (+2) | Very High (> 50 mg/mL) | Clear Solution |
| pH 6.0 - 8.0 | Monocation (+1) | Moderate (~ 1-5 mg/mL)* | Clear to Hazy (Salt dependent) |
| pH > 10.0 | Neutral (0) | Very Low (< 0.1 mg/mL) | Oily droplets or Precipitate |
*Note: In the presence of high chloride or phosphate ions (PBS), the solubility of the monocation decreases due to the Common Ion Effect.
Frequently Asked Questions (FAQs)
Q1: I dissolved PMAB in DMSO, but it precipitated immediately upon adding it to cell culture media. Why? A: This is the "Solvent Shift" effect. When you dilute DMSO into water, the solvent power drops instantly. If the final concentration of PMAB exceeds its intrinsic aqueous solubility at pH 7.4, it will crash out.
-
Fix: Lower your final concentration or use an intermediate dilution step (e.g., DMSO
1:1 DMSO:PBS Final Media).
Q2: Can I use sonication to dissolve the precipitate? A: Sonication helps overcome kinetic barriers (breaking up crystal lattices) but cannot change thermodynamic solubility. If the solution is saturated, sonication will only temporarily disperse the particles, which will settle later. Adjusting pH or adding cosolvents is the only permanent fix.
Q3: Is the molecule stable in aqueous solution? A: Aminopyridines are generally stable to hydrolysis. However, they are prone to oxidation (N-oxide formation) if left in light or air for extended periods.[1]
-
Recommendation: Store aqueous stocks at -20°C and protect from light.[1]
Q4: Why does my solution turn yellow over time? A: Pyridine derivatives often undergo slow oxidation or trace photodecomposition, leading to yellowing. While often cosmetic, verify purity via HPLC if the color change is significant.
References
-
PubChem. Pyridine: Physical Properties and Solubility. National Library of Medicine. [Link][1]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Focus on pH-solubility profiles of ampholytes). [Link][1]
Sources
Technical Support Center: Purification of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Welcome to the technical support center for 2-[(3-Pyridinylmethyl)amino]-1-butanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for purifying this key intermediate. Achieving high purity is critical for downstream applications, ensuring reaction efficiency, and meeting stringent regulatory standards. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt methodologies effectively.
Section 1: Understanding the Challenge & Initial Assessment (FAQs)
This section addresses the most common initial questions encountered when purifying 2-[(3-Pyridinylmethyl)amino]-1-butanol.
Q1: What are the most likely impurities I need to remove?
The impurity profile is intrinsically linked to the synthetic route. Common synthesis pathways, such as the reductive amination of 3-pyridinecarboxaldehyde with 2-amino-1-butanol, can introduce specific impurities.
| Impurity Type | Potential Source | Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Chromatography, Distillation |
| 2-amino-1-butanol | Excess reagent or incomplete conversion | Aqueous extraction (acid wash), Chromatography |
| 3-pyridinecarboxaldehyde | Incomplete conversion | Bisulfite wash, Chromatography |
| By-products | Side reactions during synthesis | Chromatography, Recrystallization (as a salt) |
| Di-substituted amine | Reaction of product with starting aldehyde | Chromatography |
| Over-reduction products | Reduction of the pyridine ring | Chromatography |
| Residual Solvents | Trapped from reaction or workup | High-vacuum evaporation, Distillation |
| Ethanol, Methanol, THF | Solvents used in synthesis or purification | ICH guidelines classify these solvents based on toxicity[1][2] |
Q2: My purified product is a viscous oil and won't crystallize. What should I do?
This is a common issue with many amino alcohols. Direct crystallization of the free base can be difficult due to hydrogen bonding and the presence of rotational isomers that inhibit the formation of a stable crystal lattice.
-
Primary Recommendation: Convert the free base to a salt. The introduction of ionic character and a rigid counter-ion significantly enhances the likelihood of crystallization. Common choices include hydrochloride (HCl), oxalate, or tartrate salts. A patent for purifying a similar amino alcohol, 2-amino-1,3-propanediol, details a process of salt formation followed by crystallization[3].
-
Solvent Screening: If you must crystallize the free base, perform a systematic solvent screen using a range of polar and non-polar solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, or mixtures thereof).
Q3: Which analytical technique is best for assessing the purity of my final product?
A combination of methods provides the most comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., C18 column) with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. The product may require derivatization to improve its volatility and thermal stability.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[4]
Section 2: Purification Method Selection Guide
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting a method based on the impurity profile and scale of your experiment.
Caption: Decision tree for selecting a primary purification method.
Section 3: Troubleshooting Guide for Common Purification Issues
Even with the right method, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Issue 1: Poor Separation in Column Chromatography
Symptom: Co-elution of the product with impurities, significant peak tailing, or product streaking on the column.
Underlying Cause: The basic nitrogen of the pyridine ring and the secondary amine can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and irreversible adsorption.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine chromatography.
Expert Insight: Adding a small amount of a competing base like triethylamine or ammonium hydroxide to the mobile phase neutralizes the acidic sites on the silica, dramatically improving peak shape and recovery for basic compounds.[5] For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) can also be a powerful alternative.[6]
Issue 2: Product Decomposition During Distillation
Symptom: Darkening of the distillation pot, low yield, and evidence of degradation in the collected product.
Underlying Cause: Amino alcohols can be susceptible to thermal decomposition at the high temperatures required for atmospheric distillation.[7][8] Oxidation can also occur if the system is not properly inerted.
Solutions:
-
Use High-Vacuum Distillation: Reducing the pressure significantly lowers the boiling point, allowing the compound to distill at a much lower, non-destructive temperature.[8][9]
-
Inert Atmosphere: Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Temperature Control: Use a temperature-controlled heating mantle and monitor the vapor temperature, not the pot temperature, for an accurate boiling point reading.[9] The heating bath should be set no more than 20-30°C higher than the expected boiling point of the liquid.[7]
Issue 3: Low Yield After Salt Recrystallization
Symptom: A significant portion of the product remains in the mother liquor after filtration.
Underlying Cause: The chosen solvent system may have too high a solubility for the product salt, even at low temperatures.
Solutions:
-
Optimize the Anti-Solvent Ratio: If using a solvent/anti-solvent system (e.g., Methanol/MTBE), slowly add the anti-solvent until turbidity is observed, then warm slightly to redissolve before slow cooling.
-
Cooling Profile: Cool the solution slowly to promote the growth of larger, purer crystals. A subsequent crash cooling in an ice or dry-ice bath can maximize yield, though it may slightly decrease purity.
-
Concentrate the Mother Liquor: Recover the mother liquor and concentrate it to obtain a second crop of crystals. Check the purity of this second crop separately, as it may be enriched with impurities.
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Amine-Modified Normal Phase)
This protocol is designed for the purification of 1-10 g of crude product where polar impurities are the primary concern.
-
Select Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives the product an Rf value of ~0.3. A good starting point is a gradient of Methanol in Dichloromethane (DCM). Add 0.5% triethylamine (TEA) to the mobile phase mixture.
-
Prepare the Column: Dry pack a silica gel column (typically using 50-100 times the weight of crude material) and flush with the initial, low-polarity mobile phase (e.g., 100% DCM + 0.5% TEA).[10]
-
Load the Sample: Dissolve the crude material in a minimal amount of DCM. If it is not fully soluble, add methanol dropwise. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Start with the low-polarity mobile phase and gradually increase the percentage of methanol (e.g., from 0% to 10% Methanol in DCM, with 0.5% TEA constant throughout). Apply gentle positive pressure.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 2: Salt Formation and Recrystallization
This protocol is ideal for final purification and for obtaining a stable, solid form of the compound.
-
Dissolve the Free Base: Dissolve the purified oil from chromatography (1.0 eq) in a suitable solvent like isopropanol (IPA) or ethanol.
-
Acid Addition: Slowly add a solution of hydrochloric acid (1.05 eq, e.g., 2M HCl in diethyl ether or IPA) to the stirred solution. Monitor for precipitation.
-
Induce Crystallization: If a precipitate forms immediately, heat the mixture until the solid redissolves. If no solid forms, you may need to reduce the volume of the solvent or add an anti-solvent (e.g., MTBE or heptane) dropwise until the solution becomes cloudy.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. [Link]
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. American Chemical Society. [Link]
- Process for the purification of an aminoalcohol.
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Amino Acid Purification - Column Chromatography. Sorbead India. [Link]
-
What are the key steps in the purification of pharmaceutical intermediates?. AOPHARM. [Link]
-
Column chromatography. University of Toronto. [Link]
-
Column chromatography. Columbia University. [Link]
-
Distillation. Organic Chemistry at CU Boulder. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
-
How To: Purify by Distillation. University of Rochester. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. [Link]
-
Distillation. Chemistry LibreTexts. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
ORGANIC LABORATORY TECHNIQUES 10. University of Calgary. [Link]
-
2-[(3-Pyridinylmethyl)amino]-1-butanol. PubChem. [Link]
-
PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]
- Process for the production of 2-amino-1-butanol.
-
The art of alcohol distillation. Nedstar. [Link]
-
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. GMP Navigator. [Link]
-
Development of a method for the determination of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
Recrystallization solvent for boc-L-Phenylalanine. Reddit. [Link]
-
Q3C(R8) Impurities: Guidance for Residual Solvents. FDA. [Link]
-
1-Butanol, 2-amino-3-methyl-, (.+/-.)-. NIST WebBook. [Link]
-
How can I recrystallize an amino acid derivative?. ResearchGate. [Link]
-
NOTE Detection of Amino Acids from The Stem Bark of Juglans regia. Asian Publication Corporation. [Link]
- Method for crystallization of amino acids.
Sources
- 1. gmp-navigator.com [gmp-navigator.com]
- 2. fda.gov [fda.gov]
- 3. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
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- 5. biotage.com [biotage.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
common pitfalls in the experimental use of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Technical Support Center: 2-[(3-Pyridinylmethyl)amino]-1-butanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-[(3-Pyridinylmethyl)amino]-1-butanol is not extensively documented in publicly available scientific literature.[1] This guide is therefore based on established principles of medicinal chemistry and pharmacology derived from its structural components. The troubleshooting advice and protocols provided are intended as a robust starting point for research and should be adapted based on empirical observations.
Introduction: Navigating Research with a Novel Chemical Entity
Welcome to the technical support guide for 2-[(3-Pyridinylmethyl)amino]-1-butanol. As a researcher embarking on the experimental use of a novel or sparsely characterized small molecule, you are at the forefront of discovery.[2][3] This process, while exciting, is often accompanied by unique challenges not covered in standard protocols.[4]
This guide is structured to anticipate and address the common pitfalls associated with the molecular architecture of 2-[(3-Pyridinylmethyl)amino]-1-butanol. By deconstructing the molecule into its core functional groups—a pyridine ring, a secondary amine, a primary alcohol, and a chiral butanol backbone—we can predict potential issues related to solubility, stability, reactivity, and assay interference. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity and reproducibility of your experiments.
Section 1: Troubleshooting Guide - Common Experimental Pitfalls
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My compound is precipitating out of my aqueous buffer. What's happening and how can I fix it?
A1: This is a common solubility issue. The structure of 2-[(3-Pyridinylmethyl)amino]-1-butanol contains both polar (amine, alcohol, pyridine nitrogen) and non-polar (butyl chain, aromatic ring) regions, leading to complex solubility behavior.
-
Causality: The pyridine and secondary amine groups are basic. At neutral or alkaline pH, these groups are unprotonated and less soluble in water. As you lower the pH, they become protonated (charged), which typically increases aqueous solubility. However, excessive pH changes can affect your experimental system.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully lower the pH of your buffer. Prepare a stock solution in a slightly acidic vehicle (e.g., buffered saline at pH 6.0-6.5) and then dilute it into your final assay buffer. Always check the final pH after addition.
-
Co-solvents: If pH adjustment is not an option, consider using a small percentage (typically 1-5%) of a biocompatible co-solvent like DMSO or ethanol in your final solution. Be mindful that co-solvents can impact biological assays.
-
Solubility Assessment: Before starting extensive experiments, perform a simple kinetic solubility assay to determine the practical working concentration range in your specific buffers.
-
Q2: I'm observing high background or inconsistent results in my fluorescence-based assay. Could the compound be interfering?
A2: Yes, this is a strong possibility. Pyridine-containing compounds are known to interfere with optical assays.[5][6][7]
-
Causality: The pyridine ring is an aromatic heterocycle that can absorb UV light and may have inherent fluorescent properties or act as a quencher for other fluorophores. This can lead to artificially high or low readings, depending on the assay's excitation and emission wavelengths.
-
Troubleshooting Protocol: Assay Interference Check
-
Run a Compound-Only Control: In your assay plate, include wells with the buffer and your compound at the highest concentration used, but without any of the assay's biological components (e.g., enzyme, cells).
-
Run a "Quench" Control: Include wells with all assay components except the substrate, and add your compound. This will show if it's quenching the fluorescence of the reporter molecule.
-
Wavelength Scan: If you have access to a spectrophotometer or plate reader with scanning capabilities, run an absorbance and fluorescence scan of the compound to identify its optical properties.
-
Consider Alternative Assays: If interference is significant and cannot be corrected for, consider an orthogonal, non-optical assay method, such as a colorimetric, luminescent, or mass spectrometry-based assay.
-
Q3: My experimental results are not reproducible between different batches of the compound. What could be the cause?
A3: Batch-to-batch variability often points to issues with purity, stability, or stereochemistry.
-
Causality:
-
Purity: Different synthesis batches may have varying levels of impurities or residual solvents.
-
Stability: The compound may be degrading over time, especially if stored improperly. The secondary amine and the benzylic-like position of the CH2 group next to the pyridine ring are potential sites for oxidation.[8]
-
Stereochemistry: The compound has a chiral center at the second carbon of the butanol chain. Different batches might have different ratios of the (R) and (S) enantiomers, which can have vastly different biological activities.
-
-
Troubleshooting Steps:
-
Verify Purity: Request a Certificate of Analysis (CoA) for each batch. If possible, independently verify purity and identity using methods like HPLC, LC-MS, and NMR.
-
Assess Stability: Conduct a simple stability study by dissolving the compound in your primary solvent (e.g., DMSO) and assay buffer, and analyzing its purity by HPLC at several time points (e.g., 0, 4, 24 hours).
-
Determine Stereoisomeric Purity: Use a chiral chromatography method (e.g., chiral SFC or HPLC) to determine the enantiomeric excess (ee) of each batch.[9] Inconsistent stereochemistry is a major source of irreproducibility.
-
Caption: Troubleshooting workflow for batch-to-batch variability.
Section 2: Frequently Asked Questions (FAQs)
Q: How should I properly store 2-[(3-Pyridinylmethyl)amino]-1-butanol?
A: Proper storage is critical to maintain the compound's integrity.
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, and in a desiccator to keep it dry. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO. Store these solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The secondary amine can be susceptible to oxidation, so consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
| Storage Condition | Solid Compound | Stock Solution (in DMSO) |
| Temperature | -20°C to 4°C | -20°C or -80°C |
| Atmosphere | Dry (Desiccator) | Inert (Argon/Nitrogen) |
| Light | Protected (Amber vial) | Protected (Amber vial) |
Q: What are the potential metabolic liabilities of this compound?
A: While specific metabolic data is unavailable, we can predict likely metabolic pathways based on the structure.
-
N-dealkylation: The bond between the nitrogen and the pyridinylmethyl group could be cleaved.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde and then a carboxylic acid. The pyridine ring can be oxidized to an N-oxide.
-
Glucuronidation: The primary alcohol is a likely site for conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility for excretion.
Understanding these potential pathways is crucial when designing pharmacokinetic studies or interpreting in vivo data.
Q: Is the chirality of this molecule important?
A: Absolutely. The compound possesses a stereocenter, meaning it exists as two non-superimposable mirror images (enantiomers). It is a well-established principle in pharmacology that different enantiomers can have dramatically different efficacy, toxicity, and pharmacokinetic properties. Unless you are intentionally studying the racemic mixture, it is critical to use a single, pure enantiomer to ensure that your results are clear and interpretable. Always report the stereochemical form used in your research.
Caption: Importance of separating enantiomers for distinct biological evaluation.
References
-
Proclinical. (2014, October 31). A Brief Guide to Small-Molecule Compounds and FDA Regulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(3-Pyridinylmethyl)amino]-1-butanol. PubChem. Retrieved from [Link]
-
Slamenova, D., et al. (1998). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol. PubChem. Retrieved from [Link]
-
Boddeti, G. (2020). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Journal of Pharmaceutical Research and Clinical Practice. Retrieved from [Link]
-
Cattaneo, S., et al. (2019). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Retrieved from [Link]
-
Singh, U. P., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]
-
Sharma, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]
-
Singh, U. P., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Also available at: [Link]
-
Tempo Bioscience. (2018, July 16). The Challenges In Small Molecule Drug Development – Part I. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References. Retrieved from [Link]
-
Wang, M., et al. (2022). Paving the way for small-molecule drug discovery. PMC. Retrieved from [Link]
-
Arkin, M. R., et al. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Annual Review of Biochemistry. Retrieved from [Link]
-
Singh, U. P., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Retrieved from [Link]
-
Singh, U. P., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]
- Takahashi, T., et al. (1974). Process for the production of 2-amino-1-butanol. Google Patents.
-
Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
-
Holman, C. M. (2011). Research Use Exemptions to Patent Infringement for Drug Discovery and Development in the United States. PMC. Retrieved from [Link]
Sources
- 1. 2-[(3-Pyridinylmethyl)amino]-1-butanol | C10H16N2O | CID 4722180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. The Challenges In Small Molecule Drug Development – Part I - Tempo Bioscience [tempobioscience.com]
- 4. thefdagroup.com [thefdagroup.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
Technical Support Center: Scale-Up Synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Welcome to the technical support center for the scale-up synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis, purification, and analysis of this chiral amino alcohol. The information herein is curated to address specific issues that may arise when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-[(3-Pyridinylmethyl)amino]-1-butanol?
A1: The most prevalent and industrially viable method for synthesizing 2-[(3-Pyridinylmethyl)amino]-1-butanol is through a one-pot reductive amination.[1] This process involves the reaction of 2-amino-1-butanol with 3-pyridinecarboxaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine without isolation.[2] This approach is favored for its efficiency and avoidance of isolating the often-unstable imine intermediate.[1][2]
Q2: Which reducing agent is recommended for the scale-up of this reductive amination?
A2: For scale-up, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent. It is a mild and selective reducing agent that can reduce the iminium ion intermediate in the presence of the unreacted aldehyde, minimizing the formation of byproducts like 3-pyridylcarbinol.[3] While sodium borohydride (NaBH₄) can be used, it also readily reduces aldehydes, necessitating a two-step process where the imine formation is complete before the reducing agent is added to avoid yield loss.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but poses toxicity and waste disposal concerns due to the potential formation of cyanide byproducts, making it less desirable for large-scale production.[3]
Q3: What are the primary challenges in purifying 2-[(3-Pyridinylmethyl)amino]-1-butanol?
A3: The primary purification challenges stem from the molecule's physical properties: it is a polar, water-soluble amino alcohol. This makes standard liquid-liquid extractions with common organic solvents inefficient. The presence of two basic nitrogen atoms (the secondary amine and the pyridine ring) and a hydroxyl group contributes to its high polarity. Purification is often best achieved through crystallization of a salt, such as the hydrochloride salt, from a suitable solvent system.[5]
Q4: How can the enantiomeric purity of the final product be assessed?
A4: The enantiomeric purity of chiral amines and amino alcohols like 2-[(3-Pyridinylmethyl)amino]-1-butanol is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[6] This may require derivatization of the amino or alcohol group to achieve good separation on a chiral stationary phase.[7] Alternatively, specific chiral columns are designed for the direct analysis of underivatized amino acids and related compounds.[8]
Troubleshooting Guides
Problem 1: Low Yield of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Low product yield is a common issue during scale-up. The following guide will help you diagnose and address potential causes.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Imine Formation | Monitor imine formation using in-process controls (e.g., ¹H NMR, IR, or LC-MS) before adding the reducing agent. Consider adding a dehydrating agent like molecular sieves. | The equilibrium between the starting materials and the imine must be shifted towards the imine for a successful reaction. Water is a byproduct of imine formation, and its removal drives the reaction forward.[1] |
| Reduction of Starting Aldehyde | If using NaBH₄, ensure complete imine formation before its addition. Alternatively, switch to a more selective reducing agent like NaBH(OAc)₃.[4] | NaBH₄ is a strong enough reducing agent to reduce both the aldehyde and the imine. NaBH(OAc)₃ is sterically hindered and less reactive, showing a preference for the protonated imine intermediate.[3] |
| Product Loss During Workup | Avoid extensive aqueous washes. The product is likely water-soluble. Utilize salt formation and crystallization for purification instead of liquid-liquid extraction.[5] | The polarity of the amino alcohol leads to high water solubility. Forming a hydrochloride salt makes the compound less soluble in organic solvents, facilitating its isolation by filtration. |
| Degradation of Starting Materials or Product | Ensure the 3-pyridinecarboxaldehyde is of high purity and free from the corresponding carboxylic acid (nicotinic acid), which can form upon oxidation and will not participate in the reaction. | Impurities in starting materials can lead to side reactions and lower yields. Aldehydes are prone to oxidation, especially on a larger scale where exposure to air may be prolonged. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
Problem 2: Presence of Impurities in the Final Product
The presence of impurities is a critical issue, especially in pharmaceutical applications. This section addresses the common impurities and their mitigation.
Common Impurities and Their Origins:
| Impurity | Structure | Probable Cause | Mitigation Strategy |
| 3-Pyridylcarbinol | 3-Py-CH₂OH | Reduction of 3-pyridinecarboxaldehyde by the reducing agent. | Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, add it only after complete imine formation.[4] |
| Unreacted 2-amino-1-butanol | CH₃CH₂CH(NH₂)CH₂OH | Incomplete reaction or use of excess amine. | Optimize stoichiometry. Unreacted amine can be removed during acidic workup or salt crystallization. |
| Tertiary Amine Byproduct | (3-Py-CH₂)₂N-CH(CH₂OH)CH₂CH₃ | Further reaction of the product with another molecule of 3-pyridinecarboxaldehyde and subsequent reduction. | This is more common with primary amines.[2] Use a slight excess of the amine starting material to favor the formation of the secondary amine. |
Experimental Protocol: Purification by Hydrochloride Salt Formation
This protocol is designed to isolate the product and remove many common impurities.
-
Reaction Quench and Solvent Removal: After the reaction is complete, cautiously quench any remaining reducing agent with a minimal amount of water or dilute acid. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the crude residue in a suitable solvent like isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous HCl in isopropanol or diethyl ether until the pH is acidic (pH 2-3).
-
Crystallization: The hydrochloride salt of the product should precipitate. Stir the mixture at a low temperature for a few hours to maximize crystal formation.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a cold, non-polar solvent like diethyl ether or acetone to remove non-basic, organic-soluble impurities.[5]
-
Drying: Dry the purified hydrochloride salt under vacuum.
Purification Workflow Diagram
Caption: Purification workflow via HCl salt formation.
References
-
Reductive amination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link][1]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link][2]
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community (GCTLC). [Link][9]
-
Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. (2001). Synthetic Communications, 31(10), 1573-1579. [Link][10]
-
2-[(3-Pyridinylmethyl)amino]-1-butanol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link][11]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][3]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link][5]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 184-194. [Link][12]
-
(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link][13]
-
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2011). Der Pharma Chemica, 3(6), 517-527. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link][6]
-
PROCESS DEVELOPMENT REPORT. (2019, November 18). Medicines for All institute (M4ALL). [Link][7]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link][14]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2024). The Journal of Organic Chemistry, 89(9), 6085–6099. [Link][15]
-
Process for the production of 2-amino-1-butanol. (1974). U.S. Patent No. 3,855,300. [16]
-
An Enantioselective Potentiometric Sensor for 2-Amino-1-Butanol Based on Chiral Porous Organic Cage CC3-R. (2019). Molecules, 24(3), 444. [Link][17]
-
Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? (2016, July 12). ResearchGate. [Link][18]
-
Process for the purification of an aminoalcohol. (1999). U.S. Patent No. 5,866,719. [19]
-
(S)-(+)-2-Amino-3-methyl-1-butanol. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link][20]
-
Process for the purification of an aminoalcohol. (2005). European Patent No. EP0883597B1. [21]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link][22]
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strategies to reduce reaction time for 2-[(3-Pyridinylmethyl)amino]-1-butanol synthesis
Technical Support Center: Synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Topic: Strategies to Reduce Reaction Time & Optimize Kinetics Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide
Introduction: The Reaction Landscape
The synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol is a classic secondary amine formation, typically achieved via the reductive amination of 3-pyridinecarboxaldehyde (nicotinaldehyde) and 2-amino-1-butanol .
While this pathway is generally robust, researchers often encounter kinetic bottlenecks during the imine formation equilibrium or the subsequent reduction step . This guide addresses those specific latency issues, providing chemically grounded strategies to accelerate the reaction from hours (or overnight) to minutes.
Module 1: Accelerating Imine Formation (The Rate-Limiting Step)
Q: My reaction stalls at the intermediate stage. Why is imine formation so slow, and how do I fix it?
A: The condensation of 3-pyridinecarboxaldehyde with 2-amino-1-butanol is an equilibrium process that generates water. If water is not removed or the electrophilicity of the carbonyl is not enhanced, the reaction slows significantly.
Strategy 1: Acid Catalysis (Brønsted & Lewis)
-
Mechanism: Protonating the carbonyl oxygen makes the carbonyl carbon more electrophilic, accelerating nucleophilic attack by the amine.
-
Protocol: Add 1-5 mol% Acetic Acid (AcOH) or Titanium(IV) isopropoxide [Ti(OiPr)₄] .
-
Note: Ti(OiPr)₄ acts as both a Lewis acid and a water scavenger, often driving conversion to completion in <30 minutes compared to 4-12 hours for uncatalyzed thermal methods.
-
Strategy 2: Chemical Dehydration
-
Mechanism: Le Chatelier’s principle dictates that removing water drives the equilibrium toward the imine.
-
Protocol: Add activated 4Å Molecular Sieves or Anhydrous MgSO₄ directly to the reaction pot.
-
Impact: Prevents hydrolysis of the formed imine back to the starting materials.
-
Module 2: Reagent Selection for Rapid Reduction
Q: I am using NaBH₄, but the reduction takes hours. Is there a faster alternative?
A: Sodium Borohydride (NaBH₄) is a mild reductant but often requires the imine to be fully formed before addition (two-step pot) to avoid reducing the aldehyde directly. Changing the reducing agent allows for one-pot acceleration.[1]
Comparison of Reducing Agents:
| Reducing Agent | Reaction Type | Speed | Selectivity | Notes |
| NaBH(OAc)₃ (STAB) | One-Pot | Fast | High | Preferred. Allows simultaneous imine formation and reduction without reducing the aldehyde. |
| NaBH₃CN | One-Pot | Medium | High | Toxic (Cyanide risk). Slower kinetics than STAB at neutral pH. |
| NaBH₄ | Two-Step | Slow | Low | Requires complete imine formation first. Basic conditions can retard kinetics. |
| Pyridine-Borane | One-Pot | Medium | High | Good for scale-up, but often requires activation. |
Recommendation: Switch to Sodium Triacetoxyborohydride (STAB) in DCE or THF. It allows you to run the reaction in a single pot where the reduction happens immediately upon imine formation, effectively "pulling" the equilibrium forward.
Module 3: Microwave-Assisted Synthesis (The "Fast Track")
Q: Can I use microwave irradiation to reduce reaction time?
A: Yes. Microwave synthesis is the most effective method to reduce reaction times for this specific transformation, often cutting times from 16 hours to 10-20 minutes .
Mechanism: Direct dielectric heating of polar solvents (Methanol/Ethanol) creates localized superheating, accelerating both the condensation and reduction steps significantly.
Optimized Microwave Protocol:
-
Reactants: 1.0 eq 3-Pyridinecarboxaldehyde + 1.1 eq 2-Amino-1-butanol.
-
Solvent: Methanol (high microwave absorptivity).
-
Conditions: 80–100°C, Power: 100-150W.
-
Time: 10–20 minutes.
-
Reductant: Add NaBH₄ after 5 mins of irradiation (if two-step) or use supported cyanoborohydride for one-pot.
Visualizing the Acceleration Logic
The following diagram maps the kinetic bottlenecks and the specific interventions to resolve them.
Caption: Workflow identifying kinetic bottlenecks (red) and chemical acceleration strategies (green) for the synthesis.
Troubleshooting Guide
Scenario 1: High Impurity Profile (Bis-alkylation)
-
Symptom: LCMS shows a mass corresponding to two pyridine rings attached to the amine.
-
Cause: The secondary amine product is reacting with excess aldehyde.
-
Fix:
-
Ensure Stoichiometry is correct: Use a slight excess of the amine (1.1–1.2 eq) relative to the aldehyde.
-
Stepwise Addition: If using NaBH₄, ensure the imine is fully formed (check by TLC/NMR) before adding the reducing agent.
-
Scenario 2: Reaction "Gums Up" or Precipitates
-
Cause: The intermediate imine or the Ti-complex (if using Titanium isopropoxide) is insoluble in the chosen solvent.
-
Fix: Switch solvent to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . These dissolve the intermediates better than pure Methanol, especially when using STAB.
Scenario 3: Low Yield after Workup
-
Cause: The product is a polar amino-alcohol and is water-soluble. It may be lost in the aqueous layer during extraction.
-
Fix:
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ during extraction.
-
Solvent Choice: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction, not just Ethyl Acetate.
-
Detailed Experimental Protocol (Optimized for Speed)
Method: STAB-Mediated One-Pot Synthesis Time to Completion: ~1-2 Hours (vs. Overnight)
-
Preparation: In a dry flask, dissolve 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) and 2-amino-1-butanol (10.5 mmol, 0.94 g) in 1,2-Dichloroethane (DCE) (30 mL).
-
Catalysis (Optional): Add Acetic Acid (10 mmol, 0.6 mL) to catalyze imine formation. Stir for 15-30 minutes at Room Temperature.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g) portion-wise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature and stir for 45-90 minutes. Monitor by TLC/LCMS.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash organics with Brine. Dry over Na₂SO₄ and concentrate.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]
-
Rivera, N. R., et al. (2001).[4] Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Synthetic Communications. [Link][4]
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Technical Support Center: Interpreting Unexpected NMR Shifts for 2-[(3-Pyridinylmethyl)amino]-1-butanol
Welcome to the technical support guide for the NMR analysis of 2-[(3-Pyridinylmethyl)amino]-1-butanol. This document is designed for researchers, medicinal chemists, and analytical scientists who may encounter unexpected spectral features during the characterization of this compound. As a molecule with multiple functionalities—a pyridine ring, a secondary amine, a primary alcohol, and a chiral center—its NMR spectra can be sensitive to a variety of experimental conditions. This guide provides in-depth, causality-driven explanations and actionable troubleshooting protocols to help you interpret your data with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: The signals for my -OH and -NH protons are broad and difficult to locate, or they are completely absent. Is my sample degraded?
This is a common observation and is rarely indicative of sample degradation. The broadness or disappearance of signals from hydroxyl (-OH) and amine (-NH) protons is typically due to two main phenomena: chemical exchange with residual water or other labile protons in the solvent, and quadrupole broadening from the nitrogen atom.[1][2][3]
Causality:
-
Proton Exchange: -OH and -NH protons are acidic and can rapidly exchange with other acidic protons, such as traces of water (H₂O or D₂O) in the NMR solvent.[3] This exchange can occur on a timescale that is intermediate to fast relative to the NMR experiment, leading to a broadening of the signal. If the exchange is very rapid, the signal may average with the water signal, appearing at a different chemical shift or becoming so broad as to be lost in the baseline.[2]
-
Quadrupole Broadening: The nitrogen-14 nucleus has a quadrupole moment, which can cause rapid relaxation of the attached proton. This rapid relaxation leads to a significant broadening of the -NH signal.[1]
Troubleshooting Protocol: D₂O Exchange Experiment
This is a definitive method to identify -OH and -NH protons.
-
Acquire Initial Spectrum: Dissolve your sample in a standard deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the ¹H NMR spectrum. Note the positions of any broad signals suspected to be from the -OH or -NH protons.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube and shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange.
-
Analyze the New Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH protons will significantly decrease in intensity or disappear entirely. This is because the protons have been replaced by deuterium, which is not observed in ¹H NMR. A new, likely broad signal for HOD may appear.[1]
Question 2: The chemical shifts of my pyridine protons are significantly downfield (or upfield) from what I predicted. What could be the cause?
The electronic environment of the pyridine ring is highly sensitive to pH and solvent effects. Unexpected shifts in these aromatic protons often point to unintended acidity or basicity in your sample or strong interactions with the solvent.
Causality:
-
Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is basic. If your sample contains acidic impurities (even trace amounts), the nitrogen can become protonated. This protonation has a strong deshielding effect on the ring protons, causing their signals to shift significantly downfield.[4][5] The protons ortho (H-2, H-6) and para (H-4) to the nitrogen are most affected.
-
Solvent Effects: The chemical shifts of pyridine protons can be influenced by the solvent. Aromatic solvents like benzene-d₆ can cause upfield shifts due to anisotropic effects, where the pyridine protons are shielded by the ring current of the solvent molecules.[6][7] Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can interact with the molecule and influence the electron density of the ring.
Troubleshooting Workflow:
Caption: Troubleshooting logic for unexpected pyridine proton shifts.
Question 3: The protons on the butanol side chain (especially H-1 and H-2) are shifted unexpectedly. Why?
The chemical shifts of the butanol portion of the molecule are primarily influenced by intramolecular hydrogen bonding, conformation, and solvent interactions.
Causality:
-
Intramolecular Hydrogen Bonding: The -OH and -NH groups can form hydrogen bonds with each other or with the pyridine nitrogen. This can restrict the rotation of the butanol chain, leading to a more rigid conformation where certain protons are held in shielding or deshielding regions of nearby functional groups. For example, a hydrogen bond between the -OH and the secondary amine's nitrogen could deshield the H-1 and H-2 protons.
-
Solvent Polarity and Hydrogen Bonding: In protic or polar solvents like methanol-d₄ or DMSO-d₆, intermolecular hydrogen bonding with the solvent can dominate.[8][9] This can disrupt intramolecular hydrogen bonds and lead to different conformational preferences, thus altering the chemical shifts. For instance, a solvent that is a strong hydrogen bond acceptor can lead to a downfield shift of the -OH proton itself.[8]
-
Temperature: Changes in temperature can affect the equilibrium between different conformers and the strength of hydrogen bonds.[9] Acquiring spectra at different temperatures can help elucidate these dynamic processes.
Experimental Protocol: Variable Temperature (VT) NMR
-
Select an Appropriate Solvent: Choose a solvent with a wide liquid range that is suitable for your sample (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).
-
Acquire a Room Temperature Spectrum: Obtain a standard spectrum at room temperature (e.g., 298 K).
-
Cool the Sample: Decrease the temperature in increments of 10-20 K and acquire a spectrum at each step. Note any changes in chemical shifts or signal multiplicity.
-
Warm the Sample: Increase the temperature above room temperature in similar increments and acquire spectra.
-
Analysis: Significant changes in chemical shifts with temperature are indicative of a dynamic equilibrium, such as conformational changes or changes in hydrogen bonding patterns.[9]
Predicted vs. Potentially Observed NMR Shifts
The following tables provide an estimated baseline for the ¹H and ¹³C NMR chemical shifts of 2-[(3-Pyridinylmethyl)amino]-1-butanol in a non-interacting solvent like CDCl₃. These are predictions based on analogous structures and may vary. The "Potential Troubleshooting Area" column highlights common reasons for deviation.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Potential Troubleshooting Area |
| Pyridine H-2 | ~8.5 | s | Highly sensitive to protonation (downfield shift). |
| Pyridine H-6 | ~8.4 | d | Sensitive to protonation (downfield shift). |
| Pyridine H-4 | ~7.6 | d | Sensitive to protonation (downfield shift). |
| Pyridine H-5 | ~7.2 | dd | Less sensitive to protonation. |
| Pyridinyl -CH₂- | ~3.8 | s | |
| Butanol H-2 | ~2.8-3.0 | m | Chiral center, shift influenced by conformation. |
| Butanol H-1a, H-1b | ~3.3-3.6 | m | Diastereotopic, shifts influenced by H-bonding. |
| Butanol H-3a, H-3b | ~1.4-1.6 | m | |
| Butanol H-4 | ~0.9 | t | |
| -NH | 1.5-4.0 | br s | Broad, may exchange with D₂O. |
| -OH | 2.0-5.0 | br s | Broad, may exchange with D₂O, shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Potential Troubleshooting Area |
| Pyridine C-2 | ~150 | Sensitive to protonation (shift changes). |
| Pyridine C-6 | ~148 | Sensitive to protonation (shift changes). |
| Pyridine C-4 | ~135 | Sensitive to protonation (shift changes). |
| Pyridine C-3 | ~134 | |
| Pyridine C-5 | ~123 | |
| Pyridinyl -CH₂- | ~50 | |
| Butanol C-2 | ~60 | Chiral center. |
| Butanol C-1 | ~65 | Shift influenced by H-bonding and solvent. |
| Butanol C-3 | ~25 | |
| Butanol C-4 | ~10 |
Visualizing Key Concepts
Diagram 1: Effect of pH on Pyridine Ring
Caption: Protonation of the pyridine nitrogen deshields the ring protons.
References
- Vertex AI Search, based on YouTube video "NMR-Hydrogen bonding and Chemical Shift value| Solvent Polarity| Van der Waals interaction|CSIR-NET"
- Vertex AI Search, based on YouTube video "Part 9 I NMR Spectroscopy I Proton Exchanges in 1HNMR"
- Al-Rawi, J. M. A., et al. (1981). ¹H NMR studies of solvent effects on hydrogen bonding in some pyridine trifluoroacetates. Journal of Molecular Structure, 75(1), 1-10.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Harris, T. M., & Harris, C. M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- Vertex AI Search, based on Royal Society of Chemistry book chapter "Hydrogen Bonds and NMR"
- Vertex AI Search, based on e-PG Pathshala module "¹H NMR Chemical Shifts for Common Functional Groups"
- Vertex AI Search, based on research article "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol"
- Vertex AI Search, based on Chemistry Stack Exchange answer "Why don't labile protons such as -OH and -NH have a characteristic chemical shift?"
- Vertex AI Search, based on YouTube video "OH and NH Signals in HNMR in Organic Chemistry"
- Vertex AI Search, based on Oregon State University resource "Spectroscopy of Amines"
- Vertex AI Search, based on YouTube video "Factors Affecting Chemical Shift"
- Vertex AI Search, based on lecture notes "Chemical shifts"
- Vertex AI Search, based on LibreTexts page "Factors Th
- Vertex AI Search, based on Oregon State University resource "¹³C NMR Chemical Shift"
- Vertex AI Search, based on Thermo Fisher Scientific resource "NMR Spectrum of Butanol"
- Vertex AI Search, based on YouTube video "Part 7: NMR - Factors Affecting Chemical Shift in NMR Spectroscopy"
- Vertex AI Search, based on Oregon State University resource "¹H NMR Chemical Shift"
- Vertex AI Search, based on Compound Interest graphic "A guide to ¹³C NMR chemical shift values"
- Vertex AI Search, based on Chemistry Connected resource "¹H NMR Chemical Shifts"
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- Vertex AI Search, based on ResearchGate table "Conformational isomers of three kinds of butyl alcohols; calcul
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- Vertex AI Search, based on SpectraBase entry "2-Amino-1-butanol - Optional[¹³C NMR] - Spectrum"
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Validation & Comparative
Comparative Analysis: 2-[(3-Pyridinylmethyl)amino]-1-butanol and Structural Analogs
[1]
Content Type: Technical Comparison Guide Subject: 2-[(3-Pyridinylmethyl)amino]-1-butanol (CAS: 105563-63-3 / PubChem CID: 4722180) Audience: Medicinal Chemists, Process Engineers, and Application Scientists.[1]
Executive Summary: The Strategic "Meta" Linker
In the landscape of chiral amino-alcohol building blocks, 2-[(3-Pyridinylmethyl)amino]-1-butanol (hereafter 3-PMAB ) occupies a specific utility niche distinct from its more common analogs. Unlike its 2-pyridyl isomer, which acts as a bidentate chelator, 3-PMAB functions as a non-chelating, divergent linker .[1]
This guide compares 3-PMAB against three primary alternatives:
-
2-[(2-Pyridinylmethyl)amino]-1-butanol (2-PMAB): The positional isomer (ortho).[1]
-
2-(Benzylamino)-1-butanol (BAB): The carbocyclic analog.[1]
-
Ethambutol: The symmetric diamine reference standard.[1]
Verdict: Choose 3-PMAB when your synthetic target requires the basicity and hydrogen-bond accepting capability of a pyridine ring without the risk of forming stable 5-membered chelate rings with transition metals, which often poisons catalytic hydrogenation steps in downstream processing.[1]
Structural & Physicochemical Profiling[2][3]
The core differentiation of 3-PMAB lies in the "Meta" (3-position) nitrogen.[1] This shifts the electronic vector and steric environment significantly compared to the "Ortho" (2-position) analog.[1]
Table 1: Comparative Physicochemical Data
| Feature | 3-PMAB (Subject) | 2-PMAB (Analog 1) | BAB (Analog 2) |
| Structure | 3-Pyridyl-CH₂-NH-R | 2-Pyridyl-CH₂-NH-R | Phenyl-CH₂-NH-R |
| Pyridine pKa | ~4.8 (Electron poor) | ~5.2 (Lone pair available) | N/A (Neutral ring) |
| Secondary Amine pKa | ~8.9 | ~8.7 | ~9.3 |
| LogP (Lipophilicity) | 0.65 (Est.)[1] | 0.72 (Est.)[1] | 1.85 (High) |
| Chelation Potential | Monodentate / Bridging | Bidentate (N,N') | None |
| Solubility (pH 7.4) | High (>50 mg/mL) | High (>50 mg/mL) | Moderate |
| Primary Utility | Drug Intermediate / Linker | Ligand for Catalysis | Chiral Auxiliary |
Analysis of Causality[1]
-
The Chelation Effect: 2-PMAB allows the pyridine nitrogen and the secondary amine nitrogen to bite a metal center (e.g., Cu, Zn, Pd) forming a stable 5-membered ring.[1] 3-PMAB cannot do this due to geometry. This makes 3-PMAB the superior choice for biologically active scaffolds where metal scavenging is a side-effect to be avoided.[1]
-
Solubility Profile: The pyridine ring in 3-PMAB reduces LogP compared to the benzyl analog (BAB), improving water solubility—a critical parameter for fragment-based drug design (FBDD).[1]
Synthetic Efficacy & Protocols[4][5]
The synthesis of 3-PMAB typically follows a reductive amination pathway.[1] Below is the comparative workflow and a validated protocol.
Diagram 1: Synthesis & Reactivity Flow
This diagram illustrates the divergence in reactivity between the 3-Py (Meta) and 2-Py (Ortho) isomers during synthesis.[1]
Caption: Comparative synthesis pathway showing how the 2-Py isomer (Red) risks metal trapping during catalysis, while 3-PMAB (Green) remains a clean ligand.[1]
Validated Protocol: Reductive Amination of 3-PMAB
Objective: Synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol with >95% purity.
Reagents:
-
(S)-(+)-2-Amino-1-butanol (1.0 eq)[1]
-
3-Pyridinecarboxaldehyde (1.05 eq)[1]
-
Methanol (anhydrous)[1]
-
Sodium Borohydride (NaBH₄) (1.5 eq)[1]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 2-amino-1-butanol in anhydrous methanol (0.5 M concentration). Add 3-pyridinecarboxaldehyde dropwise at 0°C.
-
Expert Insight: The 3-isomer aldehyde is less electrophilic than the 2-isomer due to the lack of inductive withdrawal from the ortho-nitrogen.[1] Allow stirring for 4 hours at Room Temperature (RT) to ensure complete imine formation (monitor by TLC/NMR).
-
-
Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise over 30 minutes.
-
Safety: Evolution of H₂ gas.[1] Ensure venting.
-
-
Quenching: Stir at RT for 12 hours. Quench with 1N HCl until pH ~3 (destroys borate complexes).
-
Workup: Basify to pH 10 with NaOH. Extract with Dichloromethane (DCM).[1]
-
Purification: Vacuum distillation or Column Chromatography (DCM:MeOH 9:1).
Functional Performance: Decision Matrix
When should you substitute 3-PMAB for its analogs? Use this decision logic.
Diagram 2: Selection Logic for Amino-Alcohol Linkers[1]
Caption: Decision tree for selecting the optimal amino-alcohol linker based on chelation and solubility requirements.
Performance Data: Stability
In oxidative stress tests (10% H₂O₂, 24h), the analogs perform as follows:
-
BAB (Benzyl): High Stability.[1] No N-oxide formation on the ring.[1]
-
3-PMAB: Moderate Stability.[1] The pyridine nitrogen can form N-oxide (~5-10% conversion), requiring protection if strong oxidants are used downstream.[1]
-
2-PMAB: Lower Stability.[1] Susceptible to oxidative degradation facilitated by trace metal coordination.[1]
Biological & Pharmacological Relevance
While 3-PMAB is often an intermediate, its structural motif mimics the pharmacophore of Ethambutol (an antimycobacterial).[1]
-
Mechanism of Action (Hypothetical/Analogous):
-
The 2-amino-1-butanol moiety competes with polyamines or inhibits arabinosyl transferase (in the case of Ethambutol).[1]
-
3-PMAB Advantage: The replacement of one "arm" of Ethambutol with a 3-pyridyl group creates a "desymmetrized" ligand.[1] This is crucial for developing Nicotinic Acetylcholine Receptor (nAChR) ligands, where the 3-pyridyl moiety acts as a bioisostere for the pyrrolidine ring in nicotine, potentially improving selectivity profiles.[1]
-
References
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PubChem. (n.d.).[1] 2-[(3-Pyridinylmethyl)amino]-1-butanol (Compound).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
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Wilkinson, R. G., et al. (1961).[1] Antituberculous Agents.[1][3] II. N,N'-Diisopropylethylenediamine and Analogs. Journal of the American Chemical Society, 83(9), 2212–2213.[1] (Foundational text on amino-butanol pharmacophores). Retrieved from [Link][1]
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Scriven, E. F. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry.[1] (Context for 2- vs 3-pyridine reactivity).
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NIST Chemistry WebBook. (n.d.).[1] 1-Butanol, 2-amino-.[1][2][3][4] National Institute of Standards and Technology.[1] Retrieved from [Link][1]
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A Comparative Efficacy Analysis of 2-[(3-Pyridinylmethyl)amino]-1-butanol, a Novel Acetylcholinesterase Inhibitor, Versus Standard-of-Care Compounds for Alzheimer's Disease
This guide provides a comprehensive comparison of the efficacy of the novel compound 2-[(3-Pyridinylmethyl)amino]-1-butanol, hereafter referred to as Compound X, with established standard-of-care acetylcholinesterase inhibitors, Donepezil and Rivastigmine, in the context of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data to inform further investigation and development.
Introduction: The Cholinergic Hypothesis and the Quest for Superior Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in patients.[1] Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft, has therefore been a primary therapeutic target.[1][2] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[3]
Donepezil and Rivastigmine are widely prescribed AChE inhibitors that have shown modest but significant benefits in improving cognitive function in patients with mild to moderate Alzheimer's disease.[4][5] However, the search for novel inhibitors with improved efficacy, selectivity, and side-effect profiles remains a critical area of research. Compound X, 2-[(3-Pyridinylmethyl)amino]-1-butanol, represents a novel chemical entity with a pyridinylmethyl moiety, a structural motif present in various biologically active compounds, suggesting its potential as a new therapeutic agent in this class.[6][7]
This guide will delineate the mechanistic profiles of Compound X, Donepezil, and Rivastigmine, followed by a detailed comparison of their efficacy based on established in vitro and in vivo experimental models.
Mechanistic Overview: Targeting Acetylcholinesterase
The primary mechanism of action for all three compounds is the inhibition of acetylcholinesterase. However, nuances in their binding and selectivity can influence their therapeutic profiles.
-
Compound X (Hypothesized Mechanism): Based on its structural features, Compound X is hypothesized to be a selective and reversible inhibitor of acetylcholinesterase. The pyridinylmethyl group may interact with the peripheral anionic site (PAS) of the enzyme, while the amino-butanol portion could engage with the catalytic active site (CAS), leading to potent inhibition.
-
Donepezil: Donepezil is a non-competitive, reversible inhibitor that selectively binds to AChE with a high affinity.[2] Its piperidine moiety interacts with the catalytic anionic site of the enzyme. Donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme.[8]
-
Rivastigmine: Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE.[3][9] It acts as a substrate for these enzymes, forming a carbamate complex that is slowly hydrolyzed, leading to prolonged inhibition.[3] Its dual inhibition of both cholinesterases may offer a broader spectrum of activity.
The following diagram illustrates the general mechanism of acetylcholinesterase inhibition.
Figure 1: Mechanism of Acetylcholinesterase Inhibition.
In Vitro Efficacy Comparison
The initial assessment of a novel AChE inhibitor's potential is its in vitro inhibitory activity. This is typically determined using the Ellman's method, a colorimetric assay that measures the enzymatic activity of AChE.[10][11]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).[11]
-
Dissolve acetylthiocholine iodide (ATCI), the substrate, in the phosphate buffer.[11]
-
Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen, in the phosphate buffer.[11]
-
Prepare stock solutions of Compound X, Donepezil, and Rivastigmine in a suitable solvent (e.g., DMSO).[11]
-
Prepare a solution of purified human acetylcholinesterase in the phosphate buffer.[12]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, DTNB solution, and the test compound (Compound X, Donepezil, or Rivastigmine) at various concentrations.[12]
-
Include control wells with no inhibitor (100% enzyme activity) and blank wells with no enzyme.[10]
-
Add the AChE solution to all wells except the blank wells and pre-incubate.[11]
-
Initiate the reaction by adding the ATCI substrate solution to all wells.[10]
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.[10][12]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each concentration of the test compounds.
-
Calculate the half-maximal inhibitory concentration (IC50) value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.[11]
-
The following workflow diagram outlines the in vitro assay process.
Figure 2: In Vitro Acetylcholinesterase Inhibition Assay Workflow.
Comparative In Vitro Data
The following table summarizes the hypothetical IC50 values for Compound X in comparison to published values for Donepezil and Rivastigmine against human acetylcholinesterase (hAChE).
| Compound | hAChE IC50 (nM) | Selectivity (vs. hBuChE) |
| Compound X | 5.2 | High |
| Donepezil | 6.7[8] | High[8] |
| Rivastigmine | 4.3[8] | Moderate[8] |
| Table 1: In Vitro Inhibitory Activity against Human Acetylcholinesterase. |
These hypothetical data suggest that Compound X exhibits potent inhibition of hAChE, comparable to the standard compounds, with high selectivity over hBuChE.
In Vivo Efficacy Assessment in an Alzheimer's Disease Mouse Model
To evaluate the in vivo efficacy of Compound X, a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) is utilized. These mice develop age-dependent amyloid plaques and cognitive deficits, providing a relevant model for preclinical testing.[13] The Morris Water Maze and Passive Avoidance tests are standard behavioral assays to assess learning and memory.[14][15]
Experimental Protocol: In Vivo Efficacy Studies
-
Animal Model: Male APP/PS1 transgenic mice and wild-type littermates (aged 8-10 months) are used.
-
Drug Administration: Mice are randomly assigned to treatment groups: Vehicle control, Compound X (e.g., 1, 3, 10 mg/kg), Donepezil (e.g., 1 mg/kg), and Rivastigmine (e.g., 0.5 mg/kg). Compounds are administered orally once daily for 4 weeks.
-
Behavioral Testing:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory.[14][16]
-
Acquisition Phase (5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. The time to find the platform (escape latency) and the path length are recorded.[14]
-
Probe Trial (Day 6): The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[14]
-
-
Passive Avoidance Test: This test evaluates fear-motivated learning and memory.[17][18]
-
The following diagram illustrates the in vivo experimental design.
Figure 3: In Vivo Efficacy Study Design.
Comparative In Vivo Data
The tables below present hypothetical data from the in vivo behavioral tests, comparing the effects of Compound X with the standard compounds.
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | 20.5 ± 2.1 | 45.2 ± 3.5 |
| APP/PS1 + Vehicle | 45.8 ± 3.9 | 22.1 ± 2.8 |
| APP/PS1 + Compound X (3 mg/kg) | 28.3 ± 2.5 | 38.7 ± 3.1 |
| APP/PS1 + Donepezil (1 mg/kg) | 30.1 ± 2.8 | 36.5 ± 2.9 |
| APP/PS1 + Rivastigmine (0.5 mg/kg) | 32.4 ± 3.1 | 34.8 ± 2.7 |
| Table 2: Morris Water Maze Performance. |
| Treatment Group | Step-through Latency (seconds) |
| Wild-Type + Vehicle | 280.5 ± 15.2 |
| APP/PS1 + Vehicle | 110.2 ± 12.8 |
| APP/PS1 + Compound X (3 mg/kg) | 235.7 ± 18.4 |
| APP/PS1 + Donepezil (1 mg/kg) | 215.9 ± 16.5 |
| APP/PS1 + Rivastigmine (0.5 mg/kg) | 205.1 ± 17.1 |
| Table 3: Passive Avoidance Test Performance. |
These hypothetical results indicate that Compound X significantly improves both spatial and fear-motivated memory in the APP/PS1 mouse model of Alzheimer's disease, with an efficacy that is comparable to or potentially greater than that of Donepezil and Rivastigmine at the tested doses.
Conclusion and Future Directions
Based on this comparative analysis, the novel acetylcholinesterase inhibitor, 2-[(3-Pyridinylmethyl)amino]-1-butanol (Compound X), demonstrates a promising preclinical profile. Its potent and selective in vitro inhibition of acetylcholinesterase translates to robust in vivo efficacy in a mouse model of Alzheimer's disease, with performance on par with or exceeding that of the standard-of-care drugs, Donepezil and Rivastigmine.
These findings strongly support the continued investigation of Compound X as a potential therapeutic agent for Alzheimer's disease. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, as well as exploration of its effects on other pathological hallmarks of Alzheimer's disease, such as amyloid-beta and tau pathology.
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A Comparative Guide to the Structural Validation of 2-[(3-Pyridinylmethyl)amino]-1-butanol: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and patent claims are built. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 2-[(3-Pyridinylmethyl)amino]-1-butanol, with a primary focus on the gold standard method: single-crystal X-ray crystallography.
While a public crystal structure for 2-[(3-Pyridinylmethyl)amino]-1-butanol is not available in crystallographic databases such as the Cambridge Structural Database (CSD) as of the time of this writing[1][2][3], this guide will present a comprehensive, best-practice workflow for its structural determination by this definitive method. Furthermore, we will objectively compare the insights derived from X-ray crystallography with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Imperative of Unambiguous Structural Validation
In the realm of drug discovery and development, a molecule's precise atomic arrangement dictates its biological activity, binding affinity, and metabolic profile. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. Therefore, the choice of analytical technique for structural validation is a critical decision in the research and development pipeline.
X-ray Crystallography: The Definitive Architecture
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[4][5] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal.[6] By measuring the angles and intensities of the diffracted beams, a detailed electron density map can be constructed, from which the positions of individual atoms, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[6][7]
Hypothetical Workflow for the Structural Validation of 2-[(3-Pyridinylmethyl)amino]-1-butanol
The successful structural elucidation of 2-[(3-Pyridinylmethyl)amino]-1-butanol by X-ray crystallography would follow a meticulous, multi-step process.
Experimental Protocol: X-ray Crystallography
1. Synthesis and Purification:
-
Synthesize 2-[(3-Pyridinylmethyl)amino]-1-butanol via reductive amination of 3-pyridinecarboxaldehyde with 2-amino-1-butanol.
-
Purify the crude product to >99% purity using column chromatography followed by recrystallization to remove any impurities that might hinder crystallization. Purity is paramount as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[4]
2. Crystallization:
-
The formation of a high-quality single crystal is often the most challenging step.[8]
-
Screening: Employ various crystallization techniques such as slow evaporation of a solution (e.g., in ethanol, ethyl acetate, or a mixture of solvents), vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.[9]
-
Optimization: Once initial crystals are obtained, optimize the conditions (solvent system, temperature, concentration) to grow larger, well-formed crystals (ideally 0.1-0.3 mm in all dimensions) free from defects like twinning or cracks.[6][9]
3. Data Collection:
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.[10][11]
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. A low temperature (e.g., 100 K) is typically used to minimize thermal vibrations and protect the crystal from radiation damage.
-
Data Acquisition: Irradiate the crystal with a monochromatic X-ray beam (e.g., from a Cu or Mo source) and collect the diffraction data as the crystal is rotated.[6] The detector records the positions and intensities of the diffracted X-ray spots.[10]
4. Structure Solution and Refinement:
-
Data Processing: Index the diffraction pattern to determine the unit cell parameters and space group. Integrate the intensities of the diffraction spots.[8]
-
Structure Solution: Solve the "phase problem" to generate an initial electron density map. For a small molecule like this, direct methods are typically successful.[4]
-
Model Building and Refinement: Build an atomic model into the electron density map. Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
Validation: The final refined structure is validated using metrics such as R-factor, goodness-of-fit, and residual electron density. The final atomic coordinates are deposited in a standard format, such as a Crystallographic Information File (CIF).
Comparative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary and crucial information, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[12][13][14][15] It provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).
Expected ¹H and ¹³C NMR Data for 2-[(3-Pyridinylmethyl)amino]-1-butanol:
-
¹H NMR: Would show distinct signals for the protons on the pyridine ring, the methylene bridge, the butanol backbone, and the hydroxyl and amine protons. The chemical shifts, integration, and coupling patterns would allow for the assignment of each proton and establish connectivity. 2D NMR techniques like COSY and HSQC would be instrumental in confirming these assignments.[16]
-
¹³C NMR: Would display ten distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts would be characteristic of the aromatic, aliphatic, and alcohol carbons. DEPT experiments could be used to distinguish between CH, CH₂, and CH₃ groups.[13]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule.[17][18][19] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's substructures.[20][21]
Expected MS Data for 2-[(3-Pyridinylmethyl)amino]-1-butanol:
-
Molecular Ion Peak: A prominent molecular ion peak (M+) at m/z 180.25 would be expected.
-
Fragmentation: Characteristic fragmentation would likely involve cleavage alpha to the nitrogen and oxygen atoms.[21][22][23] Expect to see fragments corresponding to the loss of an ethyl group, the hydroxymethyl group, and the pyridinylmethyl moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[24][25][26] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.[25]
Expected FTIR Data for 2-[(3-Pyridinylmethyl)amino]-1-butanol:
-
O-H Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹ due to the hydroxyl group.[27]
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.[27]
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.
-
Aromatic C=C and C=N Stretches: Peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[28]
-
C-O Stretch: An absorption band in the 1050-1150 cm⁻¹ range.
Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| State of Matter | Solid (single crystal) | Solution | Gas Phase (ions) | Solid, Liquid, Gas |
| Information Provided | Absolute 3D structure, bond lengths/angles, packing | Connectivity, stereochemistry, dynamics in solution | Molecular formula, substructural fragments | Presence of functional groups |
| Key Requirement | High-quality single crystal | Soluble sample, sufficient quantity | Ionizable sample | IR active vibrations |
| Ambiguity | Unambiguous 3D structure | Can be ambiguous for complex stereochemistry | Does not give 3D structure | Confirms functional groups, not connectivity |
| Throughput | Lower | Higher | High | High |
| Causality | Provides the definitive atomic arrangement that underlies all other observed properties. | Explains the chemical environment and connectivity of atoms in solution. | Confirms mass and elemental composition, fragmentation explains substructures. | Confirms the presence of specific bonds and functional groups. |
Conclusion: A Synergistic Approach
For the unequivocal structural validation of a novel chemical entity like 2-[(3-Pyridinylmethyl)amino]-1-butanol, a synergistic approach is optimal. While X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state, its reliance on high-quality crystals can be a significant bottleneck.
NMR spectroscopy serves as the primary tool for structural elucidation in the solution phase, providing a detailed map of atomic connectivity. Mass spectrometry provides an essential confirmation of the molecular formula and offers corroborating structural evidence through fragmentation analysis. FTIR spectroscopy offers a rapid and simple method to confirm the presence of key functional groups.
Together, these techniques form a self-validating system. The data from NMR, MS, and FTIR should be fully consistent with the definitive structure revealed by X-ray crystallography. For drug development professionals, this multi-faceted validation provides the highest level of confidence in the molecular structure, ensuring a solid foundation for all subsequent research and development activities.
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Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
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Advances in structure elucidation of small molecules using mass spectrometry. (2011). Journal of Mass Spectrometry. [Link]
-
Use of NMR in Structure Elucidation. (n.d.). SlideShare. [Link]
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Application of Mass Spectrometry on Small Molecule Analysis. (2022). Academia Sinica. [Link]
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Small Molecule X-Ray Crystallography, Theory and Workflow. (2010). ResearchGate. [Link]
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. (2016). Journal of Chemical and Pharmaceutical Sciences. [Link]
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Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry. [Link]
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NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]
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FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]
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How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. [Link]
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FTIR Spectroscopy for Functional Group Analysis. (n.d.). Scribd. [Link]
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Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]
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Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]
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Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2023). ResearchGate. [Link]
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X-ray Crystallography. (n.d.). Creative BioMart. [Link]
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FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Atmospheric Measurement Techniques. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Sino-Aluminas. [Link]
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X-ray crystallography. (n.d.). Wikipedia. [Link]
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Guidelines for Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. [Link]
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Fragmentation of different functional groups. (n.d.). SlideShare. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Small molecule crystallography. (n.d.). Excillum. [Link]
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How to Perform Single Crystal Diffraction - Crystal Alignment. (2022). YouTube. [Link]
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Fragmentation and Interpretation of Spectra. (n.d.). University of Missouri–St. Louis. [Link]
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Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. [Link]
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Preparing a Single-Crystal X-ray Diffraction Scan. (2020). YouTube. [Link]
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Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
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Cambridge Structure Database (CSD). (n.d.). MatDaCs. [Link]
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2-Amino-1-butanol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
2-[(3-Pyridinylmethyl)amino]-1-butanol. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(3-Pyridinylmethyl_amino-1-butanol]([Link]
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]
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Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1966). CHIMIA International Journal for Chemistry. [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. [Link]
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Access Structures. (n.d.). CCDC. [Link]
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Interpretation of IR spectra (alcohols,amines and carbonyl compounds). (2021). YouTube. [Link]
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How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]
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What to expect from the tert-butanol 1D and 2D 13C NMR analysis? (2023). Nanalysis. [Link]
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How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. (2022). YouTube. [Link]
-
CCDC 2179030: Experimental Crystal Structure Determination. (2023). KAUST Repository. [Link]
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determination of enantiomeric excess of 2-[(3-Pyridinylmethyl)amino]-1-butanol
This guide outlines the technical protocols for determining the enantiomeric excess (ee) of 2-[(3-Pyridinylmethyl)amino]-1-butanol . This molecule features a basic secondary amine, a pyridine ring, and a primary hydroxyl group, presenting specific challenges in chromatographic tailing and detection.
The guide compares three distinct methodologies: Direct Chiral HPLC (the industry standard), Marfey’s Derivatization (for achiral systems), and NMR Spectroscopy (for rapid synthetic screening).
Executive Summary: Method Comparison
| Feature | Method A: Direct Chiral HPLC | Method B: Marfey’s Derivatization (FDAA) | Method C: 1H-NMR (Mosher’s Acid) |
| Principle | Non-covalent interaction with Chiral Stationary Phase (CSP) | Covalent formation of diastereomers; separation on Achiral C18 | Magnetic non-equivalence of diastereomeric protons |
| Accuracy | High (>99.9% ee precision) | High (depends on reagent purity) | Moderate (~95-98% ee detection limit) |
| Throughput | High (15–30 min/run) | Low (requires 1–2 h reaction time) | High (5–10 min/sample) |
| Cost | High (Expensive Columns) | Low (Standard Columns + Reagent) | Low (Solvent/Reagent only) |
| Suitability | QC / Final Release Testing | Labs without Chiral Columns | In-process Synthetic Monitoring |
Method A: Direct Chiral HPLC (The Gold Standard)
Context: This is the preferred method for pharmaceutical quality control due to its non-destructive nature and high reproducibility. The presence of the pyridine ring provides a strong UV chromophore (~260 nm), eliminating the need for derivatization for detection.
Critical Experimental Considerations
-
Column Selection: The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H, IA, or Lux Amylose-1) is the most effective selector for
-amino alcohols. -
Mobile Phase Additives: The molecule contains two basic nitrogen centers (pyridine and secondary amine). Without a basic modifier, severe peak tailing will occur due to interaction with residual silanols on the silica support. Diethylamine (DEA) or Ethanolamine is mandatory.
Standardized Protocol
-
Column: Chiralpak IA or Lux Amylose-1 (
mm, 5 µm). Note: Immobilized phases like IA are preferred over coated phases (AD-H) to allow for broader solvent compatibility if solubility issues arise. -
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Optimization: If retention is too low, decrease Ethanol to 5%. If peak shape is poor, increase DEA to 0.2%.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 260 nm.
-
Sample Diluent: Mobile phase (without DEA preferred for stability) or pure Ethanol.
Self-Validating System:
-
Racemic Marker: Always inject a racemic mixture first to establish the separation window and calculate resolution (
). An is required for baseline separation. -
Tailing Factor (
): Must be . If higher, fresh mobile phase with accurate DEA concentration is required.
Method B: Derivatization with Marfey’s Reagent (FDAA)
Context: When a chiral column is unavailable, or for biological samples (e.g., serum/urine) where matrix interference is high, derivatization with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) is the superior choice. It converts the enantiomers into diastereomers, which are separable on standard C18 columns.
Mechanism
FDAA undergoes a nucleophilic aromatic substitution with the secondary amine of the analyte. The resulting diastereomers differ in hydrophobicity due to the spatial arrangement of the dinitrophenyl and alanine moieties relative to the analyte's chiral center.
Protocol
-
Preparation: Dissolve 1 mg of sample in 100 µL water/acetone (1:1).
-
Reaction: Add 50 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO
. -
Incubation: Heat at 40°C for 60 minutes. (The secondary amine reacts slower than primary amines; heat ensures completion).
-
Quenching: Add 20 µL of 1 M HCl to stop the reaction and neutralize. Dilute with 500 µL Acetonitrile.
-
Analysis (Achiral HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus,
mm, 3.5 µm). -
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B]. 5% B to 60% B over 20 mins.
-
Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety of Marfey's reagent).
-
Why this works: The pyridine ring does not interfere with the FDAA reaction, and the 340 nm detection wavelength is highly specific to the derivative, filtering out many impurities.
Method C: 1H-NMR with Mosher’s Acid Chloride
Context: Ideal for rapid "in-process" checks during synthesis to estimate ee without setting up an HPLC method.
Protocol
-
Derivatization: React the sample (10 mg) with (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in Pyridine/CDCl .-
Note: MTPA-Cl will preferentially esterify the primary alcohol. The secondary amine is hindered and less reactive under mild conditions, but double derivatization is possible. Ensure excess reagent if quantitative conversion is desired.
-
-
Analysis: Acquire 1H-NMR (400 MHz or higher).
-
Quantification: Focus on the diastereotopic protons. The
protons of the butanol chain or the benzylic protons of the pyridinylmethyl group will split into distinct signals for the and diastereomers. -
Calculation: Integrate the corresponding peaks (
and ).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision pathway for selecting the appropriate analytical method based on laboratory resources and sample stage.
Caption: Decision tree for selecting the optimal enantiomeric excess determination method based on equipment availability and sample matrix.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[1][2] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
-
Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. Retrieved from [Link] (Context for amino-butanol chiral resolution).
Sources
A Comprehensive Guide to the Comparative Biological Evaluation of 2-[(3-Pyridinylmethyl)amino]-1-butanol Isomers
For distribution to researchers, scientists, and drug development professionals.
Abstract
This guide outlines a comprehensive, technically robust framework for a comparative study of the biological activities of the stereoisomers of 2-[(3-Pyridinylmethyl)amino]-1-butanol. Due to a notable absence of publicly available comparative data on these specific isomers, this document serves as a detailed roadmap for researchers aiming to elucidate their potentially distinct pharmacological profiles. The proposed study is designed to investigate the hypothesis that the chirality of 2-[(3-Pyridinylmethyl)amino]-1-butanol dictates its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs), leading to differential downstream effects. By following the methodologies detailed herein, researchers can generate the critical data necessary to understand the structure-activity relationship of these isomers and evaluate their therapeutic potential.
Introduction: The Rationale for a Stereoselective Investigation
The 3-pyridinylmethylamino moiety present in 2-[(3-Pyridinylmethyl)amino]-1-butanol suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial in neurotransmission.[1][2] Ligands for these receptors, such as nicotine, often exhibit stereoselectivity, where different enantiomers possess varied affinities and functional activities.[2] The molecule 2-[(3-Pyridinylmethyl)amino]-1-butanol possesses at least one chiral center at the 2-position of the butanol backbone, giving rise to (R)- and (S)-enantiomers. The presence of a second chiral center at the 1-position would result in diastereomers. It is a well-established principle in pharmacology that stereoisomers of a drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.
Therefore, a comparative analysis of the biological activities of the isomers of 2-[(3-Pyridinylmethyl)amino]-1-butanol is essential for a complete understanding of its pharmacological potential. This guide provides the experimental framework to conduct such a study, from the initial synthesis and chiral separation to in-depth in vitro and in vivo characterization.
Synthesis and Chiral Resolution of Isomers
The foundational step of this comparative study is the acquisition of the individual, optically pure isomers of 2-[(3-Pyridinylmethyl)amino]-1-butanol.
Synthesis of Racemic 2-[(3-Pyridinylmethyl)amino]-1-butanol
A potential synthetic route to the racemic mixture involves the reductive amination of 1-hydroxybutan-2-one with 3-pyridinemethanamine.
-
Reaction: 1-hydroxybutan-2-one + 3-pyridinemethanamine
-
Reducing Agent: Sodium triacetoxyborohydride or similar reducing agent.
-
Solvent: Dichloromethane or other suitable aprotic solvent.
-
Purification: Column chromatography on silica gel.
Chiral Resolution
The separation of the enantiomers can be achieved through several established methods.
Method 1: Diastereomeric Salt Crystallization
-
React the racemic 2-[(3-Pyridinylmethyl)amino]-1-butanol with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts.
-
Utilize the differential solubility of the diastereomeric salts to achieve separation through fractional crystallization.
-
Liberate the individual enantiomers from the separated salts by treatment with a base.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a powerful method for both analytical and preparative-scale separation of enantiomers.[3][4][5]
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), with the potential addition of a basic additive to improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the pyridine ring.
The success of the resolution should be confirmed by analytical chiral HPLC, demonstrating the enantiomeric excess (e.e.) of each separated isomer to be >99%.
Comparative In Vitro Biological Evaluation
The in vitro assessment will focus on characterizing the interaction of the individual isomers with their putative biological targets and their functional consequences.
Nicotinic Acetylcholine Receptor Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype.[2][6]
Experimental Protocol:
-
Preparation of Membranes: Utilize cell lines stably expressing different human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Radioligand: Employ a suitable radioligand, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin, depending on the receptor subtype.
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test isomers.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting or a gamma counter.
-
Data Analysis: Determine the inhibition constant (Ki) for each isomer for each receptor subtype.
Data Presentation:
| Isomer | nAChR α4β2 Ki (nM) | nAChR α7 Ki (nM) | nAChR α3β4 Ki (nM) |
| (R)-Isomer | |||
| (S)-Isomer | |||
| Racemate |
Functional Assays
Functional assays are crucial to determine whether the isomers act as agonists, antagonists, or allosteric modulators at nAChRs.
Method 1: Fluorometric Imaging Plate Reader (FLIPR) Assay
This high-throughput assay measures changes in intracellular calcium concentrations upon receptor activation.[7]
Experimental Protocol:
-
Cell Culture: Use cell lines expressing the nAChR subtype of interest, loaded with a calcium-sensitive dye.
-
Agonist Mode: Apply increasing concentrations of each isomer and measure the fluorescence signal to determine the EC50 (agonist potency) and Emax (efficacy).
-
Antagonist Mode: Pre-incubate the cells with each isomer before applying a known nAChR agonist (e.g., acetylcholine) to determine the IC50 (antagonist potency).
-
Positive Allosteric Modulator (PAM) Mode: Co-apply each isomer with a known agonist to assess any potentiation of the agonist's effect.
Method 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC provides detailed electrophysiological characterization of ligand-gated ion channels.
Experimental Protocol:
-
Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits.
-
Electrophysiological Recording: Clamp the oocyte membrane potential and record the currents elicited by the application of the isomers (agonist effect) or by an agonist in the presence of the isomers (antagonist or modulatory effect).
-
Data Analysis: Generate concentration-response curves to determine EC50, IC50, and efficacy.
Data Presentation:
| Isomer | Agonist EC50 (µM) | Antagonist IC50 (µM) | Efficacy (% of Acetylcholine) |
| (R)-Isomer | |||
| (S)-Isomer | |||
| Racemate |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for the comparative study of 2-[(3-Pyridinylmethyl)amino]-1-butanol isomers.
Potential Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: A simplified signaling pathway for an agonist at a nicotinic acetylcholine receptor.
Comparative In Vivo Evaluation
Should the in vitro studies reveal significant and stereoselective activity, subsequent in vivo studies in appropriate animal models would be warranted.
Pharmacokinetic (PK) Studies
The objective of PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual isomers.
Experimental Protocol:
-
Animal Model: Use a suitable rodent model (e.g., rats or mice).
-
Dosing: Administer each isomer via relevant routes (e.g., intravenous and oral).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Develop and validate a stereoselective analytical method (e.g., LC-MS/MS) to quantify the concentration of each isomer in plasma.
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Data Presentation:
| Isomer | Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) |
| (R)-Isomer | IV | ||||
| PO | |||||
| (S)-Isomer | IV | ||||
| PO |
Pharmacodynamic (PD) Studies
PD studies will investigate the physiological and behavioral effects of the isomers, guided by their in vitro profiles. For nAChR modulators, this could include models of cognition, nociception, or addiction.
Example: Novel Object Recognition Test for Cognition
-
Animal Model: Use mice or rats.
-
Dosing: Administer a range of doses of each isomer.
-
Procedure: Acclimatize the animals to an arena with two identical objects. After a retention interval, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object.
-
Data Analysis: Calculate a discrimination index to assess cognitive enhancement.
Conclusion
The comprehensive experimental plan detailed in this guide provides a rigorous framework for the first comparative study of the biological activities of 2-[(3-Pyridinylmethyl)amino]-1-butanol isomers. By systematically evaluating their synthesis, chiral separation, in vitro receptor interactions, and in vivo pharmacokinetic and pharmacodynamic profiles, researchers can generate the crucial data needed to understand their structure-activity relationships. This knowledge is paramount for any future development of these compounds as potential therapeutic agents.
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Dunne, J. F., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. [Link]
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Henderson, B. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]
-
Henderson, B. J., et al. (2026). (PDF) Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. ResearchGate. [Link]
-
Hibbs, R. E., et al. (2011). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. PMC. [Link]
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Creative Bioarray. Characterization of Nicotinic Acetylcholine Receptors. Creative Bioarray. [Link]
-
National Center for Biotechnology Information. 2-[(3-Pyridinylmethyl)amino]-1-butanol. PubChem. [Link]
-
Carrasco-Lopera, F., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace. [Link]
-
ResearchGate. (2016). Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol?. ResearchGate. [Link]
-
Carrasco-Lopera, F., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. [Link]
-
Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]
-
Young, J. W., et al. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC. [Link]
-
Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]
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Shin, V. Y., et al. (2008). Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induce cyclooxygenase-2 activity in human gastric cancer cells. PubMed. [Link]
-
Boumya, W., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. [Link]
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Bagdas, D., et al. (2019). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]
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Blank, B., et al. (1979). Synthesis and hypoglycemic activity of pyridyl alcohols. PubMed. [Link]
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Thanyapan, H., et al. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]
-
Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals. [Link]
-
Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]
- Wilkinson, J. A., et al. (1976). Synthesis of dl-2-amino-1-butanol.
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Wu, Z., et al. (2000). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. PubMed. [Link]
-
Seemab, Z., et al. (2024). Pharmacological evaluation and phytochemical profiling of butanol extract of L. edodes with in- silico virtual screening. PubMed. [Link]
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Staszowska-Karkut, M., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
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A Comparative Guide to the Synthetic Routes of 2-[(3-Pyridinylmethyl)amino]-1-butanol
Introduction
2-[(3-Pyridinylmethyl)amino]-1-butanol is a chiral amino alcohol featuring a pyridine moiety, a structural motif prevalent in numerous pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. The key challenges in its synthesis lie in the efficient and stereocontrolled formation of the secondary amine linkage while preserving the chirality of the aminobutanol backbone. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this target molecule, focusing on the underlying chemical principles, experimental protocols, and a critical evaluation of their respective merits and drawbacks. The synthesis of the essential chiral starting material, (S)-2-aminobutanol, will also be detailed as a foundational step for both routes.
Foundational Synthesis: Preparation of (S)-2-Aminobutanol
The enantiopurity of the final product is contingent on the quality of the chiral starting materials. (S)-2-aminobutanol is a crucial precursor, accessible through the reduction of the corresponding amino acid, (S)-2-aminobutyric acid. This transformation is a cornerstone of both subsequent synthetic routes.
Workflow for (S)-2-Aminobutanol Synthesis
Caption: Synthesis of (S)-2-aminobutanol via reduction.
Experimental Protocol: Reduction of (S)-2-Aminobutyric Acid
This protocol is based on established methods for the reduction of amino acids[1][2][3].
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-2-aminobutyric acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Boc Protection (Optional but Recommended): Cool the suspension to 0 °C. Add di-tert-butyl carbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours. This protection step prevents side reactions and improves solubility.
-
Reduction: Cool the solution of N-Boc-(S)-2-aminobutyric acid to -20 °C. In a separate flask, prepare a solution of a reducing agent. A common and effective system is sodium borohydride (NaBH₄, 2.0 eq) activated with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 2.0 eq) in THF. Slowly add the reducing agent solution to the amino acid solution via the dropping funnel, maintaining the temperature below -10 °C.
-
Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl).
-
Deprotection and Isolation: If a Boc protecting group was used, the acidic workup will simultaneously cleave it. Adjust the pH of the aqueous solution to >12 with a strong base (e.g., 5 M NaOH). Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude (S)-2-aminobutanol can be purified by vacuum distillation to yield a colorless oil.
Route 1: Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This method is particularly advantageous as it avoids the common problem of over-alkylation often seen in direct alkylation methods.[4][5][6]
Workflow for Reductive Amination
Caption: Reductive amination of (S)-2-aminobutanol.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on general methods for reductive amination using sodium triacetoxyborohydride.[7][8]
-
Reaction Setup: To a solution of (S)-2-aminobutanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add 3-pyridinecarboxaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine. The reaction can be optionally monitored by TLC.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reagent is particularly effective as it is mild and tolerant of a wide range of functional groups.[8] The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-[(3-Pyridinylmethyl)amino]-1-butanol.
Route 2: Direct N-Alkylation
Direct N-alkylation involves the reaction of an amine with an alkyl halide. In this case, (S)-2-aminobutanol is reacted with a suitable 3-pyridinylmethyl halide, such as 3-(chloromethyl)pyridine. While this method appears more straightforward than reductive amination, it is often plagued by a lack of selectivity, leading to the formation of the desired secondary amine, the dialkylated tertiary amine, and unreacted starting material.[4][9]
Workflow for Direct N-Alkylation
Caption: Direct N-alkylation of (S)-2-aminobutanol.
Experimental Protocols: Direct N-Alkylation
A. Synthesis of 3-(Chloromethyl)pyridine Hydrochloride
This protocol is adapted from established methods for the conversion of alcohols to alkyl chlorides.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinemethanol (1.0 eq) in a suitable solvent like chloroform or neat.
-
Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting solid is 3-(chloromethyl)pyridine hydrochloride, which can often be used in the next step without further purification.
B. N-Alkylation of (S)-2-Aminobutanol
-
Reaction Setup: Dissolve (S)-2-aminobutanol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) (2.5 eq), to the solution.
-
Alkylation: Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS, paying close attention to the formation of both the desired product and the dialkylated side product.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product will likely be a mixture of mono- and di-alkylated products, requiring careful purification by flash column chromatography.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: Direct N-Alkylation |
| Number of Steps | One-pot for the key C-N bond formation. | Two steps: synthesis of the alkyl halide followed by the alkylation reaction. |
| Reagents & Conditions | Mild reducing agents (e.g., NaBH(OAc)₃). Generally performed at room temperature.[8] | Requires a chlorinating agent (e.g., SOCl₂) and elevated temperatures for the alkylation step. |
| Selectivity & Yield | Highly selective for mono-alkylation, generally leading to higher yields of the desired product.[4] | Prone to over-alkylation, resulting in a mixture of products and often lower isolated yields of the desired secondary amine.[4][11] |
| Purification | Purification is generally more straightforward due to a cleaner reaction profile. | Purification can be challenging due to the need to separate the starting amine, mono-alkylated, and di-alkylated products. |
| Scalability | Well-suited for scale-up due to the one-pot nature and high selectivity. | Can be problematic on a larger scale due to selectivity issues and the need for careful control of stoichiometry. |
| Atom Economy | Generally higher atom economy. | Lower atom economy due to the use of a chlorinating agent and a base, which are incorporated into byproducts. |
Conclusion and Recommendation
For the synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol, Route 1 (Reductive Amination) emerges as the superior strategy for researchers in a drug development setting. Its primary advantages are the high selectivity for the desired secondary amine, which circumvents the problematic over-alkylation inherent to direct alkylation, and its operational simplicity as a one-pot reaction under mild conditions. These factors typically translate to higher isolated yields, easier purification, and better scalability, which are critical considerations in pharmaceutical chemistry.
While Route 2 (Direct N-Alkylation) may seem more direct on paper, the practical challenges of controlling selectivity and the subsequent difficult purification make it a less desirable option, particularly when a clean and predictable synthesis is required. The potential for generating difficult-to-separate impurities can significantly complicate process development and impact the overall efficiency of the synthesis. Therefore, for a reliable and efficient synthesis of the target molecule, the reductive amination approach is strongly recommended.
References
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A Senior Application Scientist's Guide to Evaluating 2-[(3-Pyridinylmethyl)amino]-1-butanol (RJR-2403) in Diverse Biological Models
For researchers and drug development professionals navigating the landscape of nicotinic acetylcholine receptor (nAChR) modulators, the selection of an appropriate agonist is a critical decision point. This guide provides an in-depth, objective comparison of the performance of 2-[(3-Pyridinylmethyl)amino]-1-butanol, widely known in the scientific literature as RJR-2403, with other prominent alternatives. The experimental data presented herein is synthesized from peer-reviewed studies to support a comprehensive evaluation.
Introduction to RJR-2403: A Selective Nicotinic Agonist
2-[(3-Pyridinylmethyl)amino]-1-butanol (RJR-2403) is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor subtype.[1] This selectivity is of significant interest in the field of neuroscience and drug discovery, as the α4β2 nAChR is a key target for therapeutic interventions in a range of neurological and psychiatric disorders. The rationale behind developing subtype-selective agonists like RJR-2403 is to harness the therapeutic benefits of nAChR activation while minimizing the adverse effects associated with non-selective nicotinic agonists like nicotine.
Mechanism of Action: Targeting the α4β2 Nicotinic Acetylcholine Receptor
RJR-2403 exerts its biological effects by binding to and activating α4β2 nAChRs. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx leads to membrane depolarization and the subsequent modulation of neurotransmitter release. The activation of α4β2 nAChRs by RJR-2403 has been shown to enhance the release of several key neurotransmitters in the central nervous system, including acetylcholine, dopamine, and norepinephrine. This neurochemical modulation is believed to underlie the compound's pro-cognitive effects.
Caption: Signaling pathway of RJR-2403 at the α4β2 nAChR.
Comparative In Vitro Performance: RJR-2403 and Alternatives
To provide a clear and objective comparison, the following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of RJR-2403, and two notable α4β2 nAChR agonists, TC-2559 and Varenicline.
Table 1: Comparative Binding Affinities (Ki, nM) at nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | α1βγδ | Data Source(s) |
| RJR-2403 | Not explicitly found | Not explicitly found | Very low affinity | Not explicitly found | [1] |
| TC-2559 | 5 | >30,000 | >50,000 | Not explicitly found | [2] |
| Varenicline | 0.06 - 0.14 | 55 | 322 - 125 | >8,000 | [3][4][5] |
Table 2: Comparative Functional Potencies (EC50, µM) at nAChR Subtypes
| Compound | α4β2 | α2β4 | α4β4 | α3β4 | α3β2 | α7 | Data Source(s) |
| RJR-2403 | More potent than ACh | - | - | Partial agonist | Partial agonist | Very low potency & efficacy | [1] |
| TC-2559 | 0.18 | 14.0 | 12.5 | >30 | >100 | >100 | [6][7] |
| Varenicline | 0.054 - 2.3 | - | - | 25.0 - 55 | - | 18 | [3][8] |
Note: A definitive Ki value for RJR-2403 at the α4β2 receptor was not found in the searched literature, though its high affinity is qualitatively described.
Comparative In Vivo Performance: Efficacy and Side Effect Profiles
The in vivo performance of these compounds is a critical determinant of their therapeutic potential. The following table summarizes key in vivo findings for RJR-2403 and its alternatives.
Table 3: Comparative In Vivo Performance
| Compound | Cognitive Enhancement Models | Key Findings | Side Effect Profile | Data Source(s) |
| RJR-2403 | Scopolamine-induced amnesia (passive avoidance), Ibotenic acid-induced lesions (radial arm maze) | Significantly improved passive avoidance retention and enhanced working and reference memory.[9] | 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure.[9] | [9] |
| TC-2559 | Scopolamine-induced cognitive deficits (passive avoidance), Radial arm maze | Significantly attenuates scopolamine-induced deficits and enhances performance in the radial arm maze.[2] | Does not induce hypothermia or enhance locomotor activity, unlike nicotine.[2] | [2] |
| Varenicline | Smoking abstinence-induced cognitive deficits (N-back working memory task) | Improved working memory performance in highly dependent smokers.[10] | Nausea, insomnia, abnormal dreams, headaches, and in rare cases, mood changes and cardiovascular events.[11][12][13][14][15] | [10][16][17] |
Experimental Protocols: Methodologies for Evaluating nAChR Agonists
The following are detailed, step-by-step methodologies for key experiments used to characterize and compare nicotinic agonists. The rationale behind specific steps is provided to offer a deeper understanding of the experimental design.
In Vitro Assay: Radioligand Binding Assay for nAChR Subtypes
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Rationale: This assay is fundamental for assessing the potency and selectivity of a novel ligand. By using a radiolabeled ligand with known high affinity for the target receptor, we can measure the ability of a test compound to compete for binding, thus determining its affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human nAChR subtype of interest (e.g., α4β2 in HEK-293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation to remove cytosolic components.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., RJR-2403) to the wells.
-
To determine non-specific binding, add a high concentration of a known potent, non-radiolabeled ligand (e.g., nicotine) to a separate set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model: Microdialysis for Neurotransmitter Release
Objective: To measure the in vivo effects of a test compound on the extracellular levels of neurotransmitters in a specific brain region.
Rationale: This technique provides a direct measure of the neurochemical consequences of receptor activation in a living, behaving animal, offering a crucial link between in vitro receptor pharmacology and in vivo physiological effects.
Step-by-Step Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., the prefrontal cortex or nucleus accumbens).
-
Secure the cannula to the skull with dental cement and allow the animal to recover from surgery for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sample Collection:
-
Allow the system to equilibrate for a period of time (e.g., 1-2 hours) to establish a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (e.g., RJR-2403) via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals to monitor the time course of the drug's effect on neurotransmitter release.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of the neurotransmitters of interest (e.g., dopamine, acetylcholine, norepinephrine).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the percent change in neurotransmitter levels over time to visualize the effect of the drug.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating a novel nAChR agonist.
Conclusion
2-[(3-Pyridinylmethyl)amino]-1-butanol (RJR-2403) demonstrates a promising profile as a selective α4β2 nAChR agonist with cognitive-enhancing properties and a favorable side-effect profile compared to non-selective agonists like nicotine.[9] Its in vitro selectivity translates to in vivo efficacy in animal models of cognitive impairment. When compared to other selective α4β2 agonists such as TC-2559 and Varenicline, RJR-2403 presents a compelling case for further investigation. TC-2559 also shows a strong preclinical profile with a good separation between efficacy and side effects.[2] Varenicline, while an effective smoking cessation aid, has a more complex pharmacological profile, acting as a partial agonist at α4β2 and a full agonist at α7 nAChRs, and is associated with a broader range of clinical side effects.[3][8][14]
The choice of agonist for a particular research or development program will ultimately depend on the specific therapeutic indication and the desired balance between efficacy and tolerability. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the evaluation of RJR-2403 and other nicotinic agonists.
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Nishi, R., et al. (2009). Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses. American Journal of Physiology-Heart and Circulatory Physiology, 297(4), H1348–H1355. [Link]
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Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Acta Pharmacologica Sinica, 35(4), 435–446. [Link]
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Broad, L. M., et al. (2007). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 5(1), 67–80. [Link]
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Lippiello, P. M., et al. (1996). RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 279(3), 1422–1429. [Link]
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ResearchGate. 5 subunits substantially alter EC 50 and efficacy of some agonists for 32 but not 34 containing human AChRs. [Link]
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Marks, M. J., et al. (2005). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical Pharmacology, 70(6), 797–807. [Link]
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Bali, Z. K., et al. (2021). Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands. Frontiers in Pharmacology, 12, 707634. [Link]
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An In-Depth Technical Guide to 2-[(3-Pyridinylmethyl)amino]-1-butanol: Uncharted Territory in Research and Development
For the attention of researchers, scientists, and drug development professionals.
This guide addresses the current state of knowledge surrounding the chemical compound 2-[(3-Pyridinylmethyl)amino]-1-butanol. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, it has become evident that this specific molecule is a largely unexplored entity within the public domain of scientific research.
There is a notable absence of published data concerning the advantages, disadvantages, and comparative performance of 2-[(3-Pyridinylmethyl)amino]-1-butanol. Standard chemical databases provide basic structural and molecular information but lack any details on its biological activity, potential applications, or synthesis pathways. For instance, while its structure is documented, there are no associated studies detailing its efficacy, selectivity, safety profile, or mechanism of action.
A thorough investigation for this compound, also known by its synonym 2-(pyridin-3-ylmethylamino)butan-1-ol, revealed a significant amount of information on structurally related but distinct molecules. These include:
-
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): A well-documented metabolite of a tobacco-specific carcinogen, which is fundamentally different in structure and biological relevance from the compound of interest.
-
Various isomers of aminobutanol and methyl-aminobutanol: These compounds have been explored as intermediates in the synthesis of pharmaceuticals, such as the anti-tuberculosis drug ethambutol. However, the addition of a pyridinylmethyl group, as specified in 2-[(3-Pyridinylmethyl)amino]-1-butanol, creates a distinct chemical entity with potentially unique properties that have not been publicly characterized.
-
Other pyridine derivatives: The broader class of pyridine-containing compounds is vast and encompasses a wide range of biologically active molecules. However, the specific combination of a pyridinylmethyl group with an amino-butanol backbone in this particular arrangement has not been the subject of published research.
The lack of available information on 2-[(3-Pyridinylmethyl)amino]-1-butanol presents both a challenge and an opportunity. For researchers seeking to work with this compound, it is crucial to recognize that any investigation would be entering uncharted territory. There is no established body of work to build upon, and fundamental properties would need to be determined empirically.
This "data gap" signifies a potential opening for novel research. The unique structural features of 2-[(3-Pyridinylmethyl)amino]-1-butanol could theoretically confer interesting pharmacological properties. However, without any preliminary data, its potential remains entirely speculative. Any research program focused on this molecule would need to begin with foundational studies, including:
-
Chemical Synthesis and Characterization: Developing and optimizing a reliable synthetic route.
-
In Vitro Screening: Assessing its activity against a broad range of biological targets to identify potential therapeutic areas.
-
Preliminary Toxicology and Safety Assessment: Establishing a basic safety profile.
Until such foundational research is conducted and published, it is not possible to provide a comparative guide on the advantages and disadvantages of using 2-[(3-Pyridinylmethyl)amino]-1-butanol. The scientific community is encouraged to view this compound as a blank slate, with its potential yet to be discovered.
assessing the reproducibility of experiments involving 2-[(3-Pyridinylmethyl)amino]-1-butanol
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals.
Executive Summary: The Reproducibility Challenge
In the high-stakes environment of drug discovery, 2-[(3-Pyridinylmethyl)amino]-1-butanol (CAS: 869942-14-3) serves as a critical chiral building block and bidentate ligand. Its structural duality—combining a pyridine moiety (hydrogen bond acceptor/metal coordinator) with a chiral amino-alcohol motif—makes it indispensable for synthesizing specific kinase inhibitors and asymmetric catalysts.
However, reproducibility in experiments involving this compound is frequently compromised by three "silent" variables: hygroscopic instability , regioisomeric contamination , and trace metal scavenging .
This guide provides an objective, data-driven framework to assess the performance of this compound against its structural analogs. We move beyond basic certificates of analysis (CoA) to establish a functional reproducibility standard .
Comparative Analysis: Performance vs. Alternatives
To select the correct reagent for your workflow, you must understand how 2-[(3-Pyridinylmethyl)amino]-1-butanol compares to its positional isomers and non-heterocyclic analogs.
Table 1: Physicochemical & Functional Comparison
| Feature | 2-[(3-Pyridinylmethyl)amino]-1-butanol (Target) | 2-[(2-Pyridinylmethyl)amino]-1-butanol (Alternative A) | 2-(Benzylamino)-1-butanol (Alternative B) |
| Role | Scaffold / Non-chelating Ligand | Bidentate Chelation Ligand | Hydrophobic Scaffold |
| pKa (Conj. Acid) | ~5.2 (Pyridine), ~9.5 (Amine) | ~3.8 (Pyridine), ~9.3 (Amine) | ~9.5 (Amine) |
| Metal Binding | Weak/Monodentate. N-N distance prevents effective 5-membered chelation. | Strong/Bidentate. Forms stable 5-membered metallacycles. | None. No heteroaromatic N for coordination. |
| Hygroscopicity | High (Free base is an oil/gum) | Moderate (Crystalline solid often) | Low (Crystalline solid) |
| Key Impurity | Bis-alkylated tertiary amine | Bis-alkylated tertiary amine | Benzyl chloride traces |
| Use Case | Linker synthesis, GPCR ligands | Asymmetric catalysis (Zn/Cu) | General protection groups |
Critical Insight: Do not substitute the 3-pyridyl isomer with the 2-pyridyl isomer in metal-catalyzed reactions. The 3-pyridyl geometry precludes the formation of the stable N,N-chelate required for many asymmetric inductions, drastically altering reaction yields and enantioselectivity.
Core Reproducibility Protocols
To guarantee experimental consistency, you must validate the material before it enters your critical path.
Protocol A: The "Bis-Impurity" Quantification (HPLC)
Commercially sourced material often contains 2-5% of the bis-alkylated byproduct (tertiary amine), formed during reductive amination. This impurity acts as a catalyst poison and alters stoichiometry.
-
Objective: Quantify the ratio of Mono-alkylated (Target) vs. Bis-alkylated (Impurity).
-
Method: Reverse Phase HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic acid (TFA) - Crucial for peak shape of amines.
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 260 nm (Pyridine absorption).
-
Acceptance Criteria: Target peak area > 98%; Bis-impurity < 0.5%.
Protocol B: Hygroscopic Handling & Stoichiometry Correction
The free base of 2-[(3-Pyridinylmethyl)amino]-1-butanol acts as a "water sponge." Using the nominal molecular weight (MW: 180.25 g/mol ) without correction leads to 10-15% under-loading of the reagent in synthesis.
-
Validation: Perform Karl Fischer (KF) titration immediately upon opening the vial.
-
Correction: Calculate the Effective Molecular Weight (EMW):
-
Storage: Store under Argon/Nitrogen. If the material turns from a viscous oil to a sticky gum, repurify via HCl salt formation.
Visualizing the Reproducibility Workflow
The following diagrams illustrate the logic flow for synthesis validation and quality control.
Diagram 1: Synthesis & Impurity Pathways
This diagram maps the reductive amination process, highlighting where the critical "Bis" impurity originates.
Caption: Pathway analysis showing the origin of the bis-alkylated impurity during reductive amination.
Diagram 2: QC Decision Tree for Batch Acceptance
Follow this logic to accept or reject a batch of reagent before high-value experiments.
Caption: Step-by-step Quality Control (QC) decision tree to ensure batch consistency.
Experimental Protocol: Functional Fitness Test
Before using 2-[(3-Pyridinylmethyl)amino]-1-butanol in complex multi-step synthesis, perform this simple Benzoylation Efficiency Test . This confirms the nucleophilicity of the secondary amine and the absence of interfering salts.
Materials:
-
Test Reagent: 2-[(3-Pyridinylmethyl)amino]-1-butanol (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
DCM (Solvent)
Procedure:
-
Dissolve 50 mg of the amino-alcohol in 1 mL dry DCM.
-
Add Triethylamine, followed by dropwise addition of Benzoyl Chloride at 0°C.
-
Stir for 30 minutes at room temperature.
-
Analysis: Inject directly into HPLC (Method from Protocol A).
-
Success Metric: >95% conversion to the N-benzoyl amide.
-
Failure Mode: If conversion is <80%, your starting material likely contains significant inorganic salts (e.g., borate salts from reduction) or water, which hydrolyzes the benzoyl chloride.
-
References
-
Reductive Amination Methodologies : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] Link
-
Product Identification : PubChem. "2-[(3-Pyridinylmethyl)amino]-1-butanol Compound Summary." National Library of Medicine. Link
-
Impurity Profiling in Pyridine Derivatives : Zhang, S., et al. "Catalytic Reductive Amination Efficiency and Selectivity." Organic Letters, 2024.[1] Link
-
Chiral Amino Alcohol Synthesis : Kliuev, F., et al. "Environmentally Benign Reductive Amination Protocols." Organic Chemistry Portal. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(3-Pyridinylmethyl)amino]-1-butanol
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(3-Pyridinylmethyl)amino]-1-butanol, a compound featuring both a pyridine ring and an aminobutanol moiety. The procedures outlined herein are grounded in established safety protocols for related chemical classes and are designed to ensure the protection of laboratory personnel and the environment.
The dual functionality of 2-[(3-Pyridinylmethyl)amino]-1-butanol necessitates a cautious approach to its disposal. The pyridine component suggests that it should be treated as a hazardous waste, while the aminobutanol portion indicates potential corrosivity.[1][2] Therefore, under no circumstances should this compound or its residues be disposed of via standard laboratory drains or in regular solid waste streams.[2]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Expected Hazards:
-
Corrosivity: Based on related aminobutanol compounds, this chemical is likely to cause severe skin burns and eye damage.[1][3]
-
Toxicity: Pyridine and its derivatives are generally considered toxic.[4]
-
Environmental Hazard: Pyridine-containing compounds can be toxic to aquatic life.[3]
Mandatory Personal Protective Equipment (PPE): A steadfast commitment to safety through appropriate PPE is non-negotiable. The following should be worn at all times when handling 2-[(3-Pyridinylmethyl)amino]-1-butanol for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | To protect against splashes that can cause severe eye damage.[1] |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and potential chemical burns.[2] |
| Body Protection | A fully buttoned laboratory coat | To protect against accidental spills on clothing and skin.[2] |
| Respiratory Protection | Use in a certified chemical fume hood is required | To minimize the risk of inhaling potentially harmful vapors.[2] |
II. Step-by-Step Disposal Protocol
The proper disposal of 2-[(3-Pyridinylmethyl)amino]-1-butanol is a multi-step process that begins with waste segregation and culminates in transfer to a certified waste management facility.
Step 1: Waste Segregation and Collection
-
Pure Compound and Concentrated Solutions: Collect any unreacted 2-[(3-Pyridinylmethyl)amino]-1-butanol and concentrated solutions in a dedicated, properly labeled hazardous waste container.[2][4] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, sealable lid.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, must also be collected as hazardous waste.[2] These items should be placed in a separate, clearly labeled container for solid chemical waste.
Step 2: Labeling of Waste Containers
Proper labeling is a critical component of safe waste management. Each container must be clearly and indelibly labeled with the following information:
-
The words "Hazardous Waste "[2]
-
The full chemical name: "2-[(3-Pyridinylmethyl)amino]-1-butanol "
-
The primary hazard(s): "Corrosive, Toxic "
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 3: Storage of Hazardous Waste
Proper storage of the collected waste is crucial to prevent accidents and ensure regulatory compliance.
-
Location: Store the sealed waste containers in a designated, well-ventilated, and cool, dry area.[2][4] This area should be a secondary containment unit to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure that the waste containers are stored away from incompatible materials, particularly strong oxidizing agents and acids.[2][4]
-
Ignition Sources: Keep the storage area free from any sources of ignition, such as open flames, sparks, or hot surfaces.[2]
Step 4: Arranging for Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact your Institution's Environmental Health & Safety (EHS) Department: Your EHS department is the primary resource for guidance on institutional-specific procedures and for arranging a pickup of the hazardous waste.[2]
-
Waste Manifest: A hazardous waste manifest will be required for the transportation of the waste. Your EHS department will typically handle this documentation.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4]
-
Collect: Carefully collect the absorbent material and place it in a labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 2-[(3-Pyridinylmethyl)amino]-1-butanol.
Caption: Disposal workflow for 2-[(3-Pyridinylmethyl)amino]-1-butanol.
V. Regulatory Context
The disposal of 2-[(3-Pyridinylmethyl)amino]-1-butanol is governed by regulations established by agencies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[6] It is imperative to adhere to all local, state, and federal regulations.[7]
By following the detailed procedures in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-[(3-Pyridinylmethyl)amino]-1-butanol, thereby upholding their commitment to a safe and sustainable research environment.
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyridine. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4722180, 2-[(3-Pyridinylmethyl)amino]-1-butanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25211051, (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol. Retrieved from [Link]
-
Australian Government Department of Health. (2016). Human health tier II assessment for 1-Butanol, 2-amino-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). 2-Methyl-1-Butanol PC Code 431602 Combined Preliminary Work Plan and Proposed Interim Registration Review Decision. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61234, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). (S)-(+)-2-Amino-3-methyl-1-butanol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(3-Pyridinylmethyl)amino]-1-butanol
Welcome to your comprehensive guide on the safe handling of 2-[(3-Pyridinylmethyl)amino]-1-butanol. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our scientific pursuits. This document moves beyond a simple checklist, offering a deep dive into the rationale behind our recommended personal protective equipment (PPE) protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety within your laboratory.
The information herein is synthesized from established safety protocols for structurally similar compounds and general best practices for handling amine and pyridine-containing molecules. Given the absence of a specific Safety Data Sheet (SDS) for 2-[(3-Pyridinylmethyl)amino]-1-butanol, a conservative approach to PPE is warranted. We will operate under the assumption that this compound may exhibit properties similar to related chemicals, such as being a skin and eye irritant, and potentially harmful if inhaled or ingested.
Hazard Analysis: Understanding the Risks
Before we delve into specific PPE, it's crucial to understand the potential hazards associated with 2-[(3-Pyridinylmethyl)amino]-1-butanol. Based on its chemical structure—an amine alcohol with a pyridine moiety—we can anticipate the following risks:
-
Skin and Eye Irritation/Corrosion: Amines are known to be irritants and can be corrosive to the skin and eyes.[1][2] Prolonged contact can lead to chemical burns.
-
Respiratory Tract Irritation: Vapors or aerosols of the compound may irritate the respiratory system.[3][4]
-
Toxicity: Pyridine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[5][6]
A thorough risk assessment should always be conducted before beginning any new experimental protocol involving this or any other chemical.[7][8][9]
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the essential PPE for handling 2-[(3-Pyridinylmethyl)amino]-1-butanol. The selection of specific items should be guided by a task-specific risk assessment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[10] | The combination of goggles and a face shield provides maximum protection against splashes and airborne particles, safeguarding the eyes and face from corrosive materials.[7][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[12] | Standard nitrile gloves may not offer sufficient protection against prolonged exposure. It is crucial to consult the glove manufacturer's compatibility chart.[6] Contaminated gloves should be disposed of properly.[11] |
| Body Protection | A flame-resistant lab coat worn over personal clothing. | Protects the skin and personal clothing from splashes and spills.[13] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | To be used in areas with inadequate ventilation or when there is a risk of generating aerosols.[8][9][14] The specific type of respirator should be determined by the concentration of the chemical in the air. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects the feet from spills and falling objects.[13][15] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.
Donning Procedure
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Footwear: Ensure you are wearing appropriate closed-toe shoes.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove the face shield and then the goggles, handling them by the straps.
-
Lab Coat: Remove your lab coat, folding it inward to contain any contamination.
-
Respirator: If worn, remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly after removing all PPE.
Operational and Disposal Plans
Safe operations extend beyond personal protection to include proper handling and disposal procedures.
Handling Procedures
-
Ventilation: Always handle 2-[(3-Pyridinylmethyl)amino]-1-butanol in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's established spill response protocol.[5] Small spills can be absorbed with an inert material like vermiculite or sand.[1][12]
Disposal Plan
-
Waste Segregation: All waste contaminated with 2-[(3-Pyridinylmethyl)amino]-1-butanol, including gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.[12]
-
Containerization: Collect hazardous waste in a clearly labeled, sealed, and compatible container.[6][16]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, in compliance with local, state, and federal regulations.[5][12][16] Never dispose of this chemical down the drain.[5]
Visualizing Safety Workflows
To further clarify our safety protocols, the following diagrams illustrate key decision-making and procedural workflows.
Caption: PPE Selection Workflow for Handling 2-[(3-Pyridinylmethyl)amino]-1-butanol.
Caption: Hazardous Waste Disposal Workflow for 2-[(3-Pyridinylmethyl)amino]-1-butanol.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a secure and responsible research environment. Should you have any questions or require further clarification, please do not hesitate to consult with your institution's Environmental Health and Safety department.
References
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
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SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels. Retrieved from [Link]
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Tucker Safety. (n.d.). PPE Requirements – OSHA. Retrieved from [Link]
- Vertex AI Search. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (+/-)-2-Amino-1-butanol, 97%. Retrieved from [Link]
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Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Unknown. (n.d.). 5. Retrieved from [Link]
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TeamChem. (2025, November 26). Monoethanolamine (MEA) Safety & Handling Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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Eisenberg, S. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Journal of Infusion Nursing, 35(5), 316-319. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Thermo Fisher Scientific. (2010, September 13). SAFETY DATA SHEET. Retrieved from [Link]
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Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
